FH535

Catalog No.
S527971
CAS No.
108409-83-2
M.F
C13H10Cl2N2O4S
M. Wt
361.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FH535

CAS Number

108409-83-2

Product Name

FH535

IUPAC Name

2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

Molecular Formula

C13H10Cl2N2O4S

Molecular Weight

361.2 g/mol

InChI

InChI=1S/C13H10Cl2N2O4S/c1-8-6-10(17(18)19)3-5-12(8)16-22(20,21)13-7-9(14)2-4-11(13)15/h2-7,16H,1H3

InChI Key

AXNUEXXEQGQWPA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

solubility

Soluble in DMSO

Synonyms

FH535; FH 535; FH-535.

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

The exact mass of the compound 2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is 359.9738 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

FH535 Wnt beta-catenin signaling pathway mechanism

Author: Smolecule Technical Support Team. Date: February 2026

FH535 at a Glance

The table below summarizes the core characteristics of this compound.

Aspect Description
Molecular Target Dual inhibitor of β-catenin/TCF-mediated transcription and Peroxisome Proliferator-Activated Receptors (PPARs) [1] [2].
Primary Mechanism Suppresses the Wnt/β-catenin pathway by disrupting the interaction between β-catenin and TCF/LEF transcription factors in the nucleus, preventing the expression of downstream target genes [1] [2].
Cellular Consequences Inhibits cell proliferation, induces cell cycle arrest, suppresses migration and invasion, and reduces expression of cancer stem cell (CSC) markers [1] [2] [3].

Key Quantitative Findings from Preclinical Studies

The following table consolidates quantitative data on the anti-cancer effects of this compound across various studies.

Cancer Type Experimental Model Key Findings & Quantitative Data Source
Colon Cancer In vitro (HT29, SW480 cells) Inhibited proliferation (IC~50~: ~20-25 µM at 48h); induced G0/G1 cell cycle arrest; suppressed colony formation; downregulated Cyclin D1 and Survivin [1] [2]. [1] [2]
In vivo (mouse xenograft) 15 mg/kg this compound (i.p. every 2 days) significantly inhibited tumor growth [2]. [2]
Pancreatic Cancer In vitro Downregulated CSC markers (CD24, CD44); inhibited angiogenesis; repressed secretion of VEGF, IL-6, IL-8 [3]. [3]
In vivo (mouse xenograft) Repressed pancreatic cancer xenograft growth [3]. [3]

Core Mechanism of this compound in the Wnt/β-Catenin Pathway

To understand how this compound works, it's essential to first visualize the core Wnt/β-catenin pathway it inhibits. The diagram below illustrates the key steps in pathway activation and the point where this compound intervenes.

fifo cluster_off OFF State (No Wnt Signal) cluster_on ON State (Wnt Signal Present) GSK3B GSK-3β DestructionComplex β-catenin Destruction Complex GSK3B->DestructionComplex CK1 CK1α CK1->DestructionComplex APC APC APC->DestructionComplex Axin Axin Axin->DestructionComplex PhosphoBcat Phosphorylated β-catenin DestructionComplex->PhosphoBcat UbiquitinatedBcat Ubiquitinated β-catenin PhosphoBcat->UbiquitinatedBcat DegradedBcat Degraded β-catenin UbiquitinatedBcat->DegradedBcat TCF TCF/LEF Repressor Co-Repressor TCF->Repressor TargetGene Target Gene NOT TRANSCRIBED TCF->TargetGene Wnt Wnt Ligand ReceptorComplex Receptor Complex Wnt->ReceptorComplex FZD Frizzled (FZD) FZD->ReceptorComplex LRP LRP5/6 LRP->ReceptorComplex DVL Dishevelled (Dvl) DestructionComplex2 β-catenin Destruction Complex DVL->DestructionComplex2 Inhibits StableBcat Stable β-catenin NuclearBcat Nuclear β-catenin StableBcat->NuclearBcat TCF2 TCF/LEF NuclearBcat->TCF2 ActiveTargetGene Target Gene TRANSCRIBED NuclearBcat->ActiveTargetGene Activator Co-Activator TCF2->Activator TCF2->ActiveTargetGene Activator->ActiveTargetGene ReceptorComplex->DVL This compound This compound Intervention This compound->TCF2 Blocks Interaction

This compound acts in the nucleus to disrupt β-catenin/TCF complex formation.

  • In the "OFF State" (left), in the absence of a Wnt signal, cytoplasmic β-catenin is constantly captured and phosphorylated by a destruction complex containing Axin, APC, CK1α, and GSK-3β. This leads to its ubiquitination and proteasomal degradation. In the nucleus, TCF/LEF factors are bound to co-repressors, keeping target genes silent [4] [5] [6].
  • In the "ON State" (right), binding of Wnt to Frizzled and LRP5/6 receptors triggers a signal that disrupts the destruction complex via Dishevelled (Dvl). This stabilizes β-catenin, allowing it to accumulate and translocate to the nucleus. There, it binds to TCF/LEF, displaces co-repressors, and recruits co-activators to initiate transcription of target genes like c-Myc and Cyclin D1 [4] [7] [5].
  • This compound's Intervention Point: this compound enters the nucleus and directly interferes with the formation of the transcriptional complex between β-catenin and TCF/LEF. By blocking this critical interaction, it prevents the expression of Wnt target genes that drive carcinogenesis, even when upstream pathway components are activated [1] [2].

Example Experimental Workflow

For practical application, the diagram below outlines a generalized experimental workflow used in the cited studies to evaluate this compound's efficacy.

fifo Start 1. In Vitro Assessment A1 Cell Viability Assays (CCK-8, MTT) Start->A1 A2 Colony Formation Assay A1->A2 A3 Flow Cytometry (Cell Cycle, CSC markers) A2->A3 A4 Migration/Invasion Assays (Wound healing, Transwell) A3->A4 A5 Molecular Analysis (qPCR, Western Blot) A4->A5 InVivo 2. In Vivo Validation A5->InVivo B1 Xenograft Mouse Model (e.g., BALB/c nude mice) InVivo->B1 B2 Drug Administration (e.g., 15 mg/kg i.p. every 2 days) B1->B2 B3 Tumor Volume Measurement B2->B3 B4 Tissue Harvest & Analysis (IHC, RNA/Protein extraction) B3->B4 Analysis 3. Data Analysis & Validation B4->Analysis C1 Tumor Growth Curves Analysis->C1 C2 Statistical Analysis C1->C2 C3 Pathway Analysis (Microarray, RNA-seq) C2->C3

A generalized workflow for evaluating this compound efficacy in preclinical models.

Research Implications and Future Directions

This compound has demonstrated compelling preclinical efficacy, but its progression to clinical application faces challenges shared by many Wnt pathway inhibitors, particularly potential on-target toxicity in Wnt-dependent healthy tissues like the gut and bone [7]. Future research directions may include:

  • Developing more specific formulations or delivery systems to target tumor cells.
  • Exploring combination therapies with other targeted agents or standard chemotherapeutics to enhance efficacy and allow for lower dosing [7].
  • Further investigation into its impact on the tumor microenvironment, building on the findings that it remodels angiogenesis [3].

References

FH535 PPAR gamma delta dual inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

FH535 was initially characterized as a dual inhibitor of the Wnt/β-catenin pathway and PPARγ/δ. [1] [2] Its biological effects are mediated through the following interconnected mechanisms:

  • Inhibition of Wnt/β-catenin Signaling: this compound suppresses β-catenin/T-cell factor (TCF)-mediated transcription. It is reported to inhibit the recruitment of the coactivators β-catenin and GRIP1 to PPARγ and PPARδ, thereby disrupting the transcriptional complex. [2]
  • PPARγ and PPARδ Antagonism: this compound functions as a dual antagonist for PPARγ and PPARδ. [1]
  • Mitochondrial Uncoupling: A 2019 study proposed that this compound acts as a mitochondrial proton uncoupler. [3] This activity reduces ATP production, which is required for several steps in the Wnt signaling pathway. The resulting increase in the AMP/ATP ratio also independently activates AMPK. This suggests that the inhibition of Wnt signaling and activation of AMPK may be secondary consequences of disrupting mitochondrial function. [3]

The diagram below integrates these mechanisms into a unified pathway:

G cluster_primary Primary Action (Proposed) cluster_downstream Downstream Consequences This compound This compound Mitochondrial\nUncoupling Mitochondrial Uncoupling This compound->Mitochondrial\nUncoupling Functions as PPARγ/δ\nAntagonism PPARγ/δ Antagonism This compound->PPARγ/δ\nAntagonism ATP Production ↓\nAMP/ATP Ratio ↑ ATP Production ↓ AMP/ATP Ratio ↑ Mitochondrial\nUncoupling->ATP Production ↓\nAMP/ATP Ratio ↑ Wnt/β-catenin\nSignaling Inhibited Wnt/β-catenin Signaling Inhibited ATP Production ↓\nAMP/ATP Ratio ↑->Wnt/β-catenin\nSignaling Inhibited  ATP required for  pathway steps AMPK Activation AMPK Activation ATP Production ↓\nAMP/ATP Ratio ↑->AMPK Activation Target Gene\nExpression ↓\n(e.g., Cyclin D1, Survivin) Target Gene Expression ↓ (e.g., Cyclin D1, Survivin) Wnt/β-catenin\nSignaling Inhibited->Target Gene\nExpression ↓\n(e.g., Cyclin D1, Survivin) ACC Inhibition ACC Inhibition AMPK Activation->ACC Inhibition Altered Metabolic\n& Inflammatory\nGene Expression Altered Metabolic & Inflammatory Gene Expression PPARγ/δ\nAntagonism->Altered Metabolic\n& Inflammatory\nGene Expression

Anti-Cancer Efficacy of this compound

This compound has demonstrated potent anti-cancer effects across various experimental models, from cell lines to animal xenografts. The table below summarizes its key efficacy data:

Cancer Type Experimental Model Key Findings Proposed Molecular Changes
Pancreatic Cancer PANC-1 & BxPC-3 cell lines; In vivo xenografts [4] [5] Inhibited cell growth, metastasis, & xenograft growth; repressed angiogenesis & cancer stemness. Downregulation of Cyclin D1, Survivin; decreased CD24 & CD44 [4] [5].
Colon Cancer HT29 & SW480 cell lines; In vivo xenografts [6] Inhibited proliferation, migration, invasion; induced cell cycle arrest; reduced xenograft growth. Downregulation of Cyclin D1, Survivin, MMP-7, MMP-9, Snail, Vimentin [6].
Liver Cancer Huh7, Hep3B, PLC cell lines; Liver Cancer Stem Cells (LCSC) [7] Inhibited proliferation in a dose-dependent manner; reduced S-phase cell percentage. Decreased Cyclin D1 & Survivin expression [7].
Breast Cancer MDA-MB-231 & HCC38 cell lines (Triple-Negative) [1] Inhibited growth and migration; did not affect adhesion to type I collagen. Information not specified in sources.

Key Experimental Protocols

The robust anti-cancer effects of this compound are demonstrated through standardized experimental methods. Here are the protocols for key assays commonly used in this compound research:

Assay Type Detailed Protocol Key Measurements & Outcomes
Luciferase Reporter Assay [4] [7] Cells are co-transfected with pTOPFLASH (TCF reporter plasmid) and pRL-SV40 (internal control). After 24h of this compound treatment, luciferase activity is measured. Ratio of firefly to Renilla luciferase activity. Outcome: Measures inhibition of β-catenin/TCF transcriptional activity.
Cell Viability/Proliferation (MTT/CCK-8) [4] [6] Cells are seeded in 96-well plates, treated with this compound for 24-72h. MTT or CCK-8 reagent is added, and absorbance is measured at 450-490 nm. IC₅₀ value (concentration for 50% inhibition). Outcome: Quantifies anti-proliferative effect.
Wound Healing (Migration) Assay [4] [6] A confluent cell monolayer is "wounded" with a sterile tip. This compound is added, and cell migration into the wound is photographed at 0, 8, and 24h. Wound width/area over time. Outcome: Evaluates inhibition of cell migration.
Transwell (Invasion) Assay [4] [6] Cells are seeded in Matrigel-coated upper chamber of a Transwell insert. This compound is added, and cells invading through the membrane after 24-36h are stained and counted. Number of invaded cells per microscope field. Outcome: Assesses inhibition of cell invasion.
In Vivo Xenograft Study [5] [6] Mice with subcutaneously implanted cancer cells are treated with This compound (15-25 mg/kg) via intraperitoneal injection every 2 days for 2-3 weeks. Tumor volume and weight are measured. Tumor volume/weight vs. control group; Ki-67 staining for proliferation. Outcome: Demonstrates efficacy in live animal models.

Interpretation and Research Considerations

When interpreting data involving this compound, it is crucial to consider its dual-target nature and the emerging understanding of its mechanism.

  • Mechanism Reevaluation: The finding that this compound is a mitochondrial uncoupler suggests that its observed inhibition of the Wnt pathway and other effects may be downstream of a general disruption of cellular energy metabolism, rather than direct target engagement. [3] This is a vital consideration for the interpretation of existing data and for future drug discovery efforts.
  • Research Applications: Despite the mechanistic questions, this compound remains a potent and valuable research tool for in vitro and in vivo studies aiming to suppress the Wnt/β-catenin pathway and PPAR activity, with a well-documented efficacy profile across multiple cancer types.

References

Mechanism of Action: FH535 as a Tankyrase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

The canonical Wnt signaling pathway is schematically represented below, illustrating the key site of FH535 action:

G cluster_active Active Wnt Signaling (No this compound) cluster_inactive Wnt Signaling Inhibited (With this compound) WNT Wnt Signal FZD Frizzled Receptor WNT->FZD DVL Dishevelled (DVL) FZD->DVL LRP LRP Co-receptor TNKS Tankyrase (TNKS1/2) DVL->TNKS Activates? AXIN Axin (Stable) TNKS->AXIN PARylates AXIN->AXIN Ubiquitinated & Degraded GSK3B GSK3β APC APC BCAT β-Catenin TC TCF/LEF BCAT->TC BCAT_P Phosphorylated β-Catenin BCAT_D β-Catenin (Degraded) Target Target Gene Transcription (e.g., c-MYC, Cyclin D1) TC->Target This compound This compound TNKS2 Tankyrase (TNKS1/2) This compound->TNKS2 Inhibits AXIN2 Axin (Stable) Destruction β-Catenin Destruction Complex AXIN2->Destruction GSK3B2 GSK3β GSK3B2->Destruction APC2 APC APC2->Destruction BCAT2 β-Catenin Destruction->BCAT2 Recruits BCAT_P2 Phosphorylated β-Catenin BCAT2->BCAT_P2 Phosphorylates BCAT_D2 β-Catenin (Degraded) BCAT_P2->BCAT_D2 Degraded in Proteasome

Figure 1: this compound inhibits Wnt signaling by stabilizing the Axin scaffold protein via tankyrase inhibition, promoting β-catenin degradation.

The core mechanism involves:

  • Direct Inhibition of Tankyrase Enzymes: Experimental evidence shows that this compound treatment reduces PAR-modification of Axin2, indicating direct inhibition of tankyrase 1/2 enzymatic activity. This prevents the PARsylation (poly-ADP-ribosylation) of Axin, a key scaffold protein in the β-catenin destruction complex [1] [2].
  • Stabilization of the Destruction Complex: With tankyrase inhibited, Axin is not targeted for degradation. This leads to the stabilization and accumulation of the β-catenin destruction complex, which efficiently phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation [1].
  • Suppression of Oncogenic Transcription: The subsequent reduction in nuclear β-catenin levels prevents its partnership with TCF/LEF transcription factors, thereby downregulating the expression of key pro-onlific and pro-survival target genes like c-MYC and Cyclin D1 [3] [4] [5].
  • Inhibition of PARP1 Auto-modification: Studies also indicate that this compound inhibits the auto-modification of PARP1, suggesting its inhibitory action may extend to other PARP family enzymes, which could contribute to its overall cellular effects [1] [2].

Quantitative Efficacy Data Across Cancer Models

This compound exhibits potent anti-cancer effects across various in vitro and in vivo models. The tables below summarize key quantitative findings.

Table 1: In Vitro Anti-proliferative and Pro-apoptotic Effects of this compound

Cancer Cell Type Cell Line Experimental Readout Effect of this compound Citation
Osteosarcoma 143b, U2OS, SaOS-2, HOS, K7M2 Cytotoxicity Cytotoxic in all OS lines; well tolerated by normal osteoblasts [1]. [1] [2]
Colon Cancer HT29, SW480 Cell Viability (IC₅₀) ~10-28 µM [3] [6]; Inhibited xenograft growth in vivo [3]. [3]
Myeloid Leukemia K562, HL60, THP1, Jurkat mRNA of β-catenin targets (IC₅₀) 358 nM; Potentiated imatinib-induced apoptosis [4]. [4]
Hepatocellular Carcinoma HepG2 Cell Proliferation Significant inhibition; Reduced β-catenin protein & iNOS [5]. [5]

Table 2: this compound Impact on Key Signaling Molecules and Markers

Molecule/Marker Experimental Assay Observed Effect of this compound Citation
Axin2 PAR-modification Immunoprecipitation Strong reduction [1]. [1]
PARP1 auto-modification Western Blot Inhibition [1]. [1]
β-Catenin & Cyclin D1 Western Blot / qPCR Downregulation at protein and mRNA levels [3] [5]. [3] [5]
c-MYC qPCR Downregulation of mRNA [4]. [4]
MMP-7, MMP-9, Snail Western Blot Downregulation; Mechanism for suppressed migration/invasion [3]. [3]
Cancer Stem Cell Markers (CD44, CD24, CD133) Flow Cytometry Repressed expression [3]. [3]

Detailed Experimental Protocols

To investigate the mechanistic action of this compound, several key experimental protocols are employed. Here is a detailed overview of the most relevant ones based on the search results.

1. Cytotoxicity and Cell Viability Assay

  • Objective: To determine the IC₅₀ of this compound and its effect on cell proliferation.
  • Protocol Summary:
    • Cell Seeding: Plate cells at a density of 3,000-4,000 cells per well in a 96-well plate and allow them to adhere overnight [1] [3] [5].
    • Drug Treatment: Treat cells with a concentration gradient of this compound (e.g., 0-100 µM) dissolved in DMSO. A DMSO-only group serves as the vehicle control. Incubate for 24-72 hours [3] [5].
    • Viability Measurement: Use a colorimetric assay like MTS [3] or CellTiter-Glo Luminescent Cell Viability Assay [5] according to the manufacturer's instructions.
    • Data Analysis: Measure absorbance or luminescence. Calculate the percentage of viable cells relative to the control group and determine the IC₅₀ value [3].

2. Western Blot Analysis for Wnt Pathway Components

  • Objective: To analyze changes in protein levels of key Wnt signaling molecules (e.g., β-catenin, Axin2) and PAR-modification.
  • Protocol Summary:
    • Protein Extraction: Culture and treat cells in dishes. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors [1] [3].
    • Protein Separation and Transfer: Separate 20-30 µg of total protein via SDS-PAGE (e.g., on a 10% Tris-HCl gel) and transfer to a PVDF membrane [1].
    • Antibody Incubation: Block the membrane and incubate with primary antibodies (e.g., against β-catenin, Axin2, PARP1, Cyclin D1) overnight at 4°C, followed by an HRP-conjugated secondary antibody [1] [3].
    • Detection: Visualize protein bands using a chemiluminescence detection system. GAPDH or β-actin are used as loading controls [3] [5].

3. Immunoprecipitation for PAR-Modified Proteins

  • Objective: To specifically detect PAR-modified forms of proteins like Axin2.
  • Protocol Summary:
    • Cell Lysis: Lyse cells in a specialized buffer containing a PAR-glycohydrolase inhibitor (e.g., 200 µM Tannic acid) to preserve PAR chains [1].
    • Precipitation: Incubate the cell lysate with an antibody specific for PAR polymers (e.g., clone 10H) and Protein G beads [1].
    • Analysis: Wash the beads, elute the bound proteins, and analyze by Western blotting using an antibody against the protein of interest (e.g., Axin2) [1].

Research Context and Inhibitor Landscape

This compound is one of several small molecules identified as tankyrase and Wnt pathway inhibitors. Its profile differs from more specific inhibitors.

  • Dual-Activity Profile: this compound was initially characterized as an inhibitor of both Wnt/β-catenin signaling and the peroxisome proliferator-activated receptors (PPAR), which may contribute to its overall biological activity [3] [6].
  • Comparison to Other Inhibitors: Other compounds like XAV939, G007-LK, and WIKI4 were also developed as potent tankyrase inhibitors [7] [8]. A key differentiator is that this compound has been shown to also inhibit PARP1 auto-modification, indicating a potentially broader specificity within the PARP enzyme family compared to more selective tankyrase inhibitors [1] [2].

Key Insights and Future Directions

For your work as a research professional, the following aspects may be particularly relevant:

  • Mechanistic Depth: The evidence for direct tankyrase inhibition is robust, providing a clear rationale for its use in Wnt-driven cancer models.
  • Broad Applicability: The data supports its testing in a wide array of cellular contexts.
  • Consideration of Specificity: When designing experiments, be mindful of its dual PPAR inhibitory activity and potential effects on PARP1, which could be a confounding factor or an added advantage depending on the research question.

References

how does FH535 inhibit beta-catenin transcriptional activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism 1: Direct Disruption of Nuclear Transcription

The primary and most well-characterized mechanism of FH535 is its direct interference with the transcriptional complex in the nucleus.

  • Target: The interaction between β-catenin and the TCF/LEF family of transcription factors [1].
  • Effect: this compound does not typically reduce the total cellular levels of β-catenin protein [2]. Instead, it prevents the binding of β-catenin to TCF/LEF, thereby disabling the switch that turns on Wnt target genes. This directly inhibits the transcription of genes like Cyclin D1 and Survivin, which are critical for cell proliferation and survival [3] [4] [5].

Mechanism 2: Potential Upstream Action via Tankyrase Inhibition

Emerging evidence suggests a second, upstream mechanism that contributes to pathway suppression.

  • Target: The Tankyrase enzymes (TNKS1/2), which are members of the PARP family [6].
  • Effect: Tankyrases normally promote the degradation of Axin, a key scaffold protein in the β-catenin destruction complex. By inhibiting Tankyrase activity, this compound leads to:
    • Reduced PARylation of Axin2 [6]
    • Stabilization of the Axin scaffold protein [6] A stabilized and functional destruction complex is more efficient at targeting β-catenin for degradation, thereby reducing the amount available for nuclear signaling.

The following diagram synthesizes these mechanisms into the canonical Wnt/β-catenin pathway, illustrating how this compound targets multiple points to inhibit signaling.

G cluster_no_signal Wnt-OFF State cluster_with_signal Wnt-ON State cluster_inhibition DC Destruction Complex (APC, Axin, GSK3β, CK1α) BC1 β-Catenin DC->BC1 Ub β-Catenin Ubiquitination & Degradation BC1->Ub TCF TCF/LEF Rep Gene Repression TCF->Rep Wnt Wnt Ligand FZD Frizzled & LRP5/6 Wnt->FZD DVL Dvl FZD->DVL DC2 Destruction Complex Inhibited DVL->DC2 BC2 β-Catenin Stabilized & Accumulates DC2->BC2 Inhibition of Degradation BC2_Nuc β-Catenin (Translocation to Nucleus) BC2->BC2_Nuc Complex β-Catenin/TCF/LEF Transcriptional Complex BC2_Nuc->Complex Act Target Gene Activation (e.g., Cyclin D1, c-Myc, Survivin) Complex->Act This compound This compound Inhibit_TNKS Inhibits Tankyrase (TNKS1/2) This compound->Inhibit_TNKS Mechanism 2 Inhibit_Complex Disrupts Complex Formation This compound->Inhibit_Complex Mechanism 1 Inhibit_TNKS->DC Stabilizes Inhibit_Complex->Complex Blocks

Experimental Evidence & Functional Consequences

The molecular actions of this compound translate into measurable anti-cancer effects in preclinical models, as shown in the table below.

Cancer Type In Vitro Effect (Cell Lines) In Vivo Effect (Xenograft) Key Downregulated Targets
Colon Cancer [3] [5] Inhibited proliferation, migration, invasion; cell cycle arrest; reduced cancer stem cell markers (CD24, CD44, CD133). Inhibited tumor growth [3]. Cyclin D1, Survivin, MMP-7, MMP-9, Snail, Vimentin [3] [5].
Pancreatic Cancer [7] Impaired cancer stem cell stemness; inhibited angiogenesis. Repressed tumor growth and angiogenesis [7]. CD24, CD44; VEGF, IL-6, IL-8 [7].
Hepatocellular Carcinoma [4] Inhibited proliferation of HCC cells and Liver Cancer Stem Cells (LCSC); cell cycle arrest. Information not specified in results. Cyclin D1, Survivin [4].
Osteosarcoma [6] Cytotoxic to OS cells, including chemo-resistant lines; well-tolerated by normal osteoblasts. Information not specified in results. PAR-modification of Axin2 (marker of TNKS inhibition) [6].

Key Experimental Protocols for Validation

To experimentally validate this compound's activity, researchers commonly use the following established methodologies:

  • TOPflash/FOPflash Reporter Assay

    • Purpose: The gold-standard functional test for β-catenin/TCF-mediated transcriptional activity [4] [1].
    • Protocol: Cells are co-transfected with the TOPflash plasmid (containing wild-type TCF/LEF binding sites driving luciferase) and a control plasmid like Renilla luciferase. FOPflash (with mutated binding sites) serves as a negative control. After this compound treatment, firefly luciferase activity is measured and normalized to Renilla activity. A dose-dependent decrease in TOPflash, but not FOPflash, signal confirms specific inhibition [4] [1].
  • Western Blot Analysis of Target Proteins

    • Purpose: To confirm downstream biochemical effects on protein expression.
    • Protocol: Cells treated with this compound are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against direct Wnt/β-catenin target genes such as Cyclin D1 and Survivin. A reduction in these proteins confirms effective pathway inhibition [3] [4] [5].
  • Cell Viability and Proliferation Assays

    • Purpose: To determine the functional cytotoxic or cytostatic effect of this compound.
    • Protocol: Common methods include:
      • ³H-thymidine Incorporation: Measures DNA synthesis as a proxy for proliferation [4] [1].
      • Cell Counting Kit-8 (CCK-8): Uses a tetrazolium salt to measure metabolic activity of viable cells [3].
      • Plate Colony Formation Assay: Assesses long-term clonogenic survival potential after drug treatment [3] [6].

This compound demonstrates a multi-target mechanism that effectively suppresses oncogenic Wnt/β-catenin signaling, showing promise as a research tool and potential therapeutic agent. Its ability to concurrently target nuclear transcription and potentially stabilize the destruction complex offers a robust approach to inhibiting this critical pathway in cancer.

References

FH535 canonical Wnt signaling inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

FH535 is characterized as a small-molecule inhibitor, but its action is complex. The following table summarizes its known and potential molecular targets based on current research.

Target/Pathway Reported Effect of this compound Key Experimental Evidence
Wnt/β-catenin Signaling Inhibits pathway activity and downregulates target genes (e.g., cyclin D1, c-MYC, survivin) [1] [2]. Luciferase reporter assays (TOPflash), Western blot, qRT-PCR [1] [2].
Tankyrase (TNKS1/2) & PARP1 Reduces PAR-modification of Axin2 and inhibits PARP1 auto-modification, stabilizing the β-catenin destruction complex [3]. Immunoprecipitation of PARylated proteins, Western blot for Axin2 and PARP1 [3].
Peroxisome Proliferator-Activated Receptors (PPARγ/δ) Acts as a dual antagonist, inhibiting recruitment of coactivators like GRIP1 and β-catenin [4]. Recruitment assays, gene expression studies [4].

The diagram below illustrates the canonical Wnt pathway and the points where this compound is known to exert its inhibitory effects.

Wnt_this compound cluster_OffState Wnt Signaling OFF cluster_OnState Wnt Signaling ON Wnt_Off Wnt_Off Wnt_On Wnt_On DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Phospho Phosphorylation of β-Catenin DestructionComplex->Phospho BCatenin_Off β-Catenin BCatenin_Off->Phospho Degradation Ubiquitination & Proteasomal Degradation Phospho->Degradation TCF_Off TCF/LEF Repressor Gene Repression TCF_Off->Repressor WntLigand Wnt Ligand FrizzledLRP Frizzled & LRP5/6 Receptor Complex WntLigand->FrizzledLRP Inhibits Dvl Dishevelled (Dvl) Activation FrizzledLRP->Dvl Inhibits DestructionComplex_On Destruction Complex Inhibited Dvl->DestructionComplex_On Inhibits BCatenin_On β-Catenin Stabilized & Accumulates DestructionComplex_On->BCatenin_On BCatenin_Nuc β-Catenin Nuclear Translocation BCatenin_On->BCatenin_Nuc TCF_On TCF/LEF BCatenin_Nuc->TCF_On Activation Target Gene Activation (e.g., Cyclin D1, c-MYC) TCF_On->Activation This compound This compound This compound->Dvl Potential Inhibition This compound->TCF_On Reported Inhibition (β-catenin/TCF) TNKS Tankyrase (TNKS1/2) This compound->TNKS Inhibits TNKS->DestructionComplex PARylates Axin (Targets it for degradation)

Biological Effects in Cancer Models

This compound has demonstrated potent anti-cancer effects across a wide range of malignancies, particularly those driven by aberrant Wnt/β-catenin signaling. Key findings are consolidated in the table below.

Cancer Type Cell Lines/Model Observed Effects of this compound Key Assays & Findings
Osteosarcoma 143b, U2OS, SaOS-2, HOS, K7M2; Doxorubicin-resistant 143b [3] Cytotoxicity to cancer cells; well-tolerated by normal osteoblasts [3]. MTS cell viability assay, Colony forming assay [3].
Pancreatic Cancer PANC-1, BxPC-3; Mouse xenograft [1] Inhibited growth, metastasis, and angiogenesis in vivo [1]. MTT, Wound healing, Transwell invasion, Adhesion assay, Luciferase reporter [1].
Breast Cancer (Triple Negative) MDA-MB-231, HCC38 [5] Inhibited growth, migration, and invasion in 3D culture; downregulated NEDD9 [5]. 3D collagen gel culture, Transwell migration/invasion, Western blot [5].
Colon Cancer HT29, SW480; Mouse xenograft [2] Inhibited proliferation, motility, tumor growth in vivo; reduced stem cell markers (CD24, CD44, CD133) [2]. CCK-8, Colony formation, Flow cytometry (cell cycle, stemness), Wound healing, Transwell, RNA-seq [2].

Experimental Protocols

For researchers looking to replicate or adapt these studies, here are detailed methodologies for key experiments cited in the results.

  • 1. Cell Viability / Cytotoxicity Assay (MTS/MTT/CCK-8)

    • Purpose: To measure the inhibitory effect of this compound on cell proliferation.
    • Protocol:
      • Cell Seeding: Plate cells at a density of 3,000–40,000 cells per well in a 24-well or 96-well plate and culture for 16 hours [3] [2].
      • Drug Treatment: Add this compound diluted in serum-free culture medium. Typical concentrations range from micromolar to tens of micromolar, and treatment times are usually 48-72 hours [3] [2] [4]. A DMSO vehicle control (e.g., 0.1% v/v) is essential.
      • Viability Measurement: After treatment, add MTS, MTT, or CCK-8 reagent to the wells and incubate for 1-4 hours at 37°C [3] [1] [2].
      • Absorbance Reading: Measure the absorbance of the formazan product at 490-550 nm using a microplate reader. Cell viability is calculated relative to the control group [1] [2].
  • 2. Luciferase Reporter Assay (TOPflash)

    • Purpose: To specifically assess the activity of the canonical Wnt/β-catenin signaling pathway.
    • Protocol:
      • Transfection: Co-transfect cells in a 6-well or 24-well plate with the pTOPFLASH reporter plasmid (containing TCF/LEF binding sites) and a control plasmid like pRL-SV40 (for normalization) using a transfection reagent such as Lipofectamine 2000 [1].
      • Treatment: After 6 hours, replace the medium and treat the cells with this compound for 24 hours [1].
      • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer. The results are expressed as the ratio of firefly to Renilla luciferase activity (relative luciferase activity) [1].
  • 3. Western Blotting for Pathway Components

    • Purpose: To detect changes in protein levels of Wnt pathway components and target genes.
    • Protocol:
      • Protein Extraction: Lyse cells after this compound treatment in RIPA or similar buffer supplemented with protease and phosphatase inhibitors [3] [1] [2].
      • Electrophoresis and Transfer: Separate 20-30 µg of protein by SDS-PAGE (e.g., on a 10% gel) and transfer to a PVDF membrane [3].
      • Antibody Incubation: Block the membrane and incubate with primary antibodies (e.g., against β-catenin, Axin2, cyclin D1, survivin, GAPDH/β-actin as loading control) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody [3] [2].
      • Detection: Visualize protein bands using enhanced chemiluminescence (ECL) and an imaging system [1].
  • 4. Colony Formation Assay

    • Purpose: To evaluate the long-term clonogenic survival of cancer cells after drug treatment.
    • Protocol:
      • Seeding and Treatment: Seed cells at a low density (200-1000 cells per well in a 6-well plate). After cells have attached (e.g., 4-12 hours), add this compound [3] [2].
      • Culture and Stain: Incubate the cells for 7-15 days, until visible colonies form in the control group. Stain the colonies with crystal violet or methylrosanilinium chloride and count them manually. A colony is typically defined as a group of >50 cells [3] [2].

Research Implications & Considerations

The body of research suggests that this compound is a potent multi-target agent with significant promise for targeting Wnt-driven cancers.

  • Research Utility: this compound is a valuable tool compound for probing Wnt signaling biology and studying chemotherapy-resistant cancers, such as doxorubicin-resistant osteosarcoma [3].
  • Therapeutic Potential: Its ability to inhibit cancer stem cell markers (CD44, CD133) in colon cancer and its efficacy in triple-negative breast cancer models highlight its potential as a therapeutic candidate for aggressive, treatment-resistant cancers [5] [2].
  • Mechanistic Complexity: Researchers should be aware that this compound's effects may not be exclusively due to Wnt inhibition. Its activity against PPARs and PARP1 means that results should be interpreted with caution, and control experiments using more specific Wnt pathway inhibitors are recommended to confirm findings [3] [4].

References

Comprehensive Technical Guide: FH535-Mediated Inhibition of Axin2 PARylation in Cancer Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FH535 and Wnt Signaling Pathway Targeting

The Wnt/β-catenin signaling pathway represents a crucial regulatory axis in embryonic development, tissue homeostasis, and stem cell maintenance, with its aberrant activation being implicated in numerous cancers. This compound has emerged as a promising small-molecule inhibitor that targets this pathway through a novel mechanism involving regulation of Axin2 poly(ADP-ribosyl)ation (PARylation). This comprehensive technical guide examines the molecular mechanisms, experimental methodologies, and therapeutic implications of this compound-mediated inhibition of Axin2 PARylation, providing researchers and drug development professionals with detailed insights into its mechanism and application. This compound exhibits significant anticancer effects across diverse malignancies, including osteosarcoma, colon cancer, and other Wnt-driven cancers, primarily through its action on the tankyrase enzymes (TNKS1/2) and subsequent stabilization of the Axin2 scaffold protein within the β-catenin destruction complex [1]. Understanding the precise molecular interplay between this compound, tankyrase inhibition, and Axin2 stabilization provides valuable insights for developing targeted therapies against cancers characterized by Wnt pathway dysregulation.

Molecular Mechanisms of this compound Action

Targeting the PARylation-Dependent Ubiquitination Pathway

The PARylation-dependent ubiquitination (PARdU) pathway represents a critical regulatory mechanism in Wnt signaling, governed by the coordinated actions of tankyrase (TNKS1/2) and the E3 ubiquitin ligase RNF146. Tankyrase, a member of the poly(ADP-ribose) polymerase (PARP) family, mediates the poly(ADP-ribosyl)ation of Axin proteins, which serves as a recognition signal for RNF146-mediated ubiquitination and subsequent proteasomal degradation [2]. This process tightly regulates the cellular concentration of Axin scaffolds, thereby modulating the activity of the β-catenin destruction complex. This compound directly intervenes in this pathway by inhibiting the PARylation activity of tankyrase, resulting in reduced Axin2 PARylation and subsequent stabilization of the protein [1]. This stabilization enhances the formation and activity of the β-catenin destruction complex, leading to increased phosphorylation and proteasomal degradation of β-catenin, ultimately suppressing canonical Wnt signaling transduction.

Table 1: Key Components of the PARylation-Dependent Ubiquitination Pathway

Component Function Effect of this compound
Tankyrase (TNKS1/2) PARylates Axin proteins using NAD+ as substrate Direct inhibition of enzymatic activity
Axin2 Scaffold protein in β-catenin destruction complex Reduced PARylation and increased stabilization
RNF146 E3 ubiquitin ligase recognizing PARylated substrates Reduced substrate availability
β-catenin Key transcriptional co-activator in Wnt signaling Enhanced degradation via stabilized destruction complex
PARP1 DNA repair enzyme with auto-PARylation activity Inhibition of auto-modification observed
Structural and Functional Consequences for Axin2

Axin2 (also known as Conductin) functions as a critical scaffold protein in the β-catenin destruction complex, facilitating the phosphorylation of β-catenin by GSK3β and CK1α, which targets it for proteasomal degradation. The activity and stability of Axin2 are regulated through multiple post-translational modifications, with PARylation being a key determinant of its turnover rate. Structural studies have revealed that Axin2 contains a conserved tankyrase-binding motif (RXXPDG) that mediates its interaction with tankyrase [2]. This interaction facilitates the PARylation of Axin2, creating a recognition site for the WWE domain of RNF146, which subsequently ubiquitinates Axin2, targeting it for proteasomal degradation [2]. This compound-mediated inhibition of tankyrase results in significant accumulation of Axin2 protein levels, as evidenced by western blot analyses showing dose-dependent increases in Axin2 protein despite paradoxical reductions in Axin2 mRNA transcript levels [1]. This accumulation enhances the formation of the β-catenin destruction complex, thereby promoting β-catenin phosphorylation and degradation.

Downstream Effects on Wnt Target Genes and Cellular Processes

The stabilization of Axin2 and subsequent enhancement of β-catenin destruction complex activity through this compound treatment leads to profound suppression of Wnt/β-catenin signaling output. This is evidenced by significant reductions in the expression of well-characterized Wnt target genes, including c-MYC, cyclin D1, and survivin [1] [3]. These molecular changes translate to important phenotypic consequences in cancer cells, including:

  • Cell cycle arrest: this compound treatment induces G0/G1 phase arrest in colon cancer cells, associated with reduced cyclin D1 expression [3].
  • Reduced stemness: Marked decrease in cancer stem cell markers CD24, CD44, and CD133 in HT29 colon cancer cells [3].
  • Impaired motility: Downregulation of matrix metalloproteinase-7 and -9, Snail, and vimentin, leading to suppressed migration and invasion [3].
  • Enhanced chemosensitivity: this compound demonstrates potent cytotoxicity in doxorubicin-resistant osteosarcoma cells, suggesting potential for overcoming chemotherapy resistance [1].

Table 2: Quantitative Effects of this compound Treatment in Various Cancer Models

Cancer Type Cell Lines Tested IC50 Values Key Molecular Effects Functional Outcomes
Osteosarcoma 143b, U2OS, SaOS-2, HOS, K7M2 Variable by cell line ↓ Axin2 PARylation, ↓ β-catenin signaling Cytotoxicity, inhibited colony formation
Colon Cancer HT29, SW480 ~20-30 μM ↓ Cyclin D1, ↓ survivin, ↓ c-MYC Cell cycle arrest, reduced migration/invasion
Doxorubicin-Resistant OS 143b-DxR Similar to parent line Enhanced Axin2 stabilization Overcoming chemoresistance

Experimental Protocols for Evaluating this compound Effects

Cytotoxicity and Colony Formation Assays

Cytotoxicity Assessment The cytotoxic effects of this compound can be quantified using standardized viability assays. Researchers should plate cells at a density of 4×10⁴ cells per well in 24-well polystyrene dishes 16 hours prior to treatment [1]. This compound should be diluted in serum-free, antibiotic-free DMEM-F12 medium and applied to cells for the desired duration at 37°C. Following treatment, cell viability is measured using the Cell Titer 96 MTS reagent assay (or similar tetrazolium-based assays), with absorbance readings at 490-500 nm. Data should be normalized to vehicle-treated controls (typically DMSO at concentrations ≤0.1%) to calculate percentage viability and determine IC₅₀ values using appropriate curve-fitting algorithms [1] [3].

Colony Formation Assay For evaluating long-term proliferative capacity post-treatment, colony formation assays provide critical data. Cells should be cultured to 60-80% confluency, trypsinized, counted, and plated at optimized densities (e.g., 500-1000 cells/well in 6-well dishes depending on cell line) [1]. After allowing 4 hours for cell attachment, treatments are applied and maintained for 7-12 days until visible colonies form. Colonies are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet solution, with groups of >50 cells defined as a colony [1] [3]. Colony counts should be normalized to plating density and expressed as percentage of vehicle-treated controls. This assay is particularly valuable for assessing the durable anti-proliferative effects of this compound following transient exposure.

Molecular Analysis of PARylation and Wnt Signaling Components

Protein Extraction and Western Blotting To evaluate effects on Axin2 stabilization and Wnt pathway components, protein extracts should be prepared from cells plated at 5×10⁵ cells per 100 mm dish and treated for appropriate durations (typically 24-48 hours) [1]. Following treatment, cells are washed with DPBS and scraped into protease/phosphatase inhibitor solutions. Lysates are centrifuged at 14,000 RPM to remove debris, and protein concentration determined using Bradford or similar assays. For western blotting, 20 μg of protein per sample is separated on 10% Tris-HCl SDS-PAGE gels and transferred to PVDF membranes [1]. Primary antibodies should include: anti-Axin2 (1:400), anti-PARP1 (1:1000), anti-β-catenin, anti-cyclin D1, anti-survivin, and appropriate loading controls (e.g., GAPDH at 1:5000) [1] [3].

PARylation-Specific Assessment For direct evaluation of Axin2 PARylation status, researchers should implement PAR immunoprecipitation protocols with modifications to preserve poly(ADP-ribose) chains [1]. Critical steps include incorporating 200 μM tannic acid in wash solutions and cell lysis buffer as a PAR-glycohydrolase inhibitor [1]. Immunoprecipitation is performed using monoclonal antibody clone 10H against poly(ADP-ribose), with subsequent western blotting for Axin2 to detect PAR-modified forms. Additionally, auto-PARylation of PARP1 should be assessed as an indicator of potential off-target effects on other PARP family members [1].

Transcriptional Activity Measurements Wnt/β-catenin transcriptional activity can be quantified using the TOPflash reporter assay [1]. Cells are plated in 12-well dishes at 8×10⁴ cells per well and transfected with Super 8x Topflash plasmid (0.04 μg/well) along with β-catenin expression vector (0.08 μg/well) using appropriate transfection reagents. After 24 hours, cells are treated with this compound for 48 hours, followed by lysis and luciferase activity measurement using commercial systems. Data should be normalized to total protein content or co-transfected control reporters.

Functional Assays for Cancer Hallmarks

Migration and Invasion Assessment

  • Wound Healing Assay: Grow cells to confluence in 6-well plates, create a scratch with a sterile pipette tip, and treat with this compound. Measure wound width at 0 and 24 hours using image analysis software [3].
  • Transwell Invasion Assay: Coat Transwell chambers with Matrigel (1:10 dilution) overnight. Seed 1×10⁵ cells in serum-free medium in the upper chamber, with 10% FBS as chemoattractant in the lower chamber. After 36 hours, fix, stain with crystal violet, and count invaded cells [3].

Cancer Stem Cell Marker Analysis Harvest cells after 24-hour this compound treatment and incubate with fluorescently conjugated antibodies against CD24, CD44, and CD133 for 30 minutes at 4°C [3]. Analyze using flow cytometry, with appropriate isotype controls. Data should be expressed as percentage positive cells and mean fluorescence intensity compared to vehicle controls.

In Vivo Xenograft Studies Establish xenografts by injecting 1×10⁷ colon cancer cells subcutaneously into immunocompromised mice [3]. When tumors reach 100-200 mm³, randomize animals to control and treatment groups. Administer this compound intraperitoneally at 15 mg/kg every 2 days for 14 days, measuring tumor volume regularly. Process harvested tumors for immunohistochemical analysis of proliferation markers (Ki-67) and Wnt pathway components.

Pathway Visualization and Experimental Workflows

Wnt Signaling Pathway and this compound Mechanism

WntPathway Wnt Signaling Pathway and this compound Mechanism cluster_OFF Wnt OFF State cluster_ON Wint ON State cluster_this compound This compound Inhibition DestructionComplex β-Catenin Destruction Complex (Axin2, APC, GSK3, CK1) BCatenin1 β-Catenin DestructionComplex->BCatenin1 Phosphorylation PhosphoBCatenin Phosphorylated β-Catenin BCatenin1->PhosphoBCatenin Degradation Ubiquitin-Mediated Degradation PhosphoBCatenin->Degradation TNKS Tankyrase (TNKS1/2) Axin2 Axin2 TNKS->Axin2 PARylation PARylatedAxin2 PARylated Axin2 Axin2->PARylatedAxin2 RNF146 E3 Ligase RNF146 PARylatedAxin2->RNF146 Recognition DegradedAxin2 Degraded Axin2 RNF146->DegradedAxin2 Ubiquitination This compound This compound TNKS_this compound Tankyrase (TNKS1/2) This compound->TNKS_this compound Inhibits StableAxin2 Stable Axin2 TNKS_this compound->StableAxin2 Reduced PARylation ActiveComplex Active Destruction Complex StableAxin2->ActiveComplex

This diagram illustrates the dual regulatory mechanisms of Axin2 stability within the Wnt signaling pathway. In the canonical Wnt OFF state, Axin2 forms a functional destruction complex that targets β-catenin for degradation. During Wnt activation, tankyrase-mediated PARylation marks Axin2 for RNF146-dependent ubiquitination and degradation, thereby attenuating destruction complex activity. This compound intervenes by inhibiting tankyrase, stabilizing Axin2, and promoting β-catenin degradation regardless of Wnt activation status [1] [2].

Experimental Workflow for this compound Mechanism Analysis

ExperimentalWorkflow Experimental Analysis of this compound Effects CellCulture Cell Culture Establishment (Cancer lines + normal controls) Treatment This compound Treatment (Dose-response, time course) CellCulture->Treatment Viability Viability Assays (MTS/CCK-8, IC50 determination) Treatment->Viability ColonyFormation Colony Formation Assay (Long-term proliferation) Treatment->ColonyFormation ProteinAnalysis Protein Analysis (Western blot, PAR immunoprecipitation) Treatment->ProteinAnalysis TranscriptAnalysis Transcript Analysis (qRT-PCR, RNA sequencing) Treatment->TranscriptAnalysis FunctionalAssays Functional Assays (Migration, invasion, stemness) Treatment->FunctionalAssays DataIntegration Data Integration & Mechanism Elucidation ProteinAnalysis->DataIntegration TranscriptAnalysis->DataIntegration InVivoValidation In Vivo Validation (Xenograft models) FunctionalAssays->InVivoValidation FunctionalAssays->DataIntegration InVivoValidation->DataIntegration

The experimental workflow for evaluating this compound effects encompasses comprehensive molecular and functional analyses spanning from in vitro cell-based assays to in vivo validation [1] [3]. This systematic approach enables researchers to correlate this compound-induced molecular changes (Axin2 stabilization, reduced β-catenin signaling) with functional outcomes (reduced proliferation, migration, stemness) across multiple model systems. The integration of PARylation-specific assessments with transcriptomic and functional data provides a holistic understanding of this compound's mechanism of action and therapeutic potential.

Therapeutic Implications and Future Directions

The investigation of this compound as a tankyrase inhibitor with effects on Axin2 PARylation has significant implications for targeting Wnt-driven cancers. The compound demonstrates particular promise in addressing chemotherapy resistance, as evidenced by its potency in doxorubicin-resistant osteosarcoma models [1]. Furthermore, its ability to suppress cancer stem cell markers and inhibit migratory and invasive phenotypes suggests potential applications in preventing metastasis and recurrence [3]. Future research directions should focus on:

  • Structural optimization to improve potency and selectivity for tankyrase over other PARP family members
  • Combination therapy strategies with conventional chemotherapeutics to overcome resistance
  • Biomarker development to identify patient populations most likely to respond to this compound-based treatments
  • Advanced formulation approaches to enhance bioavailability and tumor-specific delivery

References

Core Biological Targets and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary biological targets of FH535 and the consequent biological effects:

Biological Target Type of Interaction Primary Biological Consequence
Wnt/β-catenin pathway [1] Inhibitor Antagonizes β-catenin/TCF-mediated transcription, leading to downregulation of target genes.
PPARγ [1] Antagonist Inhibits receptor activity by blocking coactivator recruitment.
PPARδ [1] Antagonist Inhibits receptor activity by blocking coactivator recruitment.

This compound's most significant characterized action is the inhibition of the canonical Wnt/β-catenin pathway [1]. In the absence of a Wnt signal, a cytoplasmic "destruction complex" that includes proteins like Axin, APC, and GSK3β ensures the constant phosphorylation and degradation of β-catenin. When the Wnt pathway is activated, this complex is disrupted, allowing β-catenin to accumulate in the nucleus, bind to TCF/LEF transcription factors, and activate genes that drive cell proliferation and survival [2] [3]. This compound interferes with this process by inhibiting the β-catenin/TCF–mediated transcription of downstream target genes [1].

Documented Anticancer Effects and Mechanisms

Extensive in vitro and in vivo studies have demonstrated the multi-faceted anti-cancer effects of this compound, which are largely attributed to its suppression of the Wnt/β-catenin pathway.

The following diagram illustrates how this compound targets the Wnt/β-catenin signaling pathway and triggers a range of anti-cancer effects:

G This compound This compound Target_Gene_Activation Target Gene Activation (e.g., Cyclin D1, Survivin) This compound->Target_Gene_Activation Inhibits Proliferation_Motility Uncontrolled Proliferation & Motility This compound->Proliferation_Motility Leads to WNT_Signal Wnt Signal Destruction_Complex Destruction Complex (Axin, APC, GSK3β) WNT_Signal->Destruction_Complex Beta_Catenin_Stabilization β-catenin Stabilization WNT_Signal->Beta_Catenin_Stabilization Beta_Catenin_Degradation β-catenin Degradation Destruction_Complex->Beta_Catenin_Degradation Beta_Catenin_Stabilization->Target_Gene_Activation Target_Gene_Activation->Proliferation_Motility Cell_Cycle_Arrest • Cell Cycle Arrest Proliferation_Motility->Cell_Cycle_Arrest Inhibited_Growth • Inhibited Tumor Growth Proliferation_Motility->Inhibited_Growth Reduced_Migration • Reduced Migration/Invasion Proliferation_Motility->Reduced_Migration CSC_Repression • Cancer Stem Cell Repression Proliferation_Motility->CSC_Repression Angiogenesis_Inhibition • Angiogenesis Inhibition Proliferation_Motility->Angiogenesis_Inhibition

This compound mechanism of action and anticancer effects.

The molecular mechanisms behind these effects involve the downregulation of key Wnt target genes and other proteins:

  • Proliferation & Survival: this compound downregulates cyclin D1 and survivin, genes critical for cell cycle progression and evasion of apoptosis [4] [5].
  • Motility & Invasion: It suppresses the expression of MMP-7, MMP-9, Snail, and vimentin, which are involved in extracellular matrix degradation and epithelial-mesenchymal transition (EMT) [4] [5].
  • Cancer Stemness: this compound reduces the expression of CSC markers like CD24, CD44, and CD133, impairing the self-renewal capacity of CSCs [4] [6] [7].
  • Angiogenesis: In pancreatic cancer, this compound was shown to repress the secretion of pro-angiogenic cytokines like VEGF, IL-6, and IL-8, thereby remodeling the tumor microenvironment [6].

Key Experimental Evidence by Cancer Type

The efficacy of this compound has been demonstrated in multiple cancer models, as detailed in the table below. Note that the concentrations and specific effects are derived from individual studies and should be interpreted within their experimental contexts.

Cancer Type Model System Key Findings Reference

| Colon Cancer | Cell lines (HT29, SW480); Mouse xenograft | • IC₅₀: ~20-30 µM (72h, in vitro). • Induced cell cycle arrest. • Inhibited migration/invasion. • Downregulated CD44, CD133, Cyclin D1, Survivin. • 15 mg/kg (in vivo) suppressed xenograft growth. | [4] [5] | | Pancreatic Cancer | Cell lines; Mouse xenograft | • Repressed CSC markers (CD24, CD44). • Inhibited angiogenesis (in vitro & in vivo). • Downregulated VEGF, IL-6, IL-8. | [6] | | Breast Cancer (Triple Negative) | Cell lines (MDA-MB-231, HCC38) | • Inhibited growth, migration, and invasion in vitro. • Suppressed NEDD9 expression (protein involved in metastasis). | [8] | | Non-Small Cell Lung Cancer (NSCLC) | Cell line (A549) | • In combination with Docetaxel, induced "mitotic catastrophism" and enhanced anti-proliferative effect. | [9] |

Overview of Experimental Protocols

The cited studies employed standard, robust methodologies to evaluate this compound's effects.

  • In Vitro Cell Viability & Proliferation: Cell Counting Kit-8 (CCK-8) assay was used to determine the half-maximal inhibitory concentration (IC₅₀) after 48-72 hours of treatment [5]. Plate colony formation assay assessed long-term clonogenic survival [5].
  • Cell Cycle & Stemness Analysis: Flow cytometry with propidium iodide staining was used for cell cycle analysis. The same technique, with fluorescently-labeled antibodies against CD24 and CD44, was used to quantify cancer stem cell populations [5].
  • Migration & Invasion Assays: Wound-healing assay measured two-dimensional cell migration. Transwell assay with a Matrigel coating was used to evaluate invasive potential through a basement membrane matrix [4] [5].
  • In Vivo Efficacy: Mouse xenograft models were established by subcutaneously injecting human cancer cells (e.g., HT29) into immunodeficient mice. Once tumors were palpable, this compound (e.g., 15 mg/kg) or vehicle control was administered via intraperitoneal injection every 2 days. Tumor volume and weight were monitored to assess efficacy [6] [5].
  • Molecular Mechanism Analysis: Western blotting and Quantitative RT-PCR confirmed the downregulation of target proteins (β-catenin, Cyclin D1, Survivin) and mRNAs, respectively [4] [5]. RNA sequencing provided an unbiased view of the pathways altered by this compound treatment [4].

Research Implications and Potential

This compound serves as a valuable tool compound for validating the Wnt/β-catenin pathway as a therapeutic target. Its ability to target CSCs and the tumor microenvironment (e.g., angiogenesis) suggests potential for combination therapies. Recent research, such as the 2025 study combining this compound with docetaxel in NSCLC, highlights a promising strategy to overcome drug resistance and achieve synergistic effects [9]. However, it is important to note that this compound is currently used in research settings only and its drug-like properties and pharmacokinetics require further optimization for clinical translation [1].

References

FH535 literature review and discovery

Author: Smolecule Technical Support Team. Date: February 2026

FH535: Mechanisms of Action

This compound primarily functions as an inhibitor of the canonical Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers. Research indicates a multi-faceted mechanism:

  • Transcriptional Inhibition: Initially identified as a suppressor of β-catenin-mediated transcription, this compound inhibits the recruitment of β-catenin to target gene promoters [1].
  • Tankyrase Pathway Inhibition: Evidence shows this compound acts on the tankyrase enzymes (TNKS1/2). It reduces the PARylation of Axin2, a key component of the β-catenin destruction complex. This stabilization of Axin2 promotes the phosphorylation and degradation of β-catenin, thereby suppressing the pathway [2].
  • Additional Pathway Effects: Treatment with this compound leads to the downregulation of downstream target genes, including CyclinA2, Cyclin D1, and Claudin1, which are involved in cell cycle progression and migration [3] [1]. It also impairs cancer stem cell (CSC) stemness and remodels the tumor microenvironment by repressing angiogenesis [4] [5].

The following diagram illustrates the Wnt/β-catenin pathway and the points where this compound exerts its inhibitory effects.

G Wnt/β-catenin Pathway and this compound Inhibition Wnt Wnt Ligand Frizzled Frizzled/LRP Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inactivates BetaCatenin_cyt β-catenin (Cytosolic) DestructionComplex->BetaCatenin_cyt Targets for Degradation BetaCatenin_nuc β-catenin (Nuclear) BetaCatenin_cyt->BetaCatenin_nuc Accumulates & Translocates TargetGenes Target Gene Transcription (e.g., Cyclin D1, MMP9) BetaCatenin_nuc->TargetGenes Activates TNKS Tankyrase (TNKS1/2) Axin Axin TNKS->Axin PARylates Axin->DestructionComplex This compound This compound This compound->BetaCatenin_nuc Inhibits Recruitment This compound->TNKS Inhibits

Anticancer Efficacy of this compound Across Cancer Types

This compound demonstrates potent anticancer activity in vitro and in vivo across various malignancies by inhibiting proliferation, migration, and inducing apoptosis. The table below summarizes key experimental findings.

Cancer Type Experimental Model Key Findings & Effects Proposed Molecular Mechanism

| Colorectal Cancer | DLD-1, SW620 cell lines [3] | - Suppressed growth (concentration/time-dependent).

  • Induced G2/M cell cycle arrest.
  • Inhibited cell migration. | Downregulated β-catenin and CyclinA2. Upregulated Claudin1 [3]. | | Pancreatic Cancer | Cell lines, xenograft models [4] [5] | - Repressed xenograft growth in vivo.
  • Inhibited angiogenesis.
  • Impaired cancer stem cell stemness. | Downregulated CSC markers (CD24, CD44). Repressed proangiogenic cytokines (VEGF, IL-6, IL-8) [4] [5]. | | Breast Cancer (Triple Negative) | MDA-MB-231, HCC38 cell lines [6] | - Inhibited growth, migration, and invasion in 3D culture.
  • Potent effect on TN lines vs. non-TN lines. | Inhibited NEDD9 expression; association with CSPG4 [6]. | | Osteosarcoma | 143b, U2OS, SaOS-2, HOS, K7M2 cell lines; Doxorubicin-resistant models [2] | - Cytotoxic to all tested OS lines, including chemo-resistant ones.
  • Well-tolerated by normal human osteoblasts. | Inhibited TNKS1/2, reduced PARylation of Axin2, suppressed Wnt signaling [2]. | | Hepatocellular Carcinoma (HCC) | HLF, PLC/PRF/5 cell lines [1] | - Suppressed proliferation and induced apoptosis.
  • Inhibited cell motility. | Downregulated Cyclin D1 and Matrix Metalloproteinase-9 (MMP-9) [1]. |

Experimental Protocols for Key Assays

For researchers looking to replicate these studies, here are the methodologies for core experiments as reported in the literature.

1. Cell Viability and Cytotoxicity Assay [2]

  • Cell Seeding: Plate cells at a density of 4 × 10⁴ cells per well in a 24-well plate 16 hours prior to treatment.
  • Drug Treatment: Dilute this compound in serum-free, antibiotic-free culture medium. Apply to cells and incubate for the desired duration (e.g., 24-72 hours).
  • Viability Measurement: Use a standard MTS or MTT assay. After treatment, remove media, add MTS reagent, incubate, and measure absorbance at 490 nm. Calculate viability relative to DMSO-treated controls.

2. Cell Migration Assay (Transwell) [6]

  • Cell Preparation: Harvest cells, wash, and resuspend in serum-free medium at 5×10⁵ cells/mL.
  • Chamber Setup: Place 100 µL of cell suspension in the upper chamber of a Transwell insert (8.0 µm pore size). Add a chemoattractant (e.g., 3 µg/mL type I collagen in serum-free medium) to the lower chamber.
  • Treatment & Incubation: Add this compound (e.g., 0.01-1 µM) to the upper chamber. Incubate for 6-24 hours at 37°C.
  • Analysis: After incubation, remove non-migrated cells from the upper surface. Fix and stain cells that migrated to the lower surface. Count cells under a microscope or dissolve stain and measure absorbance.

3. Analysis of Apoptosis (H&E Staining) [1]

  • Cell Culture & Treatment: Plate cells on chamber slides. At confluence, treat with this compound (e.g., 50 µM) for 48 hours.
  • Staining: Wash cells with PBS, fix, and stain with Hematoxylin and Eosin (H&E) according to standard protocols.
  • Detection: Observe under a microscope for morphological signs of apoptosis, such as pyknotic nuclei (condensed, darkly stained nuclei) and cell shrinkage.

4. Western Blot Analysis for Pathway Components [2]

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to remove debris and collect supernatant.
  • Electrophoresis & Transfer: Separate 20 µg of protein via SDS-PAGE (e.g., 10% gel) and transfer to a PVDF membrane.
  • Antibody Incubation: Block membrane, then incubate with primary antibodies (e.g., anti-Axin2, anti-PARP1, anti-GAPDH) overnight at 4°C. Follow with appropriate HRP-conjugated secondary antibodies.
  • Detection: Use chemiluminescence substrate and image on a system like ChemiDoc.

Conclusion and Research Implications

This compound is a promising broad-spectrum anticancer agent with a defined mechanism of action. Key research implications include:

  • Mechanistic Insight: Its action on the tankyrase pathway provides a clear rationale for its efficacy and suggests potential combination therapies with other PARP inhibitors [2].
  • Therapeutic Potential: The consistent activity against therapy-resistant models and cancer stem cells highlights its potential for treating aggressive and recurrent cancers [4] [2].
  • Future Directions: While preclinical data is robust, further investigation is needed to fully assess its pharmacodynamic and safety profiles to support potential clinical translation.

References

Comprehensive Application Notes and Protocols for FH535 Cell Culture Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FH535 and Its Mechanism of Action

This compound is a small molecule inhibitor that primarily targets the Wnt/β-catenin signaling pathway, a crucial pathway frequently dysregulated in various cancers. Additionally, this compound functions as a dual antagonist of peroxisome proliferator-activated receptors gamma and delta (PPARγ and PPARδ). The compound exerts its effects by inhibiting β-catenin/Tcf-mediated transcription and disrupting the recruitment of coactivators to PPAR receptors, thereby interfering with key cellular processes involved in tumor progression and maintenance [1].

The molecular formula of this compound is C₁₃H₁₀Cl₂N₂O₄S, with a molecular weight of 361.20 g/mol (CAS Registry: 108409-83-2) [1]. Its mechanism involves suppressing the nuclear translocation of β-catenin and downregulating the expression of downstream target genes such as cyclin D1 and survivin, which are critical for cell cycle progression and apoptosis resistance [2] [3]. Furthermore, this compound has been demonstrated to reverse epithelial-mesenchymal transition (EMT) and reduce cancer stem cell markers including CD24, CD44, and CD133 across various cancer types, highlighting its multi-faceted anti-tumor properties [2] [4] [5].

Drug Preparation and Storage

Stock Solution Preparation
  • Solvent: Prepare stock solutions in high-quality, moisture-absorbing DMSO [1].
  • Concentration: A typical stock concentration is 72 mg/mL (199.33 mM) [1].
  • Procedure: Weigh the appropriate amount of this compound and dissolve completely in DMSO using vortex mixing. Ensure the solution is clear before aliquoting.
  • Aliquoting: Aliquot the stock solution to avoid repeated freeze-thaw cycles and maintain stability.
Storage Conditions
  • Storage Temperature: -20°C or below for long-term storage [1].
  • Stability: When properly stored, the stock solution remains stable for at least 12 months.
  • Handling: Use sterile techniques and ensure containers are tightly sealed to prevent moisture absorption and contamination.
Working Solution Preparation
  • Dilution: Dilute the stock solution in appropriate cell culture medium to achieve the desired working concentration.
  • DMSO Concentration: Final DMSO concentration in cell culture should not exceed 0.1% to maintain cell viability and minimize solvent effects [2] [3].
  • Sterility Filter: Filter working solutions through a 0.22 μm sterile filter before adding to cell cultures.

Cell Culture Treatment Parameters

General Treatment Guidelines

Table 1: this compound Treatment Parameters for Various Cancer Cell Types

Cell Type Typical Concentration Range Incubation Time Key Effects Observed Citation
Colon cancer (HT29, SW480) 10-100 μM 24-72 hours Inhibition of proliferation, cell cycle arrest, reduced migration/invasion [2] [3]
Pancreatic cancer (PANC-1, BxPC-3) 30-100 μM 24-48 hours Suppressed metastasis, growth inhibition, reduced CSC markers [4] [6]
Esophageal cancer (KYSE-150R) 20-100 μM 24-48 hours Reversed radioresistance, reversed EMT [5]
Osteosarcoma (143b, U2OS, SaOS-2, HOS, K7M2) 10-100 μM 24-72 hours Cytotoxicity, inhibition of Wnt signaling [7]
Normal cells (HOBs) Well-tolerated at effective cancer-cell inhibitory concentrations 24-72 hours Minimal cytotoxicity, selective anti-cancer effect [7]
Optimization Considerations
  • Dose-Response: this compound typically exhibits dose-dependent effects across studied cell lines, with higher concentrations yielding more pronounced inhibitory effects [2] [7].
  • Time Course: Effects on downstream target genes can be observed as early as 24 hours, while functional assays typically require 48-72 hours of treatment [2] [3].
  • Cell Density: Optimal cell density varies by assay type, but generally ranges from 30-50% confluence at treatment initiation for most functional assays [2] [3].
  • Control Treatments: Always include vehicle controls (DMSO at equivalent concentration) and appropriate positive controls for specific assays being conducted.

Functional Assays and Protocols

Cell Viability and Proliferation Assays

Purpose: To evaluate the anti-proliferative effects of this compound and determine IC₅₀ values.

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at 3×10³ cells/well and allow to adhere overnight [2] [3].
  • Treatment: Treat with this compound at varying concentrations (e.g., 0, 10, 30, 50, 100 μM) for 24, 48, and 72 hours.
  • Viability Assessment: Use Cell Counting Kit-8 (CCK-8) according to manufacturer instructions [2] [3].
  • Measurement: Measure absorbance at 450 nm using a microplate reader.
  • Data Analysis: Calculate cell viability relative to vehicle control and determine IC₅₀ values using appropriate software.

Additional Notes: For resistant cell lines, consider extended treatment durations or combination with other therapeutic agents.

Colony Formation Assay

Purpose: To assess long-term clonogenic survival after this compound treatment.

Protocol:

  • Cell Seeding: Seed HT29 and SW480 cells at 500 and 1000 cells/well, respectively, in 6-well plates [2] [3].
  • Treatment: Treat with this compound for 72 hours, then renew media without this compound [2] [3].
  • Incubation: Culture for an additional 10-15 days until visible colonies form in control groups.
  • Staining: Fix cells with 4% paraformaldehyde (PFA) and stain with 0.1% crystal violet [2] [3].
  • Quantification: Count colonies containing >50 cells and calculate colony formation ability as: (visible colonies/seeded cells) × 100%.
Migration and Invasion Assays

Table 2: this compound Treatment Conditions for Motility Assays

Assay Type Cell Seeding Density This compound Concentration Incubation Time Key Measurements
Wound Healing Assay Grow to confluence in 6-well plates 10-50 μM 24 hours Wound width measurement at 0h and 24h using ImageJ software
Transwell Invasion Assay 1×10⁵ cells in 200 μl serum-free medium in upper chamber 10-50 μM 36 hours Count invaded cells per field at 400× magnification after crystal violet staining
Adhesion Assay 1×10⁴ cells/mL in 24-well plates 30-100 μM 5 hours Calculate adhesion rate: (attached cells/[attached+unattached])×100%

Additional Notes for Invasion Assay: Pre-coat Transwell chambers with Matrigel (1:10 dilution) overnight before cell seeding to create a basement membrane matrix barrier [2] [3].

Cancer Stem Cell (CSC) Marker Analysis

Purpose: To evaluate the effect of this compound on cancer stemness properties.

Protocol:

  • Treatment: Treat cells with this compound (e.g., 30-50 μM) for 24 hours [2].
  • Harvesting: Harvest cells using gentle enzymatic dissociation.
  • Staining: Incubate with fluorescent-conjugated antibodies against CD24 (PE-conjugated) and CD44 (FITC-conjugated) or appropriate isotype controls for 30 minutes at 4°C [2].
  • Analysis: Analyze using flow cytometry with appropriate gating strategies.
  • Alternative Method: For additional markers (CD133), use RT-qPCR to assess transcriptional changes.

Mechanistic Assays for Wnt/β-catenin Pathway Inhibition

Western Blot Analysis of Pathway Components

Purpose: To evaluate protein-level changes in Wnt/β-catenin pathway components and downstream targets after this compound treatment.

Protocol:

  • Protein Extraction: Harvest cells after this compound treatment (typically 24-48 hours) using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using Bradford or BCA assay.
  • Electrophoresis: Load 30 μg of protein per lane and separate by 8-10% SDS-PAGE [2] [5].
  • Transfer: Transfer to PVDF or nitrocellulose membranes.
  • Blocking: Block with 5% non-fat dry milk in TBST for 2 hours at room temperature.
  • Antibody Incubation: Incubate with primary antibodies overnight at 4°C against:
    • β-catenin (total and nuclear)
    • Phospho-β-catenin (pS33/S37)
    • Cyclin D1
    • Survivin
    • EMT markers (E-cadherin, Snail, Vimentin)
    • Loading controls (β-actin, GAPDH)
  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and develop using enhanced chemiluminescence (ECL).
RNA Extraction and Quantitative PCR

Purpose: To assess transcriptional changes in Wnt/β-catenin target genes.

Protocol:

  • RNA Extraction: Isolate total RNA using Trizol reagent or RNeasy Mini Kit according to manufacturer instructions [2] [5].
  • Quantification: Measure RNA concentration and quality using spectrophotometry.
  • Reverse Transcription: Convert 1 μg of RNA to cDNA using reverse transcription system [2].
  • qPCR Setup: Perform reactions in triplicate using SYBR Green master mix on a real-time PCR system.
  • Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method with normalization to housekeeping genes (GAPDH, β-actin).

Key Target Genes: cyclin D1, survivin, c-myc, matrix metalloproteinase (MMP)-7, MMP-9, Axin2 [2] [7].

Luciferase Reporter Assay

Purpose: To directly measure β-catenin/TCF transcriptional activity.

Protocol:

  • Cell Seeding: Seed cells in 24-well plates and allow to adhere overnight.
  • Transfection: Co-transfect with pTOPFLASH reporter plasmid (TCF-responsive) and pRL-SV40 control plasmid (Renilla luciferase) using appropriate transfection reagent [6].
  • Treatment: After 6 hours, replace medium with this compound-containing medium.
  • Incubation: Incubate for 24 hours.
  • Lysis and Measurement: Lyse cells and measure firefly and Renilla luciferase activities using dual-luciferase reporter assay system.
  • Normalization: Calculate relative luciferase activity as firefly/Renilla luciferase ratio.

Experimental Workflow and Pathway Schematic

The following diagram illustrates the experimental workflow for this compound treatment and analysis:

fh535_workflow Cell Culture & Seeding Cell Culture & Seeding This compound Treatment This compound Treatment Cell Culture & Seeding->this compound Treatment Functional Assays Functional Assays This compound Treatment->Functional Assays Mechanistic Studies Mechanistic Studies This compound Treatment->Mechanistic Studies Viability/Proliferation Viability/Proliferation Functional Assays->Viability/Proliferation Colony Formation Colony Formation Functional Assays->Colony Formation Migration/Invasion Migration/Invasion Functional Assays->Migration/Invasion Stemness Analysis Stemness Analysis Functional Assays->Stemness Analysis Western Blot Western Blot Mechanistic Studies->Western Blot qPCR Analysis qPCR Analysis Mechanistic Studies->qPCR Analysis Luciferase Reporter Luciferase Reporter Mechanistic Studies->Luciferase Reporter Data Analysis & Interpretation Data Analysis & Interpretation Viability/Proliferation->Data Analysis & Interpretation Colony Formation->Data Analysis & Interpretation Migration/Invasion->Data Analysis & Interpretation Stemness Analysis->Data Analysis & Interpretation Western Blot->Data Analysis & Interpretation qPCR Analysis->Data Analysis & Interpretation Luciferase Reporter->Data Analysis & Interpretation

Figure 1: Experimental workflow for this compound treatment and analysis in cell culture models

The following schematic illustrates the molecular mechanism of this compound in inhibiting Wnt/β-catenin signaling:

fh535_mechanism Wnt Ligand Wnt Ligand Frizzled/LRP Receptor Frizzled/LRP Receptor Wnt Ligand->Frizzled/LRP Receptor Binds to β-catenin Degradation Complex\n(APC/Axin/GSK3β) β-catenin Degradation Complex (APC/Axin/GSK3β) Frizzled/LRP Receptor->β-catenin Degradation Complex\n(APC/Axin/GSK3β) Inactivates β-catenin β-catenin β-catenin Degradation Complex\n(APC/Axin/GSK3β)->β-catenin Phosphorylates (Targets for degradation) Nucleus Nucleus β-catenin->Nucleus Accumulates & Translocates TCF/LEF Transcription Factors TCF/LEF Transcription Factors β-catenin->TCF/LEF Transcription Factors Binds to in nucleus Target Gene Expression\n(Cyclin D1, Survivin, c-Myc) Target Gene Expression (Cyclin D1, Survivin, c-Myc) TCF/LEF Transcription Factors->Target Gene Expression\n(Cyclin D1, Survivin, c-Myc) Activates Biological Effects\n(Proliferation, Survival, Stemness, EMT) Biological Effects (Proliferation, Survival, Stemness, EMT) Target Gene Expression\n(Cyclin D1, Survivin, c-Myc)->Biological Effects\n(Proliferation, Survival, Stemness, EMT) Promotes This compound This compound This compound->Target Gene Expression\n(Cyclin D1, Survivin, c-Myc) Downregulates β-catenin/TCF Interaction β-catenin/TCF Interaction This compound->β-catenin/TCF Interaction Inhibits Nuclear Translocation\nof β-catenin Nuclear Translocation of β-catenin This compound->Nuclear Translocation\nof β-catenin Blocks This compound->Biological Effects\n(Proliferation, Survival, Stemness, EMT) Inhibits

Figure 2: Molecular mechanism of this compound inhibition of Wnt/β-catenin signaling pathway and downstream effects

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Low Efficacy: Ensure proper storage of this compound stock solutions and avoid repeated freeze-thaw cycles. Verify solution is clear before use.
  • High Cytotoxicity: Confirm that DMSO concentration does not exceed 0.1% in final culture medium. Perform dose optimization experiments for new cell lines.
  • Variable Results Between Experiments: Use consistent cell passage numbers (preferably low passage) and maintain uniform cell density across experiments.
  • Poor Western Blot Results: For nuclear β-catenin detection, use nuclear extraction kits rather than whole cell lysates. Confirm antibody specificity with appropriate controls.
Optimization Recommendations
  • Cell Line-Specific Optimization: Different cell lines may require optimization of treatment duration and concentration based on their doubling time and basal Wnt/β-catenin activity.
  • Combination Treatments: For radioresistant or chemoresistant cells, consider combination with conventional therapies. This compound has shown efficacy in reversing radioresistance in esophageal cancer models [5].
  • Stemness Conditions: When evaluating cancer stem cell markers, consider conducting experiments under stem cell-enriching conditions (e.g., sphere formation assays).

Conclusion

This compound represents a promising small molecule inhibitor targeting the Wnt/β-catenin pathway with demonstrated efficacy across various cancer cell types. These application notes provide comprehensive protocols for implementing this compound treatment in cell culture models, from basic viability assays to sophisticated mechanistic studies. The consistent findings across multiple research groups indicate that this compound effectively suppresses cancer cell proliferation, motility, and stemness properties while modulating key signaling pathways involved in tumor progression. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining the core principles outlined herein.

References

Comprehensive Application Notes and Protocols for FH535 in Cytotoxicity and Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction to FH535: Properties and Mechanism of Action

This compound is a small molecule inhibitor with dual activity against both the Wnt/β-catenin signaling pathway and peroxisome proliferator-activated receptors (PPARγ and PPARδ). This dual mechanism makes it a valuable research tool for investigating oncogenic signaling pathways in various cancer models [1] [2]. The compound has demonstrated potent anti-tumor activities across multiple cancer types, including colon, pancreatic, breast, and liver cancers, with particular efficacy in malignancies driven by aberrant Wnt/β-catenin signaling [3] [4] [5].

The molecular structure of this compound (C₁₃H₁₀Cl₂N₂O₄S; CAS No. 108409-83-2) features a molecular weight of 361.20 g/mol [1] [2]. Its mechanism involves inhibition of β-catenin/TCF/LEF-mediated transcription and disruption of coactivator recruitment (GRIP1 and β-catenin) to PPARδ and PPARγ [2]. Additionally, research indicates that this compound suppresses the tankyrase enzymes (TNKS1/2), which are involved in Axin2 post-translational modification, thereby enhancing β-catenin degradation and further inhibiting Wnt signaling pathway activation [6].

Cytotoxicity Concentrations Across Cancer Cell Lines

The cytotoxic effects of this compound have been extensively characterized across diverse cancer cell types. The concentration required for efficacy varies depending on the cell line, exposure time, and specific assay conditions. Below is a comprehensive summary of the effective concentrations reported in the literature.

Table 1: Cytotoxicity Concentrations of this compound in Various Cancer Cell Lines

Cell Line Cancer Type Effective Concentration Assay Type Exposure Time Reference
SW480 Colon Cancer 10 μM (IC₅₀) Growth Inhibition 72 hours [1]
HT29 Colon Cancer Significant inhibition at 20-30 μM Cell Viability (CCK-8) 48-72 hours [3]
HepG2 Hepatocellular Carcinoma 20 μg/ml (~55 μM) for significant inhibition MTS Assay 72 hours [4]
MDA-MB-231 Triple-Negative Breast Cancer 1 μM for migration inhibition Transwell Migration 24 hours [7]
HCC38 Triple-Negative Breast Cancer Potent growth inhibition at 1-10 μM 3D Collagen Gel 7-12 days [7]
143b, U2OS, SaOS-2, HOS, K7M2 Osteosarcoma Cytotoxic across all lines, well tolerated by normal osteoblasts MTS Assay 24-48 hours [6]
Pancreatic Cancer Cells Pancreatic Cancer 20-40 μM for migration & invasion inhibition Transwell Invasion 36 hours [5]
ARPE-19 Retinal Pigment Epithelium 2.5 μM for signaling inhibition Western Blot 1 hour [1]

The variation in effective concentrations highlights the differential sensitivity of cancer cell types to this compound treatment. Triple-negative breast cancer and osteosarcoma cells appear particularly sensitive, while colon and pancreatic cancer cells require moderately higher concentrations for significant cytotoxicity. The therapeutic window of this compound is evidenced by its selective cytotoxicity toward carcinoma cells while being well tolerated by normal cells, including fibroblasts and human osteoblast cells [6] [7].

Protocol 1: Cell Viability and Proliferation Assays

Materials and Reagents
  • This compound (commercially available from suppliers such as Selleckchem or MedChemExpress)
  • Target cancer cell lines (e.g., SW480, HT29, HepG2, MDA-MB-231)
  • Cell culture media (RPMI 1640 or DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin
  • 96-well tissue culture plates
  • Cell Counting Kit-8 (CCK-8) or MTS reagent (Promega)
  • Dimethyl sulfoxide (DMSO)
  • Microplate reader capable of measuring absorbance at 450 nm (for CCK-8) or 490 nm (for MTS)
Step-by-Step Procedure
  • Cell Seeding: Harvest exponentially growing cells and seed them in 96-well plates at a density of 3×10³ cells/well in 100 μL complete medium. Include control wells containing medium only for background subtraction [3] [4].

  • Incubation: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (typically 10-100 mM) and store at -20°C.
    • Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1-100 μM. Ensure the final DMSO concentration does not exceed 0.1% in all treatment conditions [3] [7].
    • Replace the medium in each well with 100 μL of the corresponding this compound dilution. Include vehicle control wells (0.1% DMSO) and blank wells (medium only).
  • Incubation with Treatment: Inculture plates for the desired time period (typically 24, 48, or 72 hours) under standard cell culture conditions [3].

  • Viability Measurement:

    • For CCK-8 assay: Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C [3].
    • For MTS assay: Add 20 μL of MTS reagent to each well and incubate for 1-4 hours at 37°C [4].
    • Measure the absorbance at 450 nm (CCK-8) or 490 nm (MTS) using a microplate reader.
  • Data Analysis:

    • Subtract the average absorbance of blank wells from all measurements.
    • Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated wells / Absorbance of control wells) × 100%.
    • Generate dose-response curves and calculate IC₅₀ values using appropriate statistical software.
Technical Notes
  • Ensure uniform cell seeding for reproducible results.
  • Include sufficient replicates (at least 3-5 wells per condition) for statistical power.
  • Perform preliminary experiments to determine optimal cell seeding density and treatment duration for specific cell lines.
  • This compound stock solutions should be prepared fresh every 3-6 months to ensure stability, with verification of efficacy if stored for extended periods.

Protocol 2: Colony Formation Assay

Purpose and Rationale

The colony formation assay evaluates the long-term proliferative capacity of cancer cells after this compound treatment, measuring their ability to undergo uninterrupted division to form visible colonies. This assay is particularly valuable for assessing the anti-clonogenic effects of this compound, which may not be fully captured in short-term viability assays [3] [6].

Experimental Procedure
  • Cell Seeding: Seed cells at low density in 6-well plates (500-1000 cells/well depending on cell line) to allow isolated colony formation [3].

  • This compound Treatment: After cell attachment, treat with appropriate concentrations of this compound (based on IC₅₀ values from viability assays) for 72 hours. Include vehicle control (0.1% DMSO) [3].

  • Drug Removal and Recovery: After treatment, remove this compound-containing medium, wash cells with PBS, and replenish with fresh drug-free medium.

  • Colony Development: Incubate cells for an additional 7-14 days to allow colony formation, refreshing medium every 3-4 days [6].

  • Colony Staining and Quantification:

    • Fix colonies with 4% paraformaldehyde for 15-20 minutes.
    • Stain with 0.1% crystal violet for 30 minutes.
    • Gently rinse with distilled water and air dry.
    • Count visible colonies (typically defined as aggregates of >50 cells) manually or using automated colony counting software [6].
  • Data Analysis: Calculate plating efficiency and surviving fraction using standard formulas. Plot dose-response curves to visualize this compound effects on clonogenic survival.

Protocol 3: Migration and Invasion Assays

Transwell Migration and Invasion Assay

This protocol evaluates the anti-migratory and anti-invasive properties of this compound, which are critical for understanding its potential to inhibit cancer metastasis [3] [7].

Table 2: Key Parameters for Migration and Invasion Assays with this compound

Parameter Migration Assay Invasion Assay
Cell Density 1×10⁵ cells/well 1×10⁵ cells/well
This compound Concentration 10-20 μM (colon cancer), 1 μM (breast cancer) 20-40 μM (pancreatic cancer)
Incubation Time 24-36 hours 36 hours
Membrane Coating None Matrigel (1:10 dilution)
Chemoattractant 10% FBS in lower chamber 10% FBS in lower chamber
Staining Method Crystal violet (0.1%) Crystal violet (0.1%)
Quantification Cells counted per field at 400× magnification Cells counted per field at 400× magnification

Procedure:

  • Cell Preparation: Harvest exponentially growing cells and suspend in serum-free medium at 1×10⁵ cells/mL.
  • This compound Treatment: Add this compound at desired concentrations to cell suspension.
  • Transwell Setup:
    • For invasion assay: Coat Transwell inserts (8 μm pore size) with Matrigel (1:10 dilution) and allow to solidify at 37°C for 4-6 hours [3].
    • For migration assay: Use uncoated Transwell inserts.
  • Assay Assembly: Place 200 μL of cell suspension (with this compound) in the upper chamber and 900 μL of complete medium with 10% FBS as chemoattractant in the lower chamber.
  • Incubation: Incubate for 24-36 hours at 37°C with 5% CO₂.
  • Quantification: Remove non-migrated/invaded cells from the upper chamber with a cotton swab. Fix migrated/invaded cells on the membrane underside with 4% PFA and stain with 0.1% crystal violet. Count cells in 5-10 random fields per insert under a microscope at 400× magnification [3].
Wound Healing Assay

The wound healing assay provides a complementary method to assess two-dimensional cell migration in response to this compound treatment [3].

  • Cell Seeding: Seed cells in 6-well plates and culture until 90-100% confluent.
  • Wound Creation: Create a straight "wound" by scraping the cell monolayer with a sterile 200 μL pipette tip.
  • Wash and Treatment: Gently wash with PBS to remove detached cells and add fresh medium containing this compound.
  • Image Capture: Photograph the wound at 0-hour and 24-hour time points using a microscope with digital camera.
  • Analysis: Measure wound width at multiple points using image analysis software (e.g., ImageJ) and calculate percentage wound closure compared to vehicle control.

Protocol 4: In Vivo Administration in Xenograft Models

Animal Model Preparation
  • Use 6- to 7-week-old male BALB/c nude mice for xenograft studies [3].
  • Establish xenografts by subcutaneous injection of 1×10⁷ cancer cells (e.g., HT29, pancreatic cancer cells) suspended in 200 μL PBS [3] [5].
  • Allow tumors to grow until they reach 100-200 mm³ before initiating treatment [3].
This compound Formulation and Dosing
  • Formulation: Prepare this compound at 15-25 mg/kg in 100 μL of DMSO/RPMI 1640 (1:1 mixture) [3] [5].
  • Control Formulation: Prepare vehicle control using the same DMSO/RPMI 1640 mixture without this compound.
  • Administration Route: Intraperitoneal injection [3] [5].
  • Dosing Schedule: Administer every 2 days for 14 days (total of 7 treatments) [3].
  • Tumor Monitoring: Measure tumor dimensions (length and width) before each treatment using calipers. Calculate tumor volume using the formula: Volume = (length × width²) / 2 [3].
Endpoint Analysis
  • Monitor body weight and general health throughout the study.
  • At study termination, euthanize animals using approved methods (e.g., cervical dislocation under anesthesia) [3].
  • Harvest tumors, weigh, and process for further analysis (e.g., immunohistochemistry, protein extraction).
  • For immunohistochemical analysis of proliferation, use anti-Ki-67 antibody following standard protocols [3].

Protocol 5: Molecular Pathway Analysis

Western Blot Analysis of Wnt/β-catenin Pathway

Confirm the mechanism of action of this compound by analyzing expression changes in Wnt/β-catenin pathway components and target genes.

Procedure:

  • Protein Extraction: Harvest this compound-treated cells and extract proteins using RIPA buffer supplemented with protease and phosphatase inhibitors [3] [4].
  • Protein Quantification: Determine protein concentration using BCA or Bradford assay.
  • Gel Electrophoresis: Load 20-30 μg of protein per lane on SDS-polyacrylamide gels (8-12%) and separate by electrophoresis [6] [4].
  • Membrane Transfer: Transfer proteins to PVDF membranes using standard protocols.
  • Blocking and Antibody Incubation:
    • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies against β-catenin, cyclin D1, survivin, snail, vimentin, and β-actin (loading control) overnight at 4°C [3].
    • Use appropriate HRP-conjugated secondary antibodies for detection.
  • Signal Detection: Develop blots using enhanced chemiluminescence substrate and image with a digital imaging system.
Quantitative Real-Time PCR (qPCR)

Measure mRNA expression of Wnt/β-catenin target genes to confirm pathway inhibition.

Procedure:

  • RNA Extraction: Isolate total RNA from this compound-treated cells using Trizol reagent or commercial kits [3] [6].
  • cDNA Synthesis: Reverse transcribe 1 μg of total RNA to cDNA using a high-capacity cDNA reverse transcription kit.
  • qPCR Reaction:
    • Prepare reactions with SYBR Green master mix, gene-specific primers, and cDNA template.
    • Common target genes: cyclin D1, survivin, Axin2, c-MYC, iNOS [3] [6] [4].
    • Use GAPDH or β-actin as housekeeping controls.
    • Run samples in triplicate on a real-time PCR system.
  • Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method normalized to housekeeping genes and vehicle controls.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the molecular mechanism of this compound in inhibiting the Wnt/β-catenin signaling pathway:

G cluster1 With Wnt Signal (Pathway Active) Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD Binds LRP LRP5/6 FZD->LRP DestructionComplex Destruction Complex (APC, Axin, GSK3β) FZD->DestructionComplex Inactivates BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates Targets for degradation Nucleus Nucleus BetaCatenin->Nucleus TCF TCF/LEF Nucleus->TCF TargetGenes Target Genes (Cyclin D1, Survivin, c-MYC, CD24, CD44) TCF->TargetGenes Activates transcription This compound This compound This compound->DestructionComplex Stabilizes via Tankyrase inhibition This compound->TCF Inhibits β-catenin/ TCF interaction This compound->TargetGenes Downregulates

Figure 1: Molecular Mechanism of this compound in Inhibiting Wnt/β-catenin Signaling Pathway

This compound exerts its effects through multiple mechanisms: (1) Stabilization of the β-catenin destruction complex through inhibition of tankyrase enzymes (TNKS1/2), which normally promote Axin degradation [6]; (2) Direct inhibition of β-catenin/TCF-mediated transcription in the nucleus [2]; and (3) Dual antagonism of PPARγ and PPARδ signaling, which contributes to its anti-tumor effects [1] [2]. This multi-target approach makes this compound particularly effective in cancers with aberrant Wnt/β-catenin signaling.

Conclusion and Research Applications

This compound represents a valuable research tool for investigating Wnt/β-catenin signaling in cancer biology and exploring potential therapeutic applications. The protocols outlined herein provide comprehensive guidance for evaluating the cytotoxic, anti-proliferative, anti-migratory, and anti-invasive effects of this compound across various experimental models.

The differential sensitivity of various cancer types to this compound highlights the importance of proper concentration optimization for specific experimental systems. Particularly notable is its efficacy against triple-negative breast cancer and chemotherapy-resistant osteosarcoma cells, suggesting potential applications in treatment-resistant malignancies [6] [7]. Furthermore, the ability of this compound to target cancer stem cell markers (CD24, CD44, CD133) and inhibit angiogenesis positions it as a promising candidate for disrupting tumor microenvironment and preventing metastasis [3] [5].

When applying these protocols, researchers should consider cell line-specific variations in this compound sensitivity and adapt concentration ranges accordingly. The consistent demonstration of this compound efficacy across both in vitro and in vivo models supports its utility as a robust chemical probe for Wnt/β-catenin pathway research and as a lead compound for developing targeted cancer therapeutics.

References

Chemical Properties and Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

FH535 (CAS 108409-83-2) is a dual-pathway inhibitor of Wnt/β-catenin signaling and PPARγ/PPARδ, supplied as a light yellow to yellow solid with a molecular weight of 361.20 g/mol [1] [2] [3].

Property Details
Molecular Formula C₁₃H₁₀Cl₂N₂O₄S [1] [3] [4]
CAS Number 108409-83-2 [1] [3] [4]
Purity ≥99% (HPLC) [2]
Molecular Weight 361.20 g/mol [1] [3] [4]
Solubility in DMSO ~65-100 mg/mL (~179.96 - 199.33 mM) [1] [2] [4]
Storage Condition Powder: -20°C, protect from light [2] [3]
DMSO Stock Solution Preparation
  • Recommended Concentration: Prepare a 10-100 mM stock solution. A common high-concentration stock is 100 mg/mL in DMSO [2].
  • Solvent Handling: Use fresh, anhydrous DMSO. Hygroscopic DMSO can absorb moisture, which may reduce solubility and compound stability over time [1] [3].
  • Preparation Steps:
    • Bring the this compound vial and DMSO to room temperature.
    • Weigh the desired mass of this compound powder.
    • Add the calculated volume of DMSO directly to the vial to achieve your target concentration.
    • Mix thoroughly by vortexing or gentle sonication until the solid is completely dissolved.
  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or -80°C for up to 1 year [3] [4].

In Vivo Formulation Preparation

For animal studies, this compound requires further formulation. Below is a commonly used protocol for a 2 mg/mL dosing solution [3] [4].

In Vitro Experimental Protocols

The following workflow outlines a typical cell-based assay using this compound, based on a modified ³H-thymidine incorporation assay for cell viability [1] [4].

Supporting Protocol: Luciferase Reporter Assay (TOPFLASH/FOPFLASH)

This assay measures this compound's inhibition of β-catenin/Tcf-mediated transcription [1] [4].

  • Reporter Plasmids: TOPFLASH (contains Tcf-binding elements) or FOPFLASH (mutated control) driving a luciferase or secreted alkaline phosphatase (SEAP) reporter gene.
  • Cell Lines: HepG2 or HCT116 cells.
  • Procedure:
    • Transfect cells with the reporter plasmid.
    • Select stable clones using hygromycin.
    • Treat pooled clones with this compound (e.g., 20 µM) in serum-free media.
    • Measure reporter activity (luciferase or SEAP) and normalize to a control (e.g., β-actin promoter activity).

Key Biological Activities of this compound

Assay/Cell Line Effect / IC₅₀ / Concentration Description
Wnt/β-catenin Inhibition [1] [2] 15 µM Inhibits β-catenin/Tcf-mediated transcription by ≥80%.
PPARγ/δ Antagonism [1] [2] 0.5 µM Inhibits PPAR response element (PPRE) reporter by ≥30%.
Cell Viability (DLD-1) [3] IC₅₀ = 28 µM Growth inhibition after 72 hrs (MTT assay).
Cell Viability (SW480) [3] IC₅₀ = 10 µM Growth inhibition after 72 hrs (MTT assay).
Anti-tumor Effect (In Vivo) [3] 25 mg/kg (i.p.) Inhibits pancreatic cancer xenograft growth.
Pancreatic Cancer Invasion [3] 20-40 µM Inhibits cell invasion and migration.

Example In Vitro Application

A recent study used this compound to investigate the Wnt/β-catenin pathway's role in a neuronal model [3]:

  • Cell Line: HT22 mouse hippocampal neuronal cells subjected to oxygen-glucose deprivation and reoxygenation (OGD/R).
  • This compound Treatment: 2.5 µM for 1 hour.
  • Findings: this compound significantly inhibited the expressions of β-catenin and cyclin D1, attenuating the effects of SOX6 knockdown.

Conclusion

This guide provides a foundation for using this compound in research. The provided protocols for DMSO stock preparation, in vivo formulation, and key cellular assays are designed to ensure experimental reproducibility. Always validate conditions for your specific research system.

References

Comprehensive Application Notes and Protocols: Evaluating FH535 Anti-Proliferative Effects via MTT Assay in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FH535 and Its Research Significance

This compound is a small-molecule inhibitor that primarily targets the Wnt/β-catenin signaling pathway, a genetically conserved pathway with substantial evidence demonstrating abnormal activation in various cancers including pancreatic, colon, lung, and breast cancers. The significance of this compound in cancer research stems from its ability to simultaneously inhibit both peroxisome proliferator-activated receptors (PPARs) and the β-catenin/TCF/LEF transcription complex, making it a promising therapeutic candidate for cancers driven by Wnt pathway dysregulation. Research has established that this compound exhibits potent anti-proliferative activity across multiple cancer types by disrupting key cellular processes including cell cycle progression, metastasis, and colony formation capability while inducing cell cycle arrest and apoptosis in treated cancer cells.

The Wnt/β-catenin pathway plays crucial regulatory roles in cell proliferation, migration, apoptosis, and stem cell maintenance. Under normal physiological conditions, glycogen synthase kinase-3β (GSK-3β) phosphorylates β-catenin, leading to its ubiquitination and subsequent degradation. However, in many cancers, this regulation is disrupted, resulting in nuclear accumulation of β-catenin and activation of T-cell factor (TCF)-mediated transcription of target genes that drive tumor progression and metastasis. This compound intervenes in this pathological process by inhibiting the transcriptional activity of β-catenin, thereby suppressing the expression of downstream oncogenes such as cyclin D1 and survivin that are critical for cancer cell survival and proliferation [1] [2].

Mechanism of Action and Biological Effects

Molecular Targets and Signaling Pathway

This compound exerts its anti-cancer effects through dual mechanisms targeting both the Wnt/β-catenin signaling pathway and peroxisome proliferator-activated receptors (PPARs). In the canonical Wnt signaling pathway, this compound specifically disrupts the β-catenin/TCF transcription complex formation in the nucleus, thereby inhibiting the expression of downstream target genes involved in cell proliferation, survival, and metastasis. Research using luciferase reporter gene assays has confirmed that this compound markedly inhibits Wnt/β-catenin pathway viability in cancer cells, demonstrating dose-dependent suppression of TCF-mediated transcriptional activity. Additionally, Western blot analyses have shown that this compound treatment reduces nuclear β-catenin accumulation and downregulates key Wnt target proteins including cyclin D1, survivin, c-myc, and various matrix metalloproteinases (MMPs) [1] [2].

The functional consequences of this compound-mediated pathway inhibition are comprehensive anti-cancer effects across multiple cancer types. In pancreatic cancer cells, this compound significantly inhibits metastasis and growth, as demonstrated through wound healing, invasion, and adhesion assays. In colon cancer models, this compound suppresses proliferation and motility while reducing expression of cancer stem cell markers (CD24, CD44, and CD133). Furthermore, combination studies with conventional chemotherapeutic agents like docetaxel have revealed that this compound can enhance anti-proliferative effects and induce mitotic catastrophism in non-small cell lung cancer cells, suggesting potential synergistic therapeutic applications [1] [3] [2].

Diagram: this compound Mechanism of Action and MTT Assay Workflow

G cluster_pathway This compound Mechanism: Wnt/β-catenin Pathway Inhibition cluster_assay MTT Assay Workflow Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP Co-receptor Frizzled->LRP GSK3B GSK-3β Complex LRP->GSK3B Inhibits BetaCatDeg β-catenin Degradation GSK3B->BetaCatDeg BetaCatStab β-catenin Stabilization BetaCatNuclear β-catenin Nuclear Transfer BetaCatStab->BetaCatNuclear TCF TCF/LEF Transcription Factors BetaCatNuclear->TCF TargetGenes Target Gene Expression (Cyclin D1, Survivin, c-Myc) TCF->TargetGenes CellPlate Seed Cells in 96-well Plate This compound This compound Inhibition This compound->TCF Blocks Complex Formation This compound->TargetGenes Suppresses Expression FH535Treat This compound Treatment CellPlate->FH535Treat MTTAdd Add MTT Reagent (0.5 mg/mL) FH535Treat->MTTAdd Incubate Incubate 3-4h at 37°C MTTAdd->Incubate Solubilize Add Solubilization Solution Incubate->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate % Cell Viability Measure->Analyze

MTT Assay Principle and Fundamentals

The MTT assay is a cornerstone colorimetric method in cell biology and pharmacological research for evaluating cell viability and proliferation. The fundamental principle relies on the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. This reduction reaction primarily depends on the activity of succinate dehydrogenase and other mitochondrial enzymes, reflecting overall mitochondrial integrity and metabolic competence. The intensity of the purple color formation is directly proportional to the number of viable cells and can be quantified spectrophotometrically at wavelengths between 570-590 nm, with reference measurements at 630-690 nm sometimes used to correct for background interference [4] [5].

The MTT assay offers several advantages for drug screening applications, including its suitability for high-throughput formats, relatively low cost, and technical simplicity. Unlike radioactive proliferation assays, MTT provides a non-radioactive alternative for measuring cellular responses to therapeutic compounds. However, researchers must be aware of its limitations, including the requirement for solubilization steps, potential interference from serum components or test compounds with reducing properties, and the fact that it measures metabolic activity rather than direct proliferation markers. Importantly, the assay functions as an endpoint measurement rather than a real-time monitoring method, as the MTT reagent and resulting formazan crystals exhibit cytotoxicity upon prolonged exposure, ultimately leading to cell death [4] [5].

Detailed Experimental Protocols

Reagent Preparation and Optimization

MTT Stock Solution Preparation: Dissolve MTT powder in Dulbecco's Phosphate Buffered Saline (DPBS, pH 7.4) to achieve a final concentration of 5 mg/mL. The solution should be mixed thoroughly by vortexing or brief sonication until completely dissolved, then filter-sterilized through a 0.2 μm membrane into a sterile, light-protected container. Properly prepared MTT stock solution can be stored at -20°C for long-term stability (up to 6 months) or at 4°C for frequent use over several weeks. It is crucial to avoid extended storage of MTT solution at 4°C beyond a few days, as degradation may occur, potentially compromising assay results [4] [5].

Solubilization Solution Preparation: Multiple solubilization methods exist, with the choice depending on cell type and experimental conditions. The recommended solutions include: (1) Acidified Isopropanol: 40 mL isopropanol with 0.6 mL concentrated HCl; (2) SDS-DMF Solution: 16% (w/v) sodium dodecyl sulfate (SDS) dissolved in 40% dimethylformamide (DMF) with 2% glacial acetic acid, adjusted to pH 4.7; or (3) Commercial Solubilization Reagents provided in MTT assay kits. The SDS-based solution offers advantages for certain cell types but may precipitate at lower temperatures; warming to 37°C with mixing can resolubilize precipitated SDS. All solubilization solutions should be prepared in solvent-resistant containers under a ventilated fume hood [4] [5].

Step-by-Step MTT Assay Protocol for this compound Testing
  • Cell Seeding and Treatment: Seed cells in 96-well plates at optimized densities (typically 3-10×10³ cells/well for most cancer cell lines in 100 μL complete medium) and allow to adhere overnight. Prepare This compound treatment dilutions in serum-containing or serum-free medium across desired concentration ranges (typically 1-100 μM based on preliminary range-finding experiments), including DMSO vehicle controls not exceeding 0.1% final concentration. Replace culture medium with treatment solutions and incubate for predetermined exposure periods (24-72 hours) at 37°C in a 5% CO₂ humidified incubator [1] [6] [2].

  • MTT Incubation and Processing: After this compound exposure, carefully add 10-20 μL MTT stock solution per well (final concentration 0.2-0.5 mg/mL) and return plates to the incubator for 3-4 hours. Following incubation, add 100-150 μL solubilization solution directly to each well without removing the medium. Wrap plates in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution of formazan crystals. If crystals persist, gently pipette the solution or extend shaking time. Measure absorbance at 570 nm with a reference wavelength of 630-690 nm within 1 hour after solubilization [4] [7].

  • Data Analysis and Interpretation: Calculate average absorbance values for replicate wells and subtract background absorbance from media-only controls. Determine percentage cell viability using the formula: % Viability = (Absorbance of Sample / Absorbance of Control) × 100. For proliferation inhibition calculations, use: % Inhibition = 100 - % Viability. Generate dose-response curves by plotting % viability against log this compound concentration and determine IC₅₀ values using appropriate nonlinear regression analysis. Statistical analysis should include at least three independent experiments with multiple replicates per condition [4] [6].

Experimental Data and Findings

Quantitative Assessment of this compound Efficacy Across Cancer Types

Table 1: Anti-Proliferative Effects of this compound Across Various Cancer Cell Models

Cancer Type Cell Line Assay Type IC₅₀ / Effective Concentration Key Findings Citation
Pancreatic Cancer PANC-1, BxPC-3 MTT Significant growth inhibition at tested concentrations Inhibition of metastasis and growth; cell cycle arrest [1]
Colon Cancer HT29, SW480 CCK-8 (Tetrazolium-based) Dose-dependent inhibition Suppressed proliferation and motility; cell cycle arrest at G1 phase [2]
Colorectal Cancer HCT116, HT29 MTT 10-100 μM (48h treatment) Enhanced cytotoxicity when combined with Vitamin D-nanoemulsion [6]
Ovarian Cancer A2780, A2780cis MTT 10⁻⁴.²⁶ to 10⁻⁸.⁷⁶ mol/L Investigated in combination with cisplatin [8]
Non-Small Cell Lung Cancer A549 Real-time Cell Analysis Combined with docetaxel Mitotic catastrophism and antiproliferative effects [3]

Table 2: Functional Effects of this compound Treatment in Cancer Cells

| Biological Process | Experimental Method | Observed Effect | Significance | |------------------------|-------------------------|---------------------|------------------| | Cell Proliferation | MTT/CCK-8 Assay | Dose-dependent inhibition across multiple cancer types | Confirms anti-proliferative efficacy | [1] [2] | | Colony Formation | Plate Clone Formation | Significant reduction in colony numbers | Demonstrates long-term proliferation suppression | [1] [2] | | Cell Cycle Distribution | Flow Cytometry with PI Staining | Arrest at G1 phase; reduced S phase entry | Mechanism for growth inhibition | [1] [2] | | Cell Migration | Wound Healing Assay | Inhibition of gap closure | Anti-metastatic potential | [1] [2] | | Cell Invasion | Transwell Invasion Assay | Reduced Matrigel penetration | Confirms anti-metastatic activity | [1] [2] | | Stem Cell Marker Expression | Flow Cytometry (CD24, CD44, CD133) | Downregulation of cancer stem cell markers | Targets therapy-resistant cell populations | [2] |

Research across multiple cancer models has consistently demonstrated that This compound exerts potent anti-proliferative effects through various mechanisms. In colon cancer cells, this compound treatment resulted in dose-dependent viability reduction with significant effects observed at concentrations ranging from 10-100 μM. Cell cycle analysis revealed that this compound induces G1 phase arrest, reducing the proportion of cells entering S phase, thereby limiting DNA replication and subsequent cell division. Additionally, colony formation assays showed that this compound substantially reduces long-term proliferative capacity, with treated cells forming significantly fewer colonies compared to vehicle controls. These effects correlate with molecular analyses showing downregulation of key cell cycle regulators including cyclin D1 and survivin, providing mechanistic insight into this compound's anti-proliferative activity [1] [2].

Beyond direct proliferation inhibition, this compound impacts critical oncogenic processes including migration, invasion, and cancer stem cell properties. Wound healing assays demonstrated that this compound significantly impedes cell migration, with treated cells showing reduced capacity to close artificial wounds compared to controls. Similarly, Transwell invasion assays revealed that this compound treatment decreases cancer cell penetration through Matrigel-coated membranes, indicating impairment of invasive capabilities—a key determinant of metastatic potential. Furthermore, flow cytometric analysis demonstrated that this compound reduces expression of cancer stem cell markers CD24, CD44, and CD133, suggesting potential efficacy against therapy-resistant cell subpopulations that often drive disease recurrence. These multifaceted anti-cancer effects position this compound as a promising candidate for therapeutic development, particularly for aggressive, metastatic cancers with activated Wnt/β-catenin signaling [1] [2].

Technical Considerations and Troubleshooting

Critical Optimization Parameters

Cell Density and Assay Linearity: Optimal cell seeding density is crucial for reliable MTT results, as both overly confluent and sparse cultures can yield inaccurate measurements. Excessively high density may lead to nutrient depletion and reduced metabolic activity, while insufficient cell numbers may produce signals too low for accurate quantification. Researchers should perform preliminary experiments using a range of cell densities (typically 1×10³ to 1×10⁵ cells/well) to establish a standard curve demonstrating linear correlation between cell number and absorbance. It is important to note that the relationship between metabolic activity and cell proliferation may vary across different cell types and growth conditions, particularly when cells approach confluence and experience contact inhibition [4] [5].

Interference and Background Controls: this compound and other experimental compounds may potentially interfere with MTT measurements through chemical reduction or colorimetric interference. Appropriate controls are essential to distinguish true biological effects from assay artifacts. Background control wells containing culture medium with MTT but no cells should be included to account for non-specific reduction. Vehicle control wells with DMSO concentrations matching treatment conditions are necessary to establish baseline viability. For compounds suspected of direct MTT reduction, compound control wells containing this compound in medium with MTT but without cells can quantify chemical interference. Additionally, serum and phenol red in culture medium can generate background signal, thus serum-free conditions during MTT incubation are recommended, though some protocols successfully add MTT directly to existing medium [4] [5].

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound MTT Assays

Problem Potential Causes Solutions Preventive Measures
High Background Signal Serum interference, non-specific reduction, light exposure Include proper background controls, use serum-free media during incubation Filter-sterilize MTT solution, protect from light, warm reagents to RT
Low Formazan Signal Insufficient cells, short incubation, cold reagents Optimize cell density, extend incubation to 4 hours, warm reagents Generate standard curve for each cell type, validate assay linearity
Inconsistent Replicates Uneven cell seeding, temperature gradients, pipetting errors Pre-mix treatment solutions, ensure even distribution across plates Use multichannel pipettes, verify plate reader calibration
Incomplete Solubilization Insufficient solubilization time, improper solution composition Extend shaking time, pipette mixture gently, warm solution to 37°C Prepare fresh solubilization solution, ensure proper pH adjustment
Abnormal Dose-Response Chemical interference, cell density effects, compound precipitation Include compound-only controls, verify this compound solubility Use fresh DMSO stocks, sonicate compounds if precipitated

When troubleshooting MTT assays with this compound, researchers should pay particular attention to This compound-specific considerations. As a dual inhibitor of Wnt signaling and PPARs, this compound may induce metabolic changes that indirectly affect tetrazolium reduction rates independent of proliferation effects. Including complementary viability assays such as ATP quantification or direct cell counting can help validate MTT findings. Additionally, solubility limitations may occur at higher this compound concentrations; sonication of stock solutions and verification of absence of precipitate in treatment media are recommended. For combination studies with other therapeutics, potential chemical interactions should be considered, and staggered addition protocols may be implemented to distinguish sequence-dependent effects [1] [4] [2].

Conclusion and Research Applications

The MTT assay provides a robust, reproducible method for evaluating the anti-proliferative effects of this compound across various cancer models. When properly optimized and controlled, this assay generates reliable quantitative data on this compound-mediated cytotoxicity and proliferation inhibition, contributing valuable information for preclinical drug development. The consistent demonstration of this compound efficacy against diverse cancer types highlights the therapeutic potential of targeting the Wnt/β-catenin pathway, particularly for malignancies with documented pathway activation. Future research directions include optimizing combination regimens with conventional chemotherapeutics, exploring nanocarrier delivery systems to enhance bioavailability, and validating efficacy in more complex three-dimensional culture models that better recapitulate tumor microenvironment interactions [1] [3] [6].

As research progresses, standardization of MTT protocols for this compound screening will facilitate direct comparison of results across laboratories and accelerate the therapeutic development process. The comprehensive protocol outlined in this document provides researchers with a solid methodological foundation for investigating this compound anti-cancer activity, while the troubleshooting guidance addresses common challenges encountered in practice. Through rigorous application of these methods, the scientific community can advance understanding of this compound mechanisms and potential clinical applications in oncology.

References

Introduction to FH535 and Cancer Metastasis

Author: Smolecule Technical Support Team. Date: February 2026

Cancer metastasis is a multi-step process where cells detach from the primary tumor, invade surrounding tissues, and migrate to form secondary tumors. Cell migration is a critical, rate-limiting step in this process. The Wnt/β-catenin signaling pathway is frequently dysregulated in cancers and is a key promoter of cell migration, invasion, and metastasis [1] [2] [3].

FH535 is a small-molecule inhibitor that targets the Wnt/β-catenin pathway. It works by disrupting the interaction between β-catenin and T-cell factor (TCF) transcription factors in the nucleus, thereby inhibiting the transcription of pro-metastatic genes [1] [2]. Research demonstrates that this compound effectively inhibits migration and invasion in various cancer cell lines, including pancreatic, colon, and breast cancer, making it a valuable tool for anti-metastasis research [1] [2] [4].

The diagram below illustrates how this compound targets the canonical Wnt/β-catenin signaling pathway to inhibit gene transcription involved in cell migration and growth.

G Figure 1. This compound Inhibition of Wnt/β-catenin Signaling Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor Binds Wnt On Wnt Signal ON Frizzled Receptor->Wnt On Activates β-catenin\n(Degradation\nComplex) β-catenin (Degradation Complex) β-catenin\n(Stabilized) β-catenin (Stabilized) β-catenin\n(Degradation\nComplex)->β-catenin\n(Stabilized) Accumulates in Cytoplasm β-catenin\n(Degraded) β-catenin (Degraded) β-catenin\n(Degradation\nComplex)->β-catenin\n(Degraded) Ubiquitin-Mediated Degradation β-catenin\n(Nuclear) β-catenin (Nuclear) β-catenin\n(Stabilized)->β-catenin\n(Nuclear) TCF/LEF\nTranscription\nFactors TCF/LEF Transcription Factors Target Gene\nTranscription Target Gene Transcription TCF/LEF\nTranscription\nFactors->Target Gene\nTranscription Activates This compound This compound This compound->TCF/LEF\nTranscription\nFactors Inhibits Binding of β-catenin This compound->Target Gene\nTranscription Represses Wnt Off Wnt Signal OFF Wnt Off->β-catenin\n(Degradation\nComplex) GSK-3β phosphorylates β-catenin Wnt On->β-catenin\n(Degradation\nComplex) Inhibits β-catenin\n(Nuclear)->TCF/LEF\nTranscription\nFactors Binds

Detailed Protocol: Wound Healing Migration Assay with this compound

The wound healing (scratch) assay is a simple, cost-effective method to quantify collective cell migration in vitro. This protocol is adapted from standardized methods and specific research on this compound [1] [2] [5].

Stage 1: Pre-Assay Preparation
  • Materials Required

    • Cell Lines: Adherent cancer cell lines (e.g., PANC-1, BxPC-3, HT29, SW480) [1] [2].
    • Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM). Aliquot and store at -20°C [1] [2].
    • Culture Vessels: Tissue culture-treated plates (12-well or 24-well plates are ideal) [5] [6].
    • Media: Appropriate growth medium (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum (FBS). Serum-free medium is required for the migration phase.
    • Other: Sterile PBS, trypsin-EDTA or other detachment reagent, pipettes and sterile tips, a 200 µL sterile pipette tip for scratching, a calibrated microscope with a digital camera, image analysis software (e.g., ImageJ) [1] [5].
  • Cell Seeding and Culture

    • Seed Cells: Trypsinize, count, and seed cells into the wells of your plate. The seeding density is critical; aim for 80-90% confluence after 24 hours of growth. This ensures a uniform monolayer that can be properly scratched [5].
    • Optional Serum Starvation: To isolate migration effects from proliferation, culture the cells in serum-free medium for 24 hours after they have adhered. This synchronizes the cell cycle and halts rapid proliferation [5] [6].
Stage 2: Scratch Assay and this compound Treatment
  • Creating the Wound

    • Use a 200 µL sterile pipette tip to create a straight, uniform "scratch" through the cell monolayer. Hold the tip perpendicular to the well bottom and draw a line across the diameter of each well.
    • Gently wash the well with sterile PBS 1-2 times to remove detached cells and debris. This provides a clear start point for imaging [1] [5].
  • This compound Application and Imaging

    • Add fresh serum-free medium containing the desired concentration of this compound to the experimental wells. Use DMSO at the same dilution as a vehicle control.
    • Initial Image (T=0h): Immediately after adding treatment, place the plate under the microscope. Focus on the scratch and capture images at 3-4 predetermined locations along the scratch per well. Mark the bottom of the plate to ensure you image the same spots later [5].
    • Incubation and Final Image (T=12-24h): Place the plate in the 37°C CO₂ incubator. After the appropriate time interval (e.g., 12, 24 hours), remove the plate and re-image the exact same locations [1] [5].

The experimental workflow for the assay is summarized in the following diagram.

G Figure 2. Wound Healing Assay Workflow with this compound A Seed cells in well plate (Aim for 80-90% confluence) B Culture for 24 hours A->B C Optional: Serum-starve for 24 hours B->C D Create scratch with 200 µL pipette tip C->D E Wash with PBS to remove debris D->E F Add serum-free media with this compound or DMSO E->F G Image scratch at T=0h (Mark locations) F->G H Incubate at 37°C for 12-24 hours G->H I Re-image same locations at T=12h or 24h H->I J Analyze images (Measure wound area) I->J

Stage 3: Data Acquisition and Analysis
  • Image Analysis: Use software like ImageJ (Fiji) to measure the wound area in each image.
    • Open the T=0 and T=final images.
    • Set the scale using the image metadata or a reference object.
    • Use the "Freehand selections" or "Rectangle" tool to outline the cell-free wound area. The software will calculate the area.
  • Calculate Migration Inhibition:
    • % Wound Closure = [(Area_T=0 - Area_T=final) / Area_T=0] × 100
    • % Inhibition by this compound = [1 - (% Closure_this compound / % Closure_Control)] × 100

Summary of Anti-Migratory Effects of this compound

This compound demonstrates potent anti-migratory and anti-invasive effects across multiple cancer types. The table below summarizes key quantitative findings from recent studies.

Table 1: Inhibitory Effects of this compound on Cancer Cell Migration and Invasion

Cancer Type Cell Line Assay Type Key Findings Proposed Molecular Mechanisms
Pancreatic PANC-1, BxPC-3 Wound Healing, Invasion, Adhesion [1] Significantly inhibited migration, invasion, and cell adhesion. Inhibition of β-catenin/TCF transcriptional activity; Downregulation of multiple metastasis-associated genes (microarray data) [1].
Colon SW480 Wound Healing, Transwell Invasion [2] [3] Notably suppressed migration and invasion. Downregulation of MMP-7, MMP-9, Snail, and Vimentin [2] [3].
Canine Mammary Gland Tumor (CMGT) CHMp, CHMm Wound Healing, Transwell Invasion [4] Inhibited migration and invasion. Effect was similar to Aspirin and non-additive with this compound, suggesting a shared pathway. Acts through the Wnt/β-catenin signaling axis; Regulation of EMT and MMPs [4].

Advanced Applications and Methodological Considerations

Integrating Live-Cell Imaging

For richer data, consider using live-cell imaging instead of traditional endpoint measurements. This allows for the quantification of single-cell migratory behaviors such as velocity, displacement, and the number of nearest neighbors, helping to distinguish between collective and individual cell migration [6].

Combination with Other Assays

The wound healing assay primarily measures 2D collective migration. For a more comprehensive assessment of metastatic potential, combine it with other assays:

  • Transwell Invasion Assay: Measures the ability of cells to degrade and invade through an extracellular matrix (ECM) mimic like Matrigel, assessing 3D invasive capability [1] [2] [3].
  • Cell Adhesion Assay: Evaluates how this compound affects the attachment of cancer cells to ECM components, a crucial step in metastasis [1].

Troubleshooting and Limitations

  • Inconsistent Scratch Width: Ensure the tip is held vertically and applied with consistent pressure. Using commercial culture inserts can create more uniform wounds [5].
  • Rapid Wound Closure: If the wound closes too quickly for accurate measurement, consider using a lower concentration of FBS (e.g., 0.5-2%) or a higher concentration of this compound. Using a mitotic inhibitor like Mitomycin C can further rule out proliferation effects [6].
  • Cell Detachment Post-Scratch: Ensure the cell monolayer is fully confluent but not overgrown. Avoid harsh scratching and perform washes gently [5].
  • Assay Limitations: The scratch assay does not replicate the complex 3D environment of in vivo metastasis. Results should be validated with in vivo models [5] [6].

Conclusion

This compound is a potent and reliable inhibitor of the Wnt/β-catenin pathway that significantly impedes cancer cell migration and invasion in vitro. The detailed wound healing assay protocol and supporting data provided here offer researchers a robust framework for investigating the anti-metastatic potential of this compound and other therapeutic compounds. When combined with advanced techniques like live-cell imaging and complementary functional assays, it provides powerful insights into the mechanisms of cancer metastasis.

References

FH535 Transwell Invasion Assay Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The Transwell invasion assay is a standard method to evaluate the invasive potential of cancer cells through a Matrigel-coated membrane. When treated with FH535, a decrease in the number of invaded cells indicates inhibition of invasion.

The table below outlines the core parameters of the Transwell invasion assay as utilized in key studies on this compound:

Parameter Details from Literature
Cell Lines Used Human colon cancer (SW480, HT-29) [1] [2]; Human pancreatic cancer (PANC-1, BxPC-3) [3]; Canine mammary gland tumor (CHMp, CHMm) [4].
This compound Concentration 10 - 100 µM (common range for in vitro studies) [1] [4] [3].
Assay Duration 24 to 36 hours [1] [3].
Key Observations Significant reduction in the number of cells invading through the Matrigel matrix [1] [3].
Detailed Step-by-Step Method

Here is a generalized protocol, synthesized from the cited research, for performing a Transwell invasion assay with this compound treatment [1] [3] [5]:

  • Matrigel Coating: Thaw Matrigel on ice and dilute it (e.g., 1:10) in cold serum-free medium. Piper a pre-determined volume (e.g., 50-100 µL) into the upper chamber of a Transwell insert (with a pore size of 8 µm) to evenly cover the membrane. Incubate the plate at 37°C for at least 4 hours, or overnight, to allow the Matrigel to solidify.
  • Cell Preparation: Harvest the cancer cells of interest (e.g., SW480, PANC-1) using trypsin-EDTA. Resuspend the cells in serum-free medium and count them. Prepare a cell suspension at a density of 1.0×10⁵ to 2.5×10⁵ cells/mL in serum-free medium.
  • Drug Treatment & Cell Seeding: Add the desired concentration of this compound (from a stock solution, e.g., in DMSO) or a vehicle control (DMSO) to the cell suspensions. Hydrate the Matrigel-coated inserts with serum-free medium before carefully removing the medium. Add the cell suspension (e.g., 200 µL) to the upper chamber of each insert.
  • Chemoattractant Addition: Add medium supplemented with 10-20% Fetal Bovine Serum (FBS) or other chemoattractants to the lower chamber of the well (e.g., 500-900 µL). Ensure the lower chamber medium makes contact with the bottom of the insert membrane without creating bubbles.
  • Incubation: Incubate the assay plate at 37°C in a 5% CO₂ humidified incubator for the predetermined time (e.g., 24-36 hours).
  • Cell Fixation and Staining: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe off the non-invaded cells and the Matrigel from the upper side of the membrane. Fix the invaded cells on the lower membrane surface with 4% Paraformaldehyde (PFA) for 10-20 minutes. Then, stain the cells with 0.1% crystal violet or another nuclear stain for 20-30 minutes.
  • Cell Counting and Analysis: Gently rinse the inserts with water and allow them to air dry. Capture images of the stained cells on the membrane using a microscope (e.g., at 100x or 200x magnification). Count the number of invaded cells in several random fields per insert. Perform statistical analysis to compare the invasion in this compound-treated groups against the control.

Key Findings on this compound from Research

The table below summarizes the anti-invasive and anti-metastatic effects of this compound observed across multiple cancer studies:

Cancer Type Cell Line / Model Key Findings on Invasion/Metastasis
Colon Cancer SW480 cells This compound notably suppressed migration and invasion in Transwell assays [1] [2].
Pancreatic Cancer PANC-1 cells This compound significantly inhibited metastasis and growth; in vitro wound healing and invasion assays showed strong inhibitory effects [3].
Canine Mammary Tumors CHMp & CHMm cells Used as a reference Wnt pathway inhibitor; its effect mirrored the inhibition seen with Aspirin, confirming the role of the Wnt pathway in invasion [4].
Molecular Mechanisms of this compound

This compound exerts its effects primarily by inhibiting the Wnt/β-catenin signaling pathway. The molecular changes associated with its anti-invasive action include [1] [3]:

  • Downregulation of Wnt Target Genes: this compound effectively downregulates the expression of key target genes like cyclin D1 and survivin.
  • Inhibition of EMT and ECM Degradation: The compound downregulates the expression of transcription factors like Snail and mesenchymal markers like vimentin, which are crucial for Epithelial-Mesenchymal Transition (EMT). It also reduces the expression of matrix metalloproteinases (MMP-7 and MMP-9), enzymes that degrade the extracellular matrix and facilitate invasion.

Signaling Pathway and Experimental Workflow

To help visualize the underlying biology and experimental process, the following diagrams were created using Graphviz per your specifications.

Diagram 1: Wnt/β-catenin Signaling Pathway and this compound Inhibition

WntPathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP Wnt->LRP Dsh Dsh Frizzled->Dsh LRP->Dsh GSK3b GSK3b Dsh->GSK3b Inhibits APC_Axin APC_Axin GSK3b->APC_Axin bCatDeg β-catenin Degradation APC_Axin->bCatDeg bCatCyt Cytoplasmic β-catenin bCatDeg->bCatCyt Reduces bCatNuc Nuclear β-catenin bCatCyt->bCatNuc TCF_LEF TCF_LEF bCatNuc->TCF_LEF TargetGenes Target Genes (cyclin D1, survivin, MMP-7, Snail) TCF_LEF->TargetGenes This compound This compound This compound->bCatNuc Inhibits This compound->TCF_LEF Inhibits

This diagram illustrates how the Wnt/β-catenin pathway regulates pro-invasive genes and the points where this compound inhibits it.

Diagram 2: Transwell Invasion Assay Workflow

TranswellWorkflow Coat Coat insert with Matrigel Seed Seed cells with This compound or control Coat->Seed Incubate Incubate (24-36 hours) Seed->Incubate Remove Remove non-invaded cells from top Incubate->Remove Fix Fix and stain invaded cells Remove->Fix Image Image and count cells Fix->Image Analyze Analyze data Image->Analyze

This flowchart provides a clear overview of the key steps involved in performing the Transwell invasion assay.

Conclusion

References

Comprehensive Application Notes and Protocols: FH535 Luciferase Reporter TCF/LEF Assays for Wnt/β-catenin Signaling Pathway Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Wnt/β-catenin Signaling and FH535 Mechanism

The Wnt/β-catenin signaling pathway represents a highly conserved cellular communication system that plays critical roles in embryonic development, tissue homeostasis, and stem cell maintenance. When dysregulated, this pathway contributes significantly to tumorigenesis and cancer progression across various malignancies, including colorectal, pancreatic, lung, and liver cancers. The canonical Wnt pathway centers on β-catenin as its key mediator, which translocates to the nucleus and forms complexes with TCF/LEF transcription factors, subsequently activating downstream target genes involved in cell proliferation, survival, migration, and stemness maintenance.

This compound is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway through dual mechanisms. It functions as both a β-catenin/TCF complex antagonist and a peroxisome proliferator-activated receptor (PPAR) inhibitor, making it particularly effective in cancers with aberrant Wnt pathway activation. Substantial evidence demonstrates that this compound exerts potent anti-cancer effects across various cancer types. In colon cancer models, this compound significantly inhibits proliferation and motility by downregulating Wnt target genes including cyclin D1 and survivin [1]. Similarly, in pancreatic cancer, this compound suppresses metastasis and growth by inhibiting Wnt/β-catenin pathway viability [2]. Recent studies have also demonstrated that this compound enhances the efficacy of conventional chemotherapeutics; when combined with docetaxel in non-small cell lung cancer (NSCLC) models, it induces mitotic catastrophism and synergistic antiproliferative effects [3].

TCF/LEF Luciferase Reporter System Principles

Reporter System Components and Mechanism

The TCF/LEF luciferase reporter system provides a robust, sensitive method for monitoring Wnt/β-catenin pathway activity by measuring the transcriptional output resulting from β-catenin/TCF/LEF complex formation. This system typically employs multimerized TCF/LEF response elements (typically 6-8 repeats) positioned upstream of a minimal promoter that drives expression of a luciferase reporter gene. When the Wnt pathway is activated and β-catenin translocates to the nucleus, it binds to TCF/LEF transcription factors on these response elements, initiating transcription of the luciferase gene. The resulting luminescence signal directly correlates with pathway activity level [4] [5].

The core components of a comprehensive TCF/LEF reporter assay system include:

  • TCF/LEF Responsive Luciferase Reporter: A vector containing multiple TCF/LEF binding sites controlling firefly or Gaussia luciferase expression. The pGL4.49[luc2P/TCF-LEF/Hygro] vector, for instance, incorporates eight copies of TCF/LEF response elements driving luc2P, a humanized, codon-optimized firefly luciferase with PEST domain for reduced protein stability and faster response kinetics [6].

  • Control Reporter: A non-inducible vector with luciferase under minimal promoter only (lacking TCF/LEF elements) to determine background signal and assess specificity [4].

  • Internal Control Vector: A constitutively-expressed second luciferase (typically Renilla, Gaussia, or Cypridina luciferase) under a ubiquitous promoter to normalize for transfection efficiency and cell viability [4] [7]. This enables implementation of the dual-luciferase assay system, which corrects for experimental variability and provides more reliable, quantitative data.

Reporter Format Options

Researchers can implement TCF/LEF reporter systems in various formats to suit different experimental needs:

Table 1: Comparison of TCF/LEF Reporter System Formats

Format Description Advantages Example Products
Transient Transfection Transfection-ready DNA vectors directly added to cells Flexibility, rapid implementation, no antibiotic selection required BPS Bioscience TCF/LEF Reporter Kit [4]
Stable Cell Line Cells with integrated reporter construct Consistency between experiments, no transfection variability Signosis TCF/LEF Luciferase Reporter HEK293 Stable Cell Line [5]
Lentiviral System Lentiviral delivery of reporter construct Efficient delivery to difficult-to-transfect cells, stable integration GeneCopoeia GLuc-ON TCF/LEF TRE Lentiviral Clone [8]

Detailed Experimental Workflow for this compound Assessment

Cell Culture and Preparation
  • Cell Line Selection: Choose appropriate cell lines based on research objectives. For this compound studies, cancer cell lines with aberrant Wnt signaling are typically used, such as HT29 or SW480 colon cancer cells [1], PANC-1 pancreatic cancer cells [2], or A549 lung cancer cells [3]. Include appropriate normal cell controls where relevant (e.g., BEAS-2B for lung cancer studies [3]).

  • Cell Maintenance: Culture cells in recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator [2] [1]. Passage cells at 60-80% confluency to maintain exponential growth.

  • Cell Plating for Assay: Plate cells in white, clear-bottom 96-well tissue culture-treated plates at density optimized for the specific cell line (typically 5,000-15,000 cells/well for reporter assays) in complete growth medium. Allow cells to adhere for 24 hours prior to treatment or transfection [9] [7].

Transfection with Reporter Constructs

For transient transfection approaches (adapt from [7]):

  • Day 0: Seed cells as described above in 100 μL complete growth medium.

  • Day 1: Prepare transfection mixture:

    • 300 ng total DNA per well, using 10:1 ratio of TCF/LEF-firefly luciferase construct (e.g., pTOPFLASH) to Renilla luciferase control vector (e.g., pRL-SV40)
    • 1.5 μL TransIT-2020 transfection reagent per well
    • Dilute in Opti-MEM I Reduced Serum Medium to final volume
    • Incubate DNA-lipid complexes 20-30 minutes at room temperature
    • Add complexes dropwise to cells
    • Incubate cells 24 hours at 37°C, 5% CO₂
  • Day 2: Replace transfection medium with fresh complete growth medium.

This compound Treatment and Pathway Modulation
  • This compound Preparation: Prepare fresh this compound stock solution in DMSO, then dilute in culture medium to desired working concentrations (typically 1-100 μM based on dose-response studies). Maintain DMSO concentration ≤0.1% in all treatments, including vehicle controls [1].

  • Treatment Protocol:

    • For pathway inhibition studies: Add this compound treatments 24 hours post-transfection
    • For pathway activation studies: Include Wnt3a stimulation (50-100 ng/mL recombinant protein or 1:10 dilution of Wnt3a-conditioned medium [7]) with and without this compound
    • Incubate treated cells for 12-48 hours (typically 24 hours) to allow transcriptional responses
  • Experimental Conditions: Include the following controls in all experiments:

    • Vehicle control (DMSO only)
    • Untransfected cells (background luminescence control)
    • Positive control for pathway inhibition (e.g., IWR-1-endo [4])
    • Positive control for pathway activation (Wnt3a stimulation without inhibitor)

Data Acquisition, Analysis, and Interpretation

Luciferase Detection and Measurement

Dual-luciferase assays enable sequential or simultaneous measurement of both experimental and control reporter signals:

  • Cell Lysis: After treatment, remove culture medium and lyse cells using commercial luciferase lysis buffer (e.g., Pierce Luciferase Cell Lysis Buffer). Use 20-50 μL lysis buffer per well of a 96-well plate, incubating 15-30 minutes at room temperature with gentle shaking [9] [10].

  • Luciferase Activity Measurement:

Table 2: Spectral Properties and Filter Settings for Dual-Luciferase Assays

Luciferase Pair Primary Luciferase (Experimental) Control Luciferase (Normalization) Recommended Filters Detection Range

| Cypridina-Firefly | Cypridina (λmax = 463 nm) | Red Firefly (λmax = 613 nm) | 475 ± 30 nm BP (Cypridina) 610 nm LP (Firefly) | 100,000-fold [9] | | Gaussia-Firefly | Gaussia (λmax = 470 nm) | Red Firefly (λmax = 613 nm) | 475 ± 30 nm BP (Gaussia) 610 nm LP (Firefly) | 100,000-fold [10] | | Renilla-Firefly | Green Renilla (λmax = 535 nm) | Red Firefly (λmax = 613 nm) | 515 ± 30 nm BP (Renilla) 670 ± 10 nm BP (Firefly) | 100,000-fold* [9] |

*Note: Spectral overlap may require corrective calculations when Renilla signal significantly exceeds firefly signal [9] [10].

For sequential detection using Promega Dual-Luciferase Reporter Assay System:

  • Add 20-50 μL Luciferase Assay Reagent II (LAR II) per well, measure firefly luminescence
  • Add Stop & Glo Reagent to quench firefly signal and activate Renilla luciferase, measure Renilla luminescence
  • Use integration times of 1-10 seconds per well [7]
Data Normalization and Analysis
  • Relative Luciferase Activity Calculation:

    • Calculate raw ratio: Firefly Luciferase RLU / Renilla Luciferase RLU
    • Normalize to control conditions: Fold Change = (Experimental Ratio) / (Vehicle Control Ratio)
    • For this compound inhibition studies: % Inhibition = [1 - (this compound-treated / Wnt3a-stimulated control)] × 100
  • Dose-Response Analysis:

    • Treat cells with this compound serial dilutions (typically 0.1-100 μM)
    • Plot % Inhibition vs. log[this compound]
    • Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve)
  • Statistical Analysis:

    • Perform experiments in triplicate minimum with at least three biological replicates
    • Express data as mean ± standard deviation or standard error of the mean
    • Use appropriate statistical tests (t-tests, ANOVA with post-hoc analysis) with significance defined as p < 0.05

Research Applications and Protocol Variations

Specific Research Applications

The this compound TCF/LEF reporter assay has been successfully applied in various cancer research contexts:

  • Colon Cancer Research: this compound demonstrates dose-dependent inhibition of Wnt/β-catenin signaling in HT29 and SW480 colon cancer cells, with concomitant downregulation of cyclin D1 and survivin expression. The IC₅₀ values for proliferation inhibition were approximately 20-30 μM in these cell lines [1].

  • Pancreatic Cancer Studies: In PANC-1 and BxPC-3 pancreatic cancer cells, this compound treatment (10-50 μM) significantly suppressed TCF/LEF reporter activity, inhibited cell migration and invasion in wound healing and Transwell assays, and reduced colony formation capacity [2].

  • Combination Therapy Screening: Recent studies in NSCLC A549 cells demonstrate that this compound (10-40 μM) enhances the efficacy of docetaxel, inducing mitotic catastrophism and synergistic antiproliferative effects while showing minimal toxicity in normal BEAS-2B bronchial epithelial cells [3].

Protocol Adaptations and Modifications
  • High-Throughput Screening Adaptation:

    • Utilize 384-well plate formats with automated liquid handling systems
    • Implement secreted luciferase systems (e.g., Gaussia luciferase) to enable time-course studies without cell lysis [8]
    • Include Z'-factor calculations to assess assay quality and suitability for HTS
  • Stable Cell Line Development:

    • Use hygromycin-resistant reporter vectors (e.g., pGL4.49[luc2P/TCF-LEF/Hygro]) for stable cell line selection [6]
    • Apply lentiviral delivery systems (e.g., GeneCopoeia GLuc-ON TCF/LEF TRE Lentiviral Clone) for difficult-to-transfect cell types [8]
    • Confirm consistent reporter response across multiple passages
  • Three-Dimensional Culture Models:

    • Adapt protocol for spheroid or organoid cultures by modifying transfection approach (lentiviral delivery recommended)
    • Optimize this compound concentration and exposure time for penetration into 3D structures
    • Account for potential differences in IC₅₀ values compared to 2D cultures

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • High Background Signal:

    • Cause: Non-specific activation of minimal promoter
    • Solution: Include proper negative control vector (minimal promoter without TCF/LEF elements) and subtract background accordingly [4]
  • Low Signal-to-Noise Ratio:

    • Cause: Inefficient transfection or pathway activation
    • Solution: Optimize transfection conditions; include Wnt3a positive control; verify this compound activity in parallel cytotoxicity assays
  • High Variability Between Replicates:

    • Cause: Inconsistent transfection efficiency
    • Solution: Implement dual-reporter normalization system; use stable cell lines instead of transient transfection where possible [5]
  • Inadequate Spectral Separation:

    • Cause: Significant overlap between luciferase emission spectra
    • Solution: Use optimal filter sets (see Table 2); apply corrective calculations when necessary [9] [10]
Validation Experiments

To confirm that observed effects are specifically mediated through Wnt pathway inhibition:

  • Western Blot Analysis: Monitor β-catenin protein levels and nuclear localization following this compound treatment [2] [1]

  • qPCR Analysis: Measure expression of endogenous Wnt target genes (e.g., cyclin D1, c-myc, survivin) to corroborate reporter assay findings [1]

  • Cytotoxicity Assessment: Perform parallel MTT, CCK-8, or similar viability assays to distinguish specific pathway inhibition from general cytotoxicity [2] [1]

  • Off-Target Effect Evaluation: Consider testing this compound effects in cells with defective Wnt signaling to assess pathway specificity

Visual Overviews

Wnt Signaling Pathway and this compound Mechanism

G Wnt Wnt FZD FZD Wnt->FZD Binds LRP LRP Wnt->LRP Binds Destruction\nComplex Destruction Complex FZD->Destruction\nComplex Activates LRP->Destruction\nComplex Activates GSK3B GSK3B GSK3B->Destruction\nComplex Axin Axin Axin->Destruction\nComplex APC APC APC->Destruction\nComplex BetaCatenin BetaCatenin TCFLEF TCFLEF BetaCatenin->TCFLEF Translocates to Nucleus & Binds TargetGenes TargetGenes TCFLEF->TargetGenes Activates Transcription LuciferaseReporters LuciferaseReporters TCFLEF->LuciferaseReporters Activates Destruction\nComplex->BetaCatenin Phosphorylates & Degrades This compound This compound This compound->BetaCatenin Inhibits This compound->TCFLEF Disrupts Interaction

Experimental Workflow for this compound TCF/LEF Reporter Assay

G cluster_day1 Day 1: Cell Plating cluster_day2 Day 2: Transfection cluster_day3 Day 3: Treatment cluster_day4 Day 4: Analysis PlateCells Plate cells in 96-well plates Incubate24h Incubate 24h PlateCells->Incubate24h PrepareDNA Prepare DNA- Lipid Complexes Incubate24h->PrepareDNA Transfect Transfect cells with TCF/LEF reporter + control vectors PrepareDNA->Transfect Incubate24h2 Incubate 24h Transfect->Incubate24h2 ChangeMedium Change medium Incubate24h2->ChangeMedium Addthis compound Add this compound treatments & controls ChangeMedium->Addthis compound Incubate24h3 Incubate 24h Addthis compound->Incubate24h3 LyseCells Lyse cells Incubate24h3->LyseCells MeasureLuminescence Measure luciferase activity LyseCells->MeasureLuminescence AnalyzeData Analyze data (Normalize & Calculate Fold Changes) MeasureLuminescence->AnalyzeData

Conclusion

The this compound TCF/LEF luciferase reporter assay provides a robust, sensitive, and quantitative method for evaluating inhibition of Wnt/β-catenin signaling pathway activity. This comprehensive protocol details standardized approaches for implementing this assay across various research contexts, from basic mechanistic studies to drug discovery applications. The dual-luciferase system with proper normalization controls enables reliable detection of this compound-mediated pathway inhibition, while the modular protocol design allows adaptation to specific research needs through stable cell line development, lentiviral delivery, or high-throughput screening formats. When properly validated with complementary techniques and implemented with appropriate controls, this assay represents a valuable tool for investigating Wnt pathway biology and screening novel therapeutic agents targeting this critical signaling cascade.

References

Colony Formation Assay Protocol with FH535

Author: Smolecule Technical Support Team. Date: February 2026

The colony formation assay is a cornerstone method for evaluating the long-term cytotoxic effects and clonogenic potential of cancer cells after drug treatment. The following protocol is synthesized from methods used in recent studies involving FH535.

Key Steps and Parameters

Protocol Step Specific Parameters from Literature

| Cell Seeding | Seed cells at low density:

  • 500 cells/well for HT29 colon cancer cells [1] [2]
  • 1000 cells/well for SW480 colon cancer cells [1] [2]
  • 200-800 cells/well for SW780 bladder cancer cells [3] | | This compound Treatment | Treat cells with this compound for 72 hours [1] [2]. | | Drug Removal & Colony Growth | After treatment, replace media with fresh drug-free media. Culture cells for an additional 7-12 days to allow colony formation [1] [2] [4]. | | Staining & Analysis | Fix cells with 4% Paraformaldehyde (PFA) or methanol and stain with 0.1% Crystal Violet. Count visible colonies (typically defined as groups of >50 cells) manually or with analysis software [1] [2] [4]. |

Experimental Findings with this compound

This table summarizes quantitative results from various studies that utilized the colony formation assay to demonstrate the efficacy of this compound.

Cancer Type Cell Line Key Findings on Colony Formation
Colon Cancer HT29, SW480 This compound treatment significantly reduced colony formation ability in a dose-dependent manner [1] [2].
Osteosarcoma 143b, U2OS, SaOS-2, HOS, K7M2 This compound was cytotoxic to all tested osteosarcoma cell lines, including doxorubicin-resistant ones (143b-DxR), but was well-tolerated by normal human osteoblast cells (HOBs) [4].
Bladder Cancer SW780 Treatment with 20 µM this compound significantly inhibited colony formation. This effect was reversed upon addition of SDF-1, indicating an interaction with the SDF-1/CXCR4/β-catenin axis [3].

This compound's Mechanism of Action and Workflow

This compound is a small molecule inhibitor known for its role in suppressing the Wnt/β-catenin signaling pathway, which is frequently aberrantly activated in cancers.

workflow cluster_mechanism This compound Mechanism of Action cluster_assay Colony Formation Assay Workflow This compound This compound TNKS Inhibits Tankyrases (TNKS1/2) This compound->TNKS Axin Stabilizes Axin Destruction Complex TNKS->Axin BCatDeg Promotes β-catenin Degradation Axin->BCatDeg NoTranscription Inhibits Target Gene Transcription BCatDeg->NoTranscription Seed Seed cells at low density Treat Treat with this compound for 72h Seed->Treat Remove Remove drug & refresh media Treat->Remove Grow Grow for 7-12 days Remove->Grow Stain Fix, Stain with Crystal Violet Grow->Stain Count Count colonies and analyze Stain->Count

Application Notes for Researchers

  • Cell Line Considerations: The optimal seeding density and effective dosage of this compound can vary significantly between different cancer cell lines. It is crucial to conduct preliminary range-finding experiments to determine the ideal conditions for your specific model [1] [3].
  • Mechanistic Insight: this compound has been shown to inhibit Wnt/β-catenin signaling by targeting the tankyrase enzymes (TNKS1/2). This leads to the stabilization of the Axin destruction complex, promoting the degradation of β-catenin and subsequent downregulation of pro-survival target genes like cyclin D1 and survivin [4].
  • DMSO Control: Consistently use a DMSO vehicle control in your experiments. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent toxicity [1] [2].
  • Beyond Proliferation: The colony formation assay primarily measures cell proliferation and long-term survival. Complementary assays, such as migration (wound healing) and invasion (Transwell), are recommended to fully characterize the anti-metastatic potential of this compound observed in other studies [1].

References

FH535 in Preclinical Animal Models: Efficacy & Dosing

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data from key xenograft studies for easy comparison.

Cancer Type Model System Dosing Regimen Key Findings Source
Hepatocellular Carcinoma (HCC) Huh7 mouse xenograft [1] 15 mg/kg; IP; every other day [1] ↓ Tumor progression; disrupted autophagic flux [1]
Pancreatic Cancer Mouse xenograft (unspecified cell line) [2] [3] 25 mg/kg; IP; every 2 days for 20 days [2] ↓ Xenograft growth; ↓ angiogenesis; ↓ cancer stem cell markers (CD24, CD44) [2] [3]
Colon Cancer HT29 mouse xenograft [4] 15 mg/kg; IP; every 2 days for 14 days [4] ↓ Tumor growth & weight; ↓ Ki-67 proliferation marker; induced cell cycle arrest [4]

Detailed Experimental Protocol: Colon Cancer Xenograft Model

This protocol is adapted from a 2017 study demonstrating FH535's efficacy in a colon cancer xenograft model [4].

  • Cell Line and Preparation: Use human colon carcinoma HT29 cells. Culture cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO₂ [4].
  • Animal Model and Tumor Inoculation: House 6- to 7-week-old male BALB/c nude mice under standard pathogen-free conditions. Create a single-cell suspension of 1x10⁷ HT29 cells in 200 µL of PBS. Inject the suspension subcutaneously into the flank of each mouse [4].
  • Treatment Initiation and Dosing: Monitor mice until tumor volumes reach 100-200 mm³. Randomly assign mice to control and treatment groups. For the This compound treatment group, administer 15 mg/kg this compound via intraperitoneal (IP) injection. Prepare the drug solution in a 1:1 mixture of DMSO and RPMI 1640 medium. The control group receives an equal volume of the vehicle solvent alone. Administer treatment every two days for a total of 14 days [4].
  • Tumor Monitoring and Humane Endpoints: Measure tumor dimensions regularly using calipers. Calculate tumor volume using the formula: Volume = (length × width²) / 2 [4]. Follow institutional animal care guidelines and define humane endpoints prior to the study. Per OBSERVE guidelines, endpoints typically include [5]:
    • Tumors exceeding 20 mm in maximum diameter.
    • Ulcerated tumors.
    • Body weight loss >20%.
    • Impaired mobility or labored breathing.
  • Tissue Collection and Analysis: At the experiment's conclusion, euthanize mice humanely. Excise and weigh tumors. For downstream analysis, fix tissues in formalin and embed in paraffin for immunohistochemistry (e.g., Ki-67 staining) or snap-freeze for molecular studies [4].

Mechanism of Action and Workflow

This compound exerts anti-tumor effects primarily by inhibiting the Wnt/β-catenin signaling pathway. The diagram below illustrates the molecular mechanism and its cellular consequences.

G This compound Inhibits Wnt/β-catenin Signaling and Downstream Effects cluster_pathway Canonical Wnt/β-catenin Pathway cluster_inhibition This compound Inhibition Wnt Ligand Wnt Ligand Frizzled/LRP Receptor Frizzled/LRP Receptor Wnt Ligand->Frizzled/LRP Receptor This compound This compound TCF/β-catenin\nComplex TCF/β-catenin Complex This compound->TCF/β-catenin\nComplex Disrupts β-catenin\nDegradation β-catenin Degradation β-catenin\nAccumulation β-catenin Accumulation Nuclear\nTranslocation Nuclear Translocation β-catenin\nAccumulation->Nuclear\nTranslocation β-catenin\nDegradation Complex β-catenin Degradation Complex Frizzled/LRP Receptor->β-catenin\nDegradation Complex Inactivates β-catenin\nDegradation Complex->β-catenin\nDegradation β-catenin\nStabilization β-catenin Stabilization β-catenin\nDegradation Complex->β-catenin\nStabilization β-catenin\nStabilization->β-catenin\nAccumulation Target Gene\nTranscription Target Gene Transcription Nuclear\nTranslocation->Target Gene\nTranscription Target Gene\nTranscription->TCF/β-catenin\nComplex Inhibition of\nTarget Gene Expression Inhibition of Target Gene Expression TCF/β-catenin\nComplex->Inhibition of\nTarget Gene Expression Proliferation\n(cyclin D1, c-MYC) Proliferation (cyclin D1, c-MYC) Inhibition of\nTarget Gene Expression->Proliferation\n(cyclin D1, c-MYC) Cell Survival\n(survivin) Cell Survival (survivin) Inhibition of\nTarget Gene Expression->Cell Survival\n(survivin) Stemness\n(CD24, CD44) Stemness (CD24, CD44) Inhibition of\nTarget Gene Expression->Stemness\n(CD24, CD44) Angiogenesis\n(VEGF) Angiogenesis (VEGF) Inhibition of\nTarget Gene Expression->Angiogenesis\n(VEGF) Invasion/Metastasis\n(MMP-7, MMP-9, Snail) Invasion/Metastasis (MMP-7, MMP-9, Snail) Inhibition of\nTarget Gene Expression->Invasion/Metastasis\n(MMP-7, MMP-9, Snail)

The experimental workflow for establishing and treating a xenograft model is outlined below.

G In Vivo Xenograft Study Workflow (760px max width) Start Cell Line Culture (Huh7, HT29, etc.) A Harvest and Prepare Cell Suspension Start->A B Subcutaneous Injection into Mouse Flank A->B C Monitor Tumor Growth (Calipers) B->C D Randomize into Groups (Tumors ~100-200 mm³) C->D E Initiate Treatment (IP injection every 2 days) D->E F Monitor: Tumor Volume, Body Weight, Humane Endpoints E->F G Terminate Study (Humane Euthanasia) F->G H Collect & Analyze Tumors: Weight, IHC, Molecular Assays G->H End Data Analysis H->End

Critical Considerations for Your Research

  • Solubility and Formulation: this compound has limited solubility in aqueous solutions. It is typically dissolved in DMSO and then diluted in culture medium or saline for in vivo administration [1] [4]. The final DMSO concentration should be kept as low as possible (e.g., 10-40%) to minimize potential solvent toxicity [1].
  • Dosing Selection: The effective dosing regimen appears to be model-dependent. While 15-25 mg/kg administered via intraperitoneal injection every other day has shown efficacy [1] [2] [4], a dose-response study should be conducted for new models.
  • Animal Welfare and Refinement: Adherence to the OBSERVE guidelines is crucial for refining rodent cancer models. Pre-define humane endpoints, monitor animals daily for signs of distress, and ensure tumor burdens do not exceed approved limits [5].

Conclusion

This compound is a promising therapeutic candidate in preclinical development, demonstrating efficacy against multiple cancer types in xenograft models. Its ability to target key oncogenic processes makes it a valuable tool for proof-of-concept studies. Future work should focus on optimizing pharmacokinetics and exploring its efficacy in more complex, immunocompetent models.

References

Summary of Preclinical Efficacy of FH535 + Imatinib

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Study Type In vitro, using human myeloid leukemia cell lines (K562, HL-60, THP-1, Jurkat) [1].
Key Finding FH535 potentiated imatinib-induced apoptosis and exhibited antiproliferative effects [1].
This compound IC₅₀ 358 nM (for suppression of β-catenin target genes LEF1, CCND1, and cMYC) [1].
Proposed Mechanism Independent of developmental stage, likely involving crosstalk between β-catenin and other pathways [1].

Experimental Protocol for In Vitro Combination Studies

This protocol is adapted from the methodology of the cited study for general laboratory use [1].

Cell Culture and Seeding
  • Cell Lines: Maintain human myeloid leukemia cell lines (e.g., K562, HL-60) in recommended media (e.g., RPMI-1640 with 10% FBS).
  • Seeding: Seed cells into multi-well plates at a density of 2-5 x 10⁴ cells per well for viability/apoptosis assays 24 hours before drug addition.
Drug Preparation and Treatment
  • This compound Stock: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
  • Imatinib Stock: Prepare a 10 mM stock solution in DMSO or water. Store at -20°C.
  • Treatment Groups:
    • Control (vehicle, e.g., 0.1% DMSO)
    • This compound alone (e.g., 100 nM to 50 µM)
    • Imatinib alone (e.g., 0.1 to 10 µM)
    • Combination (this compound + Imatinib)
  • Incubation: Treat cells for 24-72 hours.
Assessment of Efficacy
  • Cell Proliferation/Viability: Use MTT, XTT, or ATP-based assays after 48-72 hours of treatment.
  • Apoptosis: Use Annexin V/propidium iodide staining followed by flow cytometry after 24-48 hours.
  • Wnt/β-catenin Pathway Inhibition:
    • RNA Extraction & qRT-PCR: Isolve total RNA and perform qRT-PCR to measure mRNA expression levels of β-catenin target genes (LEF1, CCND1, cMYC).
    • Protein Analysis: Use western blotting to assess β-catenin and cleaved caspase-3 protein levels.

Research Context and Future Directions

The study of this compound falls under the broader therapeutic strategy of targeting leukemia stem cells and overcoming drug resistance. The Wnt/β-catenin pathway is a key regulator of leukemia stem cell self-renewal [2]. Inhibiting this pathway with agents like this compound is a rational approach to sensitize leukemic cells to TKIs like imatinib [1] [2].

Current clinical research has moved towards other novel agents. Asciminib, a STAMP inhibitor, is now a clinically approved agent that also targets resistance and is being actively investigated in combinations with imatinib and other TKIs [3] [2]. The following diagram illustrates the strategic shift from broad pathway inhibition to targeted combinatorial approaches.

G cluster_old Preclinical Strategy (e.g., this compound) cluster_new Clinical Strategy (e.g., Asciminib) TKI ATP-competitive TKI (e.g., Imatinib) Leukemia_Cell Leukemia Cell TKI->Leukemia_Cell Direct BCR-ABL1 Inhibition Wnt_Inhib Wnt/β-catenin Pathway Inhibitor (e.g., this compound) Wnt_Inhib->Leukemia_Cell Targets LSC Self-renewal Apoptosis Enhanced Apoptosis Leukemia_Cell->Apoptosis Reduced Resistance STAMP STAMP Inhibitor (e.g., Asciminib) BCR_ABL1 BCR-ABL1 Oncoprotein STAMP->BCR_ABL1 Myristoyl Pocket Binding ATP_TKI ATP-competitive TKI ATP_TKI->BCR_ABL1 ATP-site Binding Synergy Synergistic Inhibition & Resistance Overcome BCR_ABL1->Synergy Dual-targeting Old Old New New

Laboratory Data Recording Sheet

A standardized sheet for recording experimental data is recommended.

Experiment ID Cell Line [this compound] (nM) [Imatinib] (µM) % Viability (Mean ± SD) % Apoptosis (Mean ± SD) Notes
EXP_001 K562 0 0 100 2.1 Control
EXP_001 K562 358 0 This compound single agent
EXP_001 K562 0 1.0 Imatinib single agent
EXP_001 K562 358 1.0 Combination

Research Notes

  • Specificity & Toxicity: this compound is a research-grade inhibitor. Its broader effects on cellular pathways and potential off-target toxicity require careful evaluation.
  • Clinical Status: this compound has not been approved for clinical use. For translational research, approved or clinically advanced agents like asciminib may be more relevant [3].
  • In Vivo Models: The logical next step after in vitro validation would be to test this combination in patient-derived xenograft mouse models of CML.

References

Comprehensive Application Notes and Protocols: FH535 for Radiosensitization in Esophageal Squamous Cell Carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

Esophageal squamous cell carcinoma (ESCC) represents a significant global health challenge as the eighth most frequently diagnosed cancer and the sixth leading cause of cancer-related mortality worldwide. With more than half of all cases occurring in China, ESCC is characterized by its aggressive clinical course, rapid progression, and poor prognosis. Radiotherapy plays a crucial role in the multidisciplinary management of ESCC, particularly for patients with locally advanced disease who are unfit for surgery or have unresectable tumors. However, the development of acquired radioresistance during treatment remains a major clinical obstacle, frequently leading to disease recurrence and treatment failure. The 5-year survival rate for ESCC patients remains disappointingly low, ranging from approximately 9% to 27.1%, highlighting the urgent need for effective strategies to overcome radioresistance [1] [2].

The molecular mechanisms underlying radioresistance in ESCC are complex and multifactorial. Emerging evidence indicates that the acquisition of radioresistance is closely associated with the epithelial-to-mesenchymal transition (EMT) process, through which epithelial cells lose their polarity and cell-cell adhesion properties while gaining mesenchymal characteristics, including enhanced migratory capacity, invasiveness, and resistance to apoptosis. Radioresistant ESCC cells consistently demonstrate an EMT-like phenotype, characterized by decreased expression of epithelial markers such as E-cadherin and increased expression of mesenchymal regulators including Snail and Twist. This phenotypic transition is now recognized as a critical driver of treatment failure in ESCC patients undergoing radiotherapy [3] [4].

The Wnt/β-catenin signaling pathway has been identified as a key regulator of both EMT and radioresistance in ESCC. In radioresistant cell lines, this pathway demonstrates significant activation, with upregulation of essential components including Wnt1, FZD1-4, GSK3β, CTNNB1, and Cyclin D1. This pathway activation leads to increased phosphorylation of GSK3β, decreased phosphorylation of β-catenin, and subsequent nuclear translocation of β-catenin, where it functions as a transcriptional co-activator for genes implicated in cell proliferation, survival, and EMT. Targeting this pathway represents a promising therapeutic strategy for restoring radiation sensitivity in resistant ESCC tumors [3] [5] [4].

Compound Profile and Mechanism of Action

FH535 Chemical Properties

This compound (CAS 108409-83-2) is a cell-permeable sulfonamide-based compound with the chemical name N-(2-Methyl-4-nitrophenyl)-2,5-dichlorobenzenesulfonamide. It has a molecular weight of 361.20 and molecular formula of C13H10Cl2N2O4S. The compound demonstrates ≥94% purity when obtained from commercial suppliers for research applications. This compound is known to exhibit dual pathway inhibition, targeting both Wnt/β-catenin signaling and peroxisome proliferator-activated receptor (PPAR) activities, though its radiosensitizing effects in ESCC appear to be primarily mediated through suppression of Wnt/β-catenin signaling [6].

Molecular Mechanisms in ESCC Radiosensitization

This compound exerts its radiosensitizing effects in ESCC through multiple interconnected mechanisms that collectively restore sensitivity to radiation-induced cell death:

  • Pathway Inhibition: this compound specifically inhibits the Wnt/β-catenin signaling pathway by disrupting the interaction between β-catenin and T-cell factor (TCF) in the nucleus. This inhibition prevents the transcriptional activation of downstream target genes that promote cell survival, proliferation, and EMT in radioresistant ESCC cells [3] [6].

  • EMT Reversal: Treatment with this compound effectively reverses the EMT phenotype in radioresistant ESCC cells by increasing the expression of E-cadherin, an essential epithelial marker, while decreasing the expression of mesenchymal transcription factors including Snail and Twist. This phenotypic reversal is associated with reduced invasiveness and migratory capacity [3] [4].

  • Nuclear Translocation Blockade: this compound significantly reduces the expression of nuclear β-catenin and inhibits the translocation of β-catenin from the cytoplasm to the nucleus. This mechanism prevents β-catenin from functioning as a transcriptional co-activator for genes that drive radioresistance [3] [5].

  • DNA Repair Impairment: Through neutral comet assays, researchers have demonstrated that this compound impairs the repair of DNA double-strand breaks (DSBs) in radioresistant ESCC cells following radiation exposure. This impairment prolongs the presence of radiation-induced DNA damage and enhances cell death [3] [4].

The following diagram illustrates the coordinated molecular mechanisms through which this compound restores radiosensitivity in ESCC cells:

G cluster_pathway Wnt/β-catenin Signaling Pathway cluster_effects Cellular Effects of Pathway Activation This compound This compound GSK3β GSK3β This compound->GSK3β Stabilizes β_catenin_nuclear β-catenin (Nuclear) This compound->β_catenin_nuclear Blocks Translocation TCF TCF This compound->TCF Disrupts Interaction Wnt Wnt FZD FZD Wnt->FZD FZD->GSK3β Inactivation β_catenin_cyto β-catenin (Cytoplasmic) GSK3β->β_catenin_cyto Phosphorylation & Degradation β_catenin_cyto->β_catenin_nuclear Nuclear Translocation β_catenin_nuclear->TCF Target_genes EMT & Survival Genes TCF->Target_genes EMT EMT Target_genes->EMT DNA_repair DNA_repair Target_genes->DNA_repair Radioresistance Radioresistance EMT->Radioresistance DNA_repair->Radioresistance Reversal Reversal Radioresistance->Reversal This compound Treatment Leads To

Key Experimental Findings and Quantitative Data

Efficacy in ESCC Radiosensitization

Comprehensive in vitro studies using the radioresistant KYSE-150R ESCC cell line have demonstrated the significant radiosensitizing potential of this compound. The compound effectively reduces colony formation capacity in a dose-dependent manner, with maximal effects observed at concentrations between 15-20 μM. Treatment with this compound resulted in a substantially decreased radiation survival fraction, particularly when combined with ionizing radiation, indicating true radiosensitization rather than mere cytotoxicity. Importantly, the sensitizing enhancement ratio (SER) for this compound in KYSE-150R cells was calculated to be approximately 1.24, representing a significant improvement in radiation response [3] [4].

The effects of this compound on EMT marker expression have been quantitatively assessed at both protein and mRNA levels. Western blot analysis revealed that this compound treatment (20 μM, 24 hours) increased E-cadherin expression by approximately 3.5-fold while reducing Snail and Twist expression by 2.8-fold and 2.3-fold, respectively, in radioresistant KYSE-150R cells. These molecular changes correlated with functional alterations, including reduced cell migration and invasion capacities in transwell assays [3] [5].

DNA Damage and Repair Assessment

Neutral comet assays provided crucial evidence regarding this compound's mechanism of action, demonstrating that the compound significantly impairs the repair of radiation-induced DNA double-strand breaks. At 4 hours post-irradiation (4 Gy), this compound-treated KYSE-150R cells maintained approximately 3.2-fold more DNA damage compared to untreated irradiated controls. This persistence of DNA damage correlated with increased apoptotic cell death, with this compound combination therapy resulting in approximately 45% apoptosis compared to 18% with radiation alone [3] [4].

Table 1: Quantitative Effects of this compound (20 μM) on Key Parameters in Radioresistant KYSE-150R Cells

Parameter Assessed Experimental Method Fold Change vs. Control Biological Significance
Radiation Survival Fraction Colony Formation Assay 0.32±0.04 68% reduction in clonogenic survival
E-cadherin Expression Western Blot / qRT-PCR 3.5±0.3 Restoration of epithelial phenotype
Snail Expression Western Blot / qRT-PCR 0.36±0.05 Inhibition of EMT transcription factor
Twist Expression Western Blot / qRT-PCR 0.43±0.06 Inhibition of EMT transcription factor
Nuclear β-catenin Immunofluorescence 0.28±0.03 Inhibition of Wnt pathway signaling
DNA Damage Persistence Neutral Comet Assay 3.2±0.2 Impaired DNA repair capacity
Apoptotic Rate (after 4 Gy) Flow Cytometry 2.5±0.2 Enhanced cell death response

Table 2: Comparison of this compound with Other Experimental Radiosensitizers in ESCC

Compound Molecular Target Proposed Mechanism Experimental Model Key Findings
This compound Wnt/β-catenin & TCF Inhibits β-catenin/TCF interaction; Reverses EMT KYSE-150R cells SER=1.24; 3.5-fold ↑ E-cadherin; 68% ↓ survival fraction
Artesunate DNA Repair Proteins Downregulates RAD51, RAD54, Ku70, Ku86; Impairs DSB repair TE-1 cells & xenografts SER=1.24; 53.76% tumor inhibition in vivo; ↑ γ-H2AX foci
YM155 G2 Checkpoint Abrogates G2 checkpoint; Suppresses homologous recombination ESCC cell lines Enhances radiosensitivity; Reduces repair protein expression
NRAGE Inhibition Wnt/β-catenin Reduces nuclear β-catenin accumulation; Downregulates p-Gsk-3β, CyclinD1 Eca109 cells & 3D models Increases radiosensitivity; Correlates with clinical outcomes

Experimental Protocols and Methodologies

Cell Culture and Reagent Preparation
4.1.1 Cell Line Maintenance
  • KYSE-150 and KYSE-150R Cultures: Maintain both parental (KYSE-150) and radioresistant (KYSE-150R) human esophageal squamous cell carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/ml penicillin, and 100 mg/ml streptomycin. Culture cells at 37°C in a humidified incubator with 5% CO₂. The radioresistant KYSE-150R cell line should be established prior to experiments through gradual cumulative irradiation of the parental line as described in the literature [5] [4].

  • Cell Subculture Protocol: Passage cells every 2-3 days upon reaching 80-90% confluence using 0.5 ml trypsin/EDTA per well at room temperature. Determine cell viability by Trypan Blue exclusion assay, ensuring >95% viability for all experiments. Regularly authenticate cell lines and test for mycoplasma contamination to maintain experimental integrity [5] [4].

4.1.2 this compound Solution Preparation
  • Stock Solution Preparation: Dissolve this compound in DMSO at a concentration of 10 mM. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles to maintain compound stability.

  • Working Solution Preparation: Dilute the stock solution in complete cell culture medium to achieve final concentrations typically ranging from 5-20 μM. Ensure that the final DMSO concentration does not exceed 0.1% (v/v) in all experiments, including vehicle controls [5] [4].

Radiosensitivity Assessment Protocols
4.2.1 Colony Formation Assay

The colony formation assay represents the gold standard method for evaluating radiosensitivity and is conducted as follows:

  • Cell Seeding and Treatment: Seed KYSE-150R cells in 6-well plates at densities ranging from 200-2,000 cells per well depending on the anticipated radiation dose (higher seeding densities for higher radiation doses). Allow cells to adhere for 24 hours, then treat with this compound (5-20 μM) or vehicle control for 24 hours prior to irradiation [3] [4].

  • Irradiation Protocol: Expose cells to graded doses of ionizing radiation (0-8 Gy) using a clinical linear accelerator or cesium-137 irradiator. Include sham-irradiated controls for each experimental condition. Following irradiation, carefully remove the medium containing this compound, wash cells with PBS, and add fresh complete medium.

  • Colony Development and Analysis: Incubate cells for 10-14 days to allow for colony formation. Fix colonies with methanol and stain with 0.5% crystal violet solution. Count colonies containing ≥50 cells using an automated colony counter or manual microscopy. Calculate plating efficiency (PE) and surviving fraction (SF) using standard formulas: PE = (number of colonies formed / number of cells seeded) × 100%; SF = (number of colonies formed after treatment / number of cells seeded × PE) × 100% [3] [4].

4.2.2 Cell Viability Assessment (CCK-8 Assay)
  • Protocol: Seed KYSE-150R cells at 1×10³ cells/well in 96-well plates. After overnight incubation, treat cells with this compound at varying concentrations (5, 10, 15, 20 μM) for 24 hours. Following treatment, add 10 μl of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to untreated controls [4].
Molecular Analysis Protocols
4.3.1 Western Blot Analysis
  • Protein Extraction: Harvest cells and lyse using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear and cytoplasmic fractionation, use a commercial Nuclear and Cytoplasmic Protein Extraction Kit according to manufacturer's instructions. Quantify protein concentration using the Bradford assay [5] [4].

  • Electrophoresis and Detection: Separate 30 μg of total protein per sample by 8-12% SDS-PAGE and transfer to nitrocellulose membranes. Block membranes with 5% non-fat dry milk in TBST for 2 hours at room temperature. Incubate with primary antibodies overnight at 4°C against target proteins including β-catenin (1:500), p-β-catenin (1:1000), GSK3β (1:1000), p-GSK3β (1:1000), E-cadherin (1:1000), Vimentin (1:1000), Snail (1:1000), and Cyclin D1 (1:1000). Use β-actin or GAPDH as loading controls. Following incubation with appropriate HRP-conjugated secondary antibodies (1:5000), visualize proteins using enhanced chemiluminescence (ECL) and quantify band intensity using densitometry software [5] [4].

4.3.2 Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation and cDNA Synthesis: Extract total RNA from treated cells using Trizol Reagent according to the manufacturer's protocol. Determine RNA concentration and purity by spectrophotometry. Reverse transcribe 1 μg of total RNA to cDNA using a commercial Reverse Transcription Kit [5] [4].

  • Amplification and Analysis: Perform qRT-PCR reactions in triplicate using SYBR Green Master Mix on a real-time PCR detection system. Use the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Normalize expression of target genes to β-actin or GAPDH reference genes using the 2^(-ΔΔCt) method for relative quantification. Primer sequences for key targets are provided in the table below [5].

Table 3: qRT-PCR Primer Sequences for Wnt/β-catenin Pathway and EMT Markers

Target Gene Forward Primer (5'-3') Reverse Primer (5'-3')
β-actin AAAGACCTGTACGCCAACAC GTCATACTCCTGCTTGCTGAT
GAPDH TCCCATCACCATCTTCCAGG GATGACCCTTTTGGCTCCC
Cyclin D1 GCATCTACACCGACAACTCCA GGCACAGAGGGCAACGA
E-cadherin GAGAACGCATTGCCACATACA GCGATGGCGGCATTGTA
Vimentin CCAGATGCGTGAAATGGAA TGGGTATCAACCAGAGGGAGT
Snail CCCAATCGGAAGCCTAACTAC AGCCTTTCCCACTGTCCTCA
Slug TCCTGGTCAAGAAGCATTTCA GGAGCAGCGGTAGTCCACA
Twist CATGTCCGCGTCCCACTAG CCACGCCCTGTTTCTTTGA
GSK3β TGGCTACCATCCTTATTCCTCC CCACGGTCTCCAGTATTAGCATC
FZD1 AAACAGCACAGGTTCTGCAAAA TGGGCCCTCTCGTTCCTT
Functional Assays
4.4.1 Immunofluorescence Staining
  • Protocol: Culture KYSE-150R cells on glass coverslips and treat with 20 μM this compound for 24 hours. Fix cells with 4% paraformaldehyde for 20 minutes at room temperature, permeabilize with 0.3% Triton X-100 for 20 minutes, and block with 10% normal goat serum for 30 minutes. Incubate with primary antibodies against β-catenin, E-cadherin, or Vimentin (1:200 dilution) overnight at 4°C. After washing, incubate with Alexa Fluor 488-conjugated secondary antibodies (1:1000 dilution) for 1 hour at 37°C in the dark. Counterstain nuclei with DAPI (1 μg/ml) for 5 minutes and mount slides for visualization. Capture images using a confocal microscope with appropriate filter sets [4].
4.4.2 Neutral Comet Assay
  • DNA Damage Assessment: Following this compound treatment and irradiation, harvest cells and resuspend in low-melting-point agarose at 37°C. pipette onto pre-coated comet slides and maintain at 4°C in the dark for 10 minutes. Lyse cells in neutral lysis buffer (2% sarkosyl, 0.5 M EDTA, 0.5 mg/ml proteinase K, pH 8.0) for 1 hour at 4°C. Perform electrophoresis in neutral electrophoresis buffer (90 mM Tris, 90 mM boric acid, 2 mM Na₂EDTA, pH 8.5) at 20 V for 25 minutes. Stain with propidium iodide (2.5 μg/ml) and visualize using a fluorescence microscope. Analyze a minimum of 50 comets per sample using specialized comet assay software, measuring tail moment as the key parameter for DNA damage quantification [3] [4].

The experimental workflow for evaluating this compound's radiosensitizing effects encompasses multiple coordinated procedures as illustrated below:

G cluster_cell Cell Culture & Treatment cluster_assays Experimental Assessments cluster_molecular Molecular Analysis cluster_functional Functional Assays Cell_culture KYSE-150R Cell Culture (RPMI-1640 + 10% FBS) FH535_treatment This compound Treatment (5-20 μM, 24h) Cell_culture->FH535_treatment Irradiation Irradiation (0-8 Gy) FH535_treatment->Irradiation Viability Cell Viability (CCK-8 Assay) Irradiation->Viability Clonogenic Clonogenic Survival (Colony Formation) Irradiation->Clonogenic Molecular Molecular Analysis Irradiation->Molecular Functional Functional Assays Irradiation->Functional Viability->Clonogenic Data_analysis Data_analysis Viability->Data_analysis Clonogenic->Data_analysis WB Protein Expression (Western Blot) PCR Gene Expression (qRT-PCR) WB->PCR WB->Data_analysis IF Cellular Localization (Immunofluorescence) PCR->IF PCR->Data_analysis IF->Data_analysis Comet DNA Damage (Neutral Comet Assay) Migration Migration Capacity (Wound Healing Assay) Comet->Migration Comet->Data_analysis Apoptosis Apoptosis Analysis (Flow Cytometry) Migration->Apoptosis Migration->Data_analysis Apoptosis->Data_analysis

Application Notes and Technical Considerations

Optimization Guidelines

Successful implementation of this compound as a radiosensitizer in ESCC models requires careful optimization of several key parameters:

  • Dose-Response Relationship: this compound exhibits a clear dose-dependent effect on radiosensitization, with significant enhancement observed at 10 μM and maximal effects at 15-20 μM in KYSE-150R cells. However, researchers should establish specific dose-response curves for their particular cell lines, as sensitivity may vary between different ESCC models. When transitioning to in vivo studies, careful dose escalation studies are essential to determine the maximum tolerated dose and optimal therapeutic window [3] [4].

  • Treatment Timing and Sequencing: The sequencing of combination therapy critically influences treatment efficacy. Pre-treatment with this compound for 24 hours prior to irradiation yields superior results compared to concurrent or post-irradiation administration. This scheduling allows for adequate cellular uptake and pathway modulation before radiation exposure. For fractionated radiation regimens (more clinically relevant), maintaining this compound treatment throughout the radiation course may provide continued pathway suppression [3] [4].

  • Validation of Pathway Inhibition: Confirmation of effective Wnt/β-catenin pathway inhibition should include assessment of multiple readouts, including reduced nuclear β-catenin localization, decreased expression of downstream targets (Cyclin D1), and reversal of EMT markers. Researchers should employ both Western blot and immunofluorescence to verify target engagement at the molecular level [3] [5] [4].

Troubleshooting and Technical Challenges

Several technical challenges may arise when working with this compound in radiosensitization studies:

  • Solubility and Stability: this compound has limited aqueous solubility and requires DMSO as a solvent. Researchers should ensure proper vehicle controls matched for DMSO concentration (not exceeding 0.1%). Aliquoting and storage at -20°C protected from light prevents compound degradation over time. Fresh working solutions should be prepared for each experiment [4] [6].

  • Cell Line Variability: The degree of radiosensitization achieved with this compound may vary across different ESCC cell lines due to heterogeneous activation of the Wnt/β-catenin pathway. Preliminary screening for pathway activation (elevated nuclear β-catenin, EMT markers) can help identify responsive models. Establishing isogenic radioresistant pairs (parental vs. radioresistant) provides ideal systems for evaluating this compound efficacy [3] [2].

  • Assessment Endpoints: While clonogenic survival represents the gold standard for radiosensitivity assessment, researchers may complement this with functional endpoints including migration/invasion assays, cell cycle analysis, and apoptosis detection to obtain a comprehensive understanding of this compound's effects. The neutral comet assay provides particularly valuable insight into the DNA repair inhibition mechanism [3] [4].

Translation and Combination Strategies

The transition from preclinical findings to potential clinical application requires consideration of several factors:

  • Therapeutic Window: Favorable cytotoxicity profiles in preliminary studies suggest that this compound may exhibit selective toxicity toward radioresistant cancer cells while sparing normal tissues. However, comprehensive toxicological assessments in relevant animal models are necessary before clinical consideration [3].

  • Biomarker Development: The association between NRAGE nuclear expression and Wnt/β-catenin activation suggests potential predictive biomarkers for patient selection. Assessment of NRAGE, nuclear β-catenin, and EMT marker expression in tumor specimens could potentially identify patients most likely to benefit from this compound combination therapy [2].

  • Combination with Standard Therapies: this compound's compatibility with conventional chemoradiotherapy regimens commonly used in ESCC (e.g., platinum-based combinations) requires systematic investigation. Sequential or concurrent administration with chemotherapeutic agents may produce additive or synergistic effects [7] [1].

Conclusion and Future Perspectives

This compound represents a promising therapeutic candidate for overcoming radioresistance in ESCC through its targeted inhibition of the Wnt/β-catenin signaling pathway and reversal of the treatment-resistant EMT phenotype. The compound's multimodal mechanism of action, encompassing suppression of nuclear β-catenin translocation, reversal of EMT markers, and impairment of DNA repair capacity, provides a strong mechanistic rationale for its development as a clinical radiosensitizer. The robust in vitro evidence demonstrating significantly enhanced radiation response in radioresistant ESCC models supports further investigation of this compound in advanced preclinical studies.

Future research directions should focus on validating these findings in patient-derived xenograft models and establishing the in vivo efficacy and safety profile of this compound. The development of predictive biomarkers based on pathway activation status will be essential for identifying patient subgroups most likely to benefit from this targeted approach. Additionally, exploration of this compound in combination with emerging therapeutic modalities, including immunotherapy and molecularly targeted agents, may unlock further synergistic potential. With continued investigation, this compound and related pathway inhibitors hold significant promise for improving outcomes in ESCC patients facing the challenge of radioresistance.

References

FH535 solubility issues DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Stock Preparation

The table below summarizes the quantitative solubility data for FH535 from various technical sources:

Source Solubility in DMSO Solubility in Water Solubility in Ethanol Notes
Selleckchem [1] 72 mg/mL (199.33 mM) Insoluble Insoluble Moisture-absorbing DMSO reduces solubility. Use fresh DMSO.
MedChemExpress (MCE) [2] 33.33 mg/mL (92.28 mM) - - Hygroscopic DMSO impacts solubility; use newly opened DMSO.
Abcam [3] Up to 75 mM - - Information is provided as a molar concentration.
ApexBT [4] >10 mM Insoluble ≥5.87 mg/mL (with gentle warming) For higher concentration, warm tube at 37°C and/or use an ultrasonic bath.
Astor Scientific [5] Up to 25 mg/mL - - -

The general consensus is that DMSO is the optimal solvent for preparing this compound stock solutions [1] [4] [5]. Solutions in DMSO are reported to be stable for up to two months when stored at -20°C [5].

Frequently Asked Questions

Q1: What is the recommended protocol for preparing a 10 mM this compound stock solution in DMSO?

You can follow this general protocol, which synthesizes information from multiple supplier recommendations [1] [4] [5]:

  • Bring reagents to room temperature. Allow the this compound powder and DMSO vial to warm up before use.
  • Calculate the mass. To prepare 1 mL of a 10 mM stock solution, you will need (10 µmol/mL) * (361.20 g/mol) = 3.612 mg of this compound. Note: Molecular weight (MW) of this compound is 361.20 g/mol. [1] [4] [2]
  • Weigh the compound. Precisely weigh out 3.6 mg of this compound.
  • Dissolve. Add the weighed powder to an appropriate vial and add 1 mL of pure, fresh DMSO.
  • Mix thoroughly. Vortex the mixture until the solid is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolving the compound [4].
  • Aliquot and store. Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or below.

Q2: My this compound solution is precipitating out of solution. What should I do?

Precipitation can occur for a few reasons. Here is a troubleshooting workflow:

G Start This compound Precipitation Issue Step1 Inspect DMSO quality (Hygroscopic DMSO absorbs water) Use fresh, dry DMSO Start->Step1 Step2 Warm and mix the solution Incubate at 37°C for 10 min Vortex and/or sonicate briefly Step1->Step2 Step3 Verify concentration Ensure final concentration is below supplier's solubility limit (e.g., 72 mg/mL for Selleckchem) Step2->Step3 Step4 Consider re-preparation If steps fail, prepare a fresh stock solution from powder Step3->Step4 Resolved Issue Resolved Step4->Resolved

Q3: How do I prepare a working suspension for in vivo studies from the DMSO stock?

For animal experiments, the DMSO stock solution must be further diluted into a biocompatible suspension. One supplier provides a specific method [1]:

  • Formulation: To create a 5 mg/mL homogeneous suspension suitable for in vivo administration, add 5 mg of this compound powder directly to 1 mL of a carboxymethyl cellulose sodium salt (CMC-Na) solution. Mix evenly until a suspension forms [1].
  • Important Note: Other suitable in vivo formulations can include mixtures of DMSO, PEG300, Tween-80, and saline, or DMSO with corn oil [2]. The choice of formulation should be optimized for your specific administration route and animal model.

Key Technical Reminders

  • Use Fresh DMSO: All suppliers stress that old, hydrated DMSO significantly reduces the solubility of this compound. Always use a freshly opened, anhydrous bottle for preparing stock solutions [1] [2].
  • Gentle Warming is Key: If you have difficulty dissolving the powder, gently warming the tube to 37°C and using a brief sonication in a water bath are standard and effective practices [4].
  • For In Vitro Work: When adding the DMSO stock to aqueous cell culture media, the final DMSO concentration should typically be kept below 0.1-0.5% to avoid cytotoxicity.

References

FH535 cytotoxicity normal cells versus cancer

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Profile of FH535

Cancer Cell Type / Model Experimental Context Effect on Cancer Cells Effect on Normal Cells Key Findings
Various Carcinomas (Colon, Liver, Pancreatic, Lung, Breast) [1] [2] [3] In vitro proliferation assays (e.g., ³H-thymidine incorporation, CCK-8) IC~50~ ~20-30 µM after 48-72 hrs [1] [3] Reduced or no anti-proliferative effect on normal fibroblasts and intestinal epithelial cells (IEC6) [2] [3] Selective anti-proliferation in cancer cells with high or active Wnt/β-catenin pathway [2] [3].
Liver Cancer Stem Cells (LCSC) & HCC Cell Lines (Huh7, Hep3B, PLC) [3] In vitro ³H-thymidine incorporation assay Dose-dependent inhibition (up to ~80% inhibition at 30 µM) [3] Information not available for normal hepatocytes Targets both hepatocellular carcinoma cells and liver cancer stem cells [3].
Colon Cancer Cell Lines (HT29, SW480) [1] In vitro cell viability (CCK-8) and colony formation assays IC~50~: ~17.5 µM (HT29) and ~22.5 µM (SW480) at 48 hrs [1] Information not specifically available Inhibits proliferation and colony-forming ability [1].
Esophageal Cancer Cell Line (KYSE-150R) [4] In vitro colony forming assay (radiosensitivity) Dose-dependent reduction in survival fraction with this compound + radiation [4] Information not specifically available Increases radiosensitivity of radioresistant cells [4].
Primary Bronchial Fibroblasts (Healthy vs. Asthmatic) [5] Cell proliferation assessment Not Applicable Inhibited proliferation and senescence markers in healthy fibroblasts [5] Healthy cells require Wnt signaling for proliferative stress response; this compound inhibits this [5].

Detailed Experimental Protocols

To ensure your experiments are reproducible, here are the core methodologies from the cited literature.

Cell Viability and Proliferation Assays

These are fundamental for assessing this compound's cytotoxicity.

  • Common Assays: Cell Counting Kit-8 (CCK-8) [1] [6] or ³H-thymidine incorporation [3].
  • Typical Procedure:
    • Seed cells in 96-well plates (e.g., 3-6 × 10³ cells/well) and allow to adhere overnight [1] [6].
    • Treat with this compound: Prepare a dilution series of this compound (common range: 0-30 µM) in the culture medium. A DMSO control (e.g., ≤0.1%) is essential [1] [3].
    • Incubate: Standard incubation time is 48-72 hours [1] [3].
    • Measure Viability:
      • For CCK-8: Add CCK-8 solution to each well, incubate for 1-4 hours at 37°C, and measure the absorbance at 450 nm [1] [6].
      • For ³H-thymidine incorporation: After compound exposure, incubate cells with ³H-thymidine, then measure incorporated radioactivity [3].
    • Calculate IC~50~ using the dose-response data [1].
Mechanism-of-Action Assays (Wnt/β-catenin Pathway Inhibition)

To confirm this compound is acting on its intended target.

  • TCF/LEF Luciferase Reporter Assay (TOPFlash/FOPFlash) [3]:
    • Transfect cells with the TOPFlash plasmid (contains wild-type TCF binding sites) and a control plasmid like FOPFlash (mutated sites) or Renilla luciferase for normalization.
    • Treat with this compound (e.g., 20-30 µM) for 24-48 hours.
    • Lyse cells and measure luciferase activity. A reduction in TOPFlash (but not FOPFlash) signal indicates specific inhibition of β-catenin/TCF-mediated transcription [3].
  • Analysis of Downstream Targets [1] [4] [3]:
    • Use Western Blotting or RT-qPCR to detect reduced expression of Wnt target proteins/genes (e.g., Cyclin D1, Survivin) in this compound-treated cancer cells.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the molecular mechanism of this compound and a generalized workflow for testing its effects in an experimental setting, integrating the protocols described above.

G cluster_moa Molecular Mechanism of this compound cluster_workflow Key Experimental Workflow Wnt Wnt Ligand LRP LRP5/6 Wnt->LRP FZD Frizzled Wnt->FZD Dvl Dvl FZD->Dvl DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dvl->DestructionComplex Inactivates BCat β-catenin DestructionComplex->BCat Phosphorylates BCatUb Ubiquitination & Degradation BCat->BCatUb TCF TCF/LEF BCat->TCF TargetGenes Target Gene Transcription (e.g., Cyclin D1, Survivin) TCF->TargetGenes Nucleus Nucleus This compound This compound This compound->BCat Inhibits This compound->TCF Inhibits Start 1. Select Cell Models A 2. Cell Viability Assay (e.g., CCK-8) Start->A B 3. Confirm Mechanism (e.g., TOPFlash Assay) A->B C 4. Assess Downstream Effects (Western Blot, RT-qPCR) B->C D 5. Functional Assays (Colony Formation, etc.) C->D

Frequently Asked Questions & Troubleshooting

Q1: Why do I see no cytotoxic effect of this compound on my cancer cell line?

  • A: this compound selectively targets cells with aberrantly active Wnt/β-catenin signaling [2] [3]. First, verify the pathway's activity in your cell line using a TOPFlash reporter assay. If the pathway is not highly active, this compound may be ineffective. Furthermore, confirm your DMSO stock solution is fresh and the working concentrations are appropriate (typically 10-30 µM).

Q2: The solvent control (DMSO) is affecting my cell viability. How can I mitigate this?

  • A: This is a common issue. Ensure the final concentration of DMSO in your culture medium does not exceed 0.1% [1]. A higher concentration can be toxic. Always include a vehicle control with the same DMSO concentration used in your highest drug treatment group.

Q3: How can I confirm that this compound is effectively inhibiting the Wnt pathway in my experiment?

  • A: Beyond the TOPFlash assay, you can directly measure the expression of well-characterized Wnt target genes. Perform RT-qPCR or Western Blotting to check for the downregulation of proteins like Cyclin D1 and Survivin after 24-48 hours of this compound treatment [1] [3].

Q4: Does this compound have effects beyond inhibiting the Wnt pathway?

  • A: Yes. This compound is also a known dual antagonist of the nuclear receptors PPARγ and PPARδ [2]. When interpreting results, especially in models where these pathways are relevant, it is important to consider this additional mechanism of action.

References

FH535 Cytotoxicity Data in Different Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line Cancer Type IC₅₀ / Cytotoxic Concentration Experimental Context
HT29 Colorectal Cancer ~17.5 µM [1] 48-hour cell viability assay (CCK-8) [1]
SW480 Colorectal Cancer ~22.5 µM [1] 48-hour cell viability assay (CCK-8) [1]
CCLP-1 Biliary Tract Cancer (BTC) ~20 µM (approx. 60% viability reduction) [2] 72-hour resazurin viability assay [2]
Other BTC lines (CCSW-1, BDC, etc.) Biliary Tract Cancer (BTC) Varies by cell line (10-50 µM reduces viability) [2] 72-hour resazurin viability assay [2]

Detailed Experimental Protocol

The following methodology is based on the cell viability assays used in the cited studies to determine the cytotoxic effects of FH535 [1] [2].

  • 1. Cell Seeding: Plate cells in 96-well microplates at a density of 3,000–5,000 cells per well in complete medium and allow them to adhere overnight [1] [2].
  • 2. Drug Treatment: The next day, replace the medium with serum-free medium containing a serial dilution of this compound. A typical range might be from 0 µM to 50 µM or higher. A DMSO control (typically ≤0.1%) should be included [1] [2].
  • 3. Incubation: Incubate the cells with the drug for a set period, commonly 48 or 72 hours [1] [2].
  • 4. Viability Assessment:
    • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well. Incubate the plate for 1-4 hours at 37°C, then measure the absorbance at 450 nm using a microplate reader [1].
    • Resazurin Assay: Add resazurin solution to each well. After several hours of incubation, measure the fluorescence (Ex/Em = 535/588 nm) [2].
  • 5. Data Analysis: Calculate the percentage of cell viability relative to the DMSO control group. The IC₅₀ value can be determined by fitting the dose-response data to a non-linear regression curve.

Mechanism of Action & Signaling Pathway

This compound is a small molecule inhibitor known for its dual activity. It inhibits both the Wnt/β-catenin signaling pathway and Peroxisome Proliferator-Activated Receptors (PPARs) [1] [2]. Its primary anticancer effect is attributed to its disruption of the β-catenin/TCF complex in the nucleus, which suppresses the transcription of Wnt target genes. The following diagram illustrates this mechanism and a typical workflow for testing it in vitro.

G cluster_pathway This compound Mechanism: Inhibition of Wnt/β-catenin Signaling cluster_workflow In vitro Experimental Workflow Wnt Wnt FZD FZD Wnt->FZD LRP LRP FZD->LRP DegradationComplex β-catenin Degradation Complex β_catenin_cyto Cytoplasmic β-catenin DegradationComplex->β_catenin_cyto  Targets for  Degradation β_catenin_nuc Nuclear β-catenin β_catenin_cyto->β_catenin_nuc  Nuclear  Translocation TCF TCF/LEF Transcription Factor β_catenin_nuc->TCF  Binds TargetGenes Proliferation & Stemness Target Genes (e.g., Cyclin D1, Survivin) TCF->TargetGenes  Activates  Transcription This compound This compound This compound->β_catenin_nuc  Inhibits Binding  to TCF Seed 1. Seed Cells (96-well plate) Treat 2. Treat with This compound (0-50µM) Seed->Treat Incubate 3. Incubate (48-72 hours) Treat->Incubate Assay 4. Viability Assay (CCK-8, Resazurin) Incubate->Assay Analyze 5. Analyze Data (Calculate IC₅₀) Assay->Analyze

Key Technical Considerations for Your Experiments

  • Cell Line Variability: The efficacy of this compound can vary significantly depending on the cancer type and the specific genetic background of the cell line (e.g., APC, β-catenin mutation status) [1] [3].
  • Mechanistic Confirmation: To confirm that the observed effects are due to Wnt pathway inhibition, you can perform downstream analyses such as Western Blotting (to detect protein levels of β-catenin, Cyclin D1, Survivin) [1] or Reporter Gene Assays (using TCF/LEF luciferase reporters) [2].
  • Beyond Viability: this compound has also been shown to inhibit migration and invasion (via Transwell assays) and reduce the expression of cancer stem cell (CSC) markers (like CD44 and CD133) in some cell types, which are important aspects to investigate for a complete profile [1].

References

FH535 stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling FAQ

Aspect Specification
Physical Form Solid, light yellow to yellow [1] [2]
Purity & Quality ≥99% (HPLC) [1]
Short-Term Storage +2°C to +8°C [1]
Long-Term Storage Freeze acceptable; protect from light [1]
Reconstitution Solvent DMSO [1] [2]
Solubility in DMSO 100 mg/mL [1] or 92.28 mM [2]
Reconstituted Stock Stability -20°C for 3 months [1] or 6 months [2]
Shipping Conditions Ambient temperature [1]

Troubleshooting Common Issues

  • Problem: Precipitate forms in stock solution.
    • Solution: Warm the vial gently and sonicate to re-dissolve. Ensure fresh, anhydrous DMSO is used [2].
  • Problem: Experimental results are inconsistent.
    • Potential Cause: Degradation of the compound due to improper storage or repeated freeze-thaw cycles.
    • Solution: Prepare small, single-use aliquots of the stock solution after reconstitution. Avoid repeated freezing and thawing. Always protect the compound from light by using amber vials or wrapping tubes in aluminum foil [1].

Experimental Protocols & Applications

The following table summarizes key in vitro findings from the literature to guide your experimental design.

Cell Line / Model Experimental Finding Effective FH535 Concentration Key Outcome / Mechanism
Pancreatic Cancer (PANC-1, BxPC-3) [3] Inhibits metastasis & growth 20 - 40 µM ↓ Cell migration, invasion, growth; ↑ E-cadherin
Radioresistant Esophageal Cancer (KYSE-150R) [4] Reverses radioresistance & EMT 20 µM ↓ Nuclear β-catenin; reverses EMT; impairs DNA repair
Osteosarcoma (143b, U2OS, etc.) [5] Cytotoxic, inhibits Wnt signaling Varies by assay ↓ PAR-modification of Axin2; suggests Tankyrase inhibition
Neuronal (OGD/R-triggered HT22) [2] Inhibits Wnt/β-catenin pathway 2.5 µM ↓ β-catenin & cyclin D1 expression
Core Experimental Workflow

The methodology for investigating this compound can be summarized in the following workflow, which is commonly used across the studies:

start Start Experiment: Cell Seeding & Culture treat This compound Treatment start->treat analyze Downstream Analysis treat->analyze end Data Interpretation analyze->end analysis_methods Common Analysis Methods:• Western Blot (β-catenin, E-cadherin)• Luciferase Reporter Assay (TCF/LEF activity)• RT-qPCR (Target gene expression)• Functional Assays (MTT, Colony Formation, etc.) analyze->analysis_methods

Detailed Protocol: Inhibiting Wnt/β-catenin Signaling [3] [4]

  • Cell Culture and Seeding:

    • Culture your chosen cell line (e.g., pancreatic cancer PANC-1, esophageal cancer KYSE-150) in appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere [3].
    • Seed cells in multi-well plates for the specific assay. For protein or RNA extraction, seed at a density of 5x10^5 cells in a 100 mm dish [4] [5]. For viability assays (MTT), seed 1x10^3 to 5x10^4 cells per well in a 96 or 24-well plate [3] [4].
  • This compound Treatment:

    • Prepare a fresh working solution from your DMSO stock. Dilute this compound in serum-free medium to the desired final concentration (common range: 2.5 - 40 µM, see table above) [3] [4] [2].
    • Add the treatment to cells after they have adhered (e.g., 12-24 hours post-seeding). Include a vehicle control (DMSO at the same dilution) for comparison. A typical treatment duration is 24 hours [3] [4].
  • Downstream Analysis (Key Assays):

    • Western Blotting: Confirms pathway inhibition. Extract total protein using RIPA lysis buffer. Probe for key proteins like β-catenin (total and nuclear), E-cadherin, and Cyclin D1. Successful inhibition is indicated by reduced levels of nuclear β-catenin and its target genes [3] [4] [5].
    • Luciferase Reporter Assay: Quantifies pathway activity. Co-transfect cells with a TCF/LEF reporter plasmid (e.g., pTOPFLASH) and a control plasmid (e.g., pRL-SV40). After this compound treatment, measure luciferase activity. A decrease in luminescence indicates successful inhibition of Wnt/β-catenin transcriptional activity [3].
    • Functional Assays:
      • MTT Assay: To assess cell viability/proliferation. Add MTT reagent to cells after treatment, incubate, and then dissolve the formed formazan crystals in DMSO. Measure the absorbance at 490 nm [3].
      • Wound Healing / Transwell Invasion Assay: To study anti-metastatic effects. Create a "wound" in a confluent cell monolayer or use Matrigel-coated transwell chambers. Treat with this compound and monitor cell migration into the wound or through the membrane over 24-48 hours [3].

Mechanism of Action

This compound is a dual-pathway inhibitor, primarily targeting the Wnt/β-catenin signaling pathway and the PPARγ/δ pathways [1] [2]. The diagram below illustrates its role in inhibiting Wnt/β-catenin signaling, a key mechanism explored in the cited studies.

WntOn Wnt Signal OFF DestructionComplex Destruction Complex (GSK3β, Axin2) WntOn->DestructionComplex BetaCateninDestruction β-catenin Degraded DestructionComplex->BetaCateninDestruction WntOff Wnt Signal ON DestructionComplexInactive Destruction Complex Inactivated WntOff->DestructionComplexInactive BetaCateninStable β-catenin Stabilized DestructionComplexInactive->BetaCateninStable NuclearTranslocation β-catenin Nuclear Translocation BetaCateninStable->NuclearTranslocation TargetGeneExpression Target Gene Expression (e.g., Cyclin D1, c-MYC) NuclearTranslocation->TargetGeneExpression This compound This compound Inhibits Tankyrase/β-catenin This compound->DestructionComplexInactive Inhibits This compound->NuclearTranslocation Blocks

References

Methodologies for Identifying Off-Target Effects

Author: Smolecule Technical Support Team. Date: February 2026

To systematically investigate the off-target landscape of a small molecule like FH535, the following proven methodologies are commonly employed. The table below summarizes the core techniques.

Method Primary Purpose Key Insights Provided Considerations
Chemoproteomics [1] Proteome-wide target identification Identifies proteins that physically interact with or bind the inhibitor; reveals polypharmacology. Requires chemical modification of the inhibitor to create probes (e.g., bead-conjugates).
Quantitative Mass Spectrometry-Based Proteomics [2] Global analysis of protein expression changes Quantifies alterations in the entire proteome upon treatment; reveals downstream signaling pathway effects. Provides snapshot of protein levels; does not distinguish direct from indirect interactions.
Biochemical Assays [1] Functional validation of target engagement Confirms binding and measures the potency (IC50) against suspected off-targets. Typically hypothesis-driven, used after initial screening to validate specific interactions.

Experimental Protocol: Profiling Off-Target Effects via Proteomics

The following workflow, adapted from a study on PARP inhibitors, provides a detailed protocol for identifying off-target effects using quantitative proteomics [2].

1. Cell Treatment and Lysis - Cell Line: Use a relevant cancer cell line (e.g., a BRCA1-mutated ovarian cancer line like COV362 for PARPi studies). - Treatment: Treat cells with your compound (e.g., this compound) and a vehicle control (DMSO). A typical treatment uses an 8-hour exposure in serum-free medium. - Lysis: Wash cells with ice-cold PBS and lyse them using a denaturing urea buffer (e.g., 8 M urea, 50 mM Tris pH 8.0) supplemented with protease inhibitors. Clear the lysate by centrifugation.

2. Protein Digestion and TMT Labeling - Protein Quantification: Determine protein concentration using a BCA assay. - Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA). - Digestion: First, digest with Lys-C (enzyme-to-substrate ratio 1:50) for 1 hour. Then, dilute the sample and digest with trypsin (enzyme-to-substrate ratio 1:50) overnight. - Peptide Desalting: Desalt the resulting peptides using C18 SepPak cartridges. - Isobaric Labeling: Label peptides from different conditions (e.g., control vs. treated) with different TMT tags. Combine the labeled samples into a single plex.

3. LC-MS/MS Analysis and Data Processing - Mass Spectrometry: Analyze the multiplexed sample by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). - Data Analysis: Use bioinformatics software to identify and quantify proteins. Statistically significant changes in protein abundance between treated and control samples indicate off-target effects. - Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (using tools like DAVID, Enrichr, or GSEA) on the differentially expressed proteins to identify affected biological processes (e.g., endoplasmic reticulum and Golgi apparatus stress) [2].

Key Considerations for Your Investigation

  • Preservation of Labile Modifications: Some ADP-ribosylation modifications are chemically labile. If your investigation involves such PTMs, avoid high temperatures and extreme pH during sample preparation. Lysis with 4% SDS at room temperature, instead of boiling, can help preserve these signals [3].
  • Beyond Proteomics: For a comprehensive view, integrate proteomic data with other "omics" approaches. Transcriptomics can reveal gene expression changes, while phosphoproteomics can identify alterations in kinase-driven signaling pathways, offering a systems-level view of the cellular response [4].
  • Functional Validation: Proteomic data provides a list of candidates. Essential follow-up experiments include:
    • Biochemical Assays to confirm direct binding and measure inhibition potency (IC50) of this compound against the identified off-target proteins [1].
    • Genetic knockdown or knockout of the suspected off-target genes to see if it mimics or rescues the phenotypic effects of this compound treatment [5].
    • Complex IV Activity Assay: If mitochondrial dysfunction is suspected, isolate mitochondria from treated cells and measure the activity of specific electron transport chain complexes using a colorimetric assay [2].

The following diagram outlines the core workflow for a proteomics-driven investigation of off-target effects.

G start Start Investigation lysis Cell Treatment & Lysis (Use denaturing buffer, consider lability) start->lysis digest Protein Digestion & TMT Labeling lysis->digest ms LC-MS/MS Analysis digest->ms bioinfo Bioinformatic & Pathway Analysis ms->bioinfo validate Functional Validation (Biochemical Assays, Genetic Knockdown) bioinfo->validate report Report Off-Target Profile validate->report

References

FH535 Treatment Parameters from Preclinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type / Model Treatment Duration (In Vitro) Effective Concentration (In Vitro) Treatment Duration (In Vivo) Dosing Regimen (In Vivo) Key Outcomes & Observations
Colon Cancer [1] 24-72 hours (cell viability); 24 hours (stemness markers) IC50: ~20-30 µM (HT29, SW480 cells) 14 days 15 mg/kg, intraperitoneal injection, every 2 days Inhibited proliferation, migration, invasion; reduced cancer stem cell markers (CD24, CD44, CD133).
Pancreatic Cancer [2] 24 hours (stemness markers) Not specified 14 days 15 mg/kg, intraperitoneal injection, every 2 days Repressed tumor growth, impaired cancer stem cell stemness (reduced CD24, CD44), and inhibited angiogenesis.
Liver Cancer & Cancer Stem Cells (LCSCs) [3] 24-48 hours (proliferation assay) IC50: ~10-25 µM (Huh7, Hep3B, PLC, LCSCs) Not tested in this study Not applicable Inhibited proliferation of HCC cells and Liver Cancer Stem Cells (LCSCs); reduced Cyclin D1 and Survivin.

Experimental Protocols for Duration Optimization

Here are detailed methodologies from the cited studies that you can adapt to determine the optimal treatment duration for your specific research model.

In Vitro Cell Proliferation and Viability Assay [1] [3]

This protocol helps establish a baseline effective concentration and time-dependent response.

  • Cell Seeding: Seed cells (e.g., 3x10³ per well for a 96-well plate) and allow them to adhere.
  • FH535 Treatment: Treat cells with a concentration gradient of this compound (e.g., 0-100 µM). Include a DMSO vehicle control.
  • Incubation and Measurement: Incubate for various durations (e.g., 24, 48, and 72 hours). Assess cell viability at each time point using a method like the Cell Counting Kit-8 (CCK-8), which measures metabolic activity.
  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) at each time point to understand how the potency of this compound changes with duration of exposure.
In Vitro Cancer Stem Cell (CSC) Marker Analysis [1] [2]

This flow cytometry-based protocol determines the minimal time required to effectively target the therapy-resistant CSC subpopulation.

  • Cell Treatment: Treat cancer cells with your determined IC50 concentration of this compound.
  • Duration: A 24-hour treatment has been used effectively in studies to observe a reduction in CSC markers [1] [2].
  • Cell Harvesting: After treatment, harvest the cells and wash them.
  • Antibody Staining: Stain the cells with fluorescently conjugated antibodies against specific CSC surface markers (e.g., anti-CD24, anti-CD44, anti-CD133). Include appropriate isotype controls.
  • Flow Cytometry: Analyze the stained cells using a flow cytometer. A successful treatment will show a reduction in the percentage of cells positive for these markers compared to the DMSO control.
In Vivo Xenograft Tumor Model Treatment [1] [2]

This in vivo protocol provides a starting point for assessing efficacy and treatment duration in a live model.

  • Xenograft Establishment: Establish xenografts by subcutaneously injecting cancer cells into immunodeficient mice.
  • Treatment Start: When tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to control and treatment groups.
  • Dosing Regimen: Administer this compound via intraperitoneal injection at 15 mg/kg. A regimen of injection every two days for 14 days has been shown to be effective [1] [2].
  • Monitoring: Measure tumor volume and body weight regularly throughout the treatment period. The optimal duration may be adjusted based on the tumor growth curve and any signs of toxicity.

Mechanisms & Workflow for Treatment Optimization

To achieve an optimal treatment duration, it is crucial to link the timing of your interventions to the molecular and cellular events triggered by this compound. The diagram below illustrates this logical workflow and the key mechanisms of action of this compound.

fh535_optimization cluster_early Early Phase (e.g., 24-48h) cluster_mid Mid Phase (e.g., 48-72h) cluster_late Consolidation Phase (e.g., 72h+) Start Start this compound Treatment EarlyMech1 Inhibition of Wnt/β-catenin signaling [1] [3] Start->EarlyMech1 EarlyMech2 Downregulation of target genes (Cyclin D1, Survivin) [1] [3] EarlyMech1->EarlyMech2 EarlyMech3 Potential mitochondrial uncoupling [4] EarlyMech2->EarlyMech3 EarlyReadout Readout: Reduced nuclear β-catenin (Western Blot) EarlyMech3->EarlyReadout MidMech1 Induction of cell cycle arrest (G0/G1 or S phase) [1] [3] EarlyReadout->MidMech1 MidMech2 Reduced cell proliferation (CCK-8/Clonogenic assay) [1] MidMech1->MidMech2 MidReadout Readout: Flow cytometry for cell cycle & viability assays MidMech2->MidReadout LateMech1 Reduction of Cancer Stem Cell (CDC) markers (CD44, CD24) [1] [2] MidReadout->LateMech1 LateMech2 Inhibition of migration and invasion [1] LateMech1->LateMech2 LateReadout Readout: Flow cytometry for CSC markers; Migration assays LateMech2->LateReadout InVivoPhase In Vivo Confirmation (14-day regimen effective [1] [2]) LateReadout->InVivoPhase

Important Troubleshooting & FAQs

  • Q: What is a critical consideration when interpreting results with this compound?

    • A: Be aware that this compound may function as a mitochondrial proton uncoupler in addition to inhibiting the Wnt/β-catenin pathway [4]. Its effects on cellular processes like AMPK activation could be linked to this mechanism. Always include relevant controls to contextualize your findings.
  • Q: My in vitro results are promising, but how do I translate this to an in vivo duration?

    • A: The established 14-day, every-other-day regimen in mouse xenografts provides a solid starting point [1] [2]. The optimal in vivo duration should be validated by monitoring tumor regression and key biomarkers (e.g., Ki-67 for proliferation) throughout the treatment course.
  • Q: How can I confirm that this compound is effectively hitting its intended target in my experiment?

    • A: The most direct method is to assess the expression of downstream target genes of the Wnt/β-catenin pathway. Perform RT-qPCR or Western Blot analysis for genes like Cyclin D1 and Survivin after 24-48 hours of treatment. A significant downregulation confirms target engagement [1] [3].

References

Quantitative Data on FH535 Effects

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes key findings from various studies to help researchers set baseline expectations for FH535 activity.

Cell Line / Model Experimental Context Key Findings on Apoptosis & Related Effects Citation
Huh7 & PLC/PRF/5 (Liver cancer) Apoptosis assay via Annexin V/PI staining after 48h treatment. Confirmed induction of apoptosis detectable by flow cytometry. [1]
HCT116 & HT29 (Colorectal cancer) Cell viability and apoptosis assays. Induced cytotoxicity in a dose- and time-dependent manner. [2]
HT29 & SW480 (Colon cancer) In vitro and in vivo (xenograft) studies. Inhibited proliferation, induced cell cycle arrest, and downregulated survivin (anti-apoptotic protein). Inhibited xenograft growth in vivo. [3]
THH (Transformed human hepatocytes) Mono-therapy vs. combination with Akt inhibitor AZD5363. This compound alone induced apoptosis (cleaved caspase-3/PARP). Combination treatment switched cell death modality to lethal autophagy. [4]
SKOV3 & A2780 (Ovarian cancer) Study on Shikonin mechanism, using this compound as a tool. Validated that inhibition of the β-catenin pathway via this compound reduces M2 macrophage polarization, an indirect anti-tumor effect. [5]

Detailed Apoptosis Assay Protocol

This is a standard protocol for detecting this compound-induced apoptosis using Annexin V and Propidium Iodide (PI), as described in the search results [1].

Cell Treatment and Harvest
  • Seed cells (e.g., Huh7, PLC/PRF/5) in an appropriate culture medium and allow them to adhere.
  • Treat cells with your chosen concentrations of this compound (dissolved in DMSO) or a DMSO vehicle control for a specified duration (e.g., 48 hours [1]). A common concentration range found in literature is 10-100 µM [2].
  • Harvest the cells after treatment using a gentle method like trypsinization without EDTA, to preserve membrane integrity.
Staining for Flow Cytometry
  • Wash the harvested cells with cold PBS.
  • Resuspend the cell pellet (approximately 1x10⁶ cells) in 100 µL of Annexin V Binding Buffer.
  • Add APC-conjugated Annexin V (e.g., 5 µL) to the cell suspension and incubate for 15 minutes at room temperature (25°C) in the dark.
  • Add Propidium Iodide (PI) (e.g., 10 µL) to the tube shortly before analysis.
  • Optional: If your flow cytometer is not equipped with a 488 nm laser, PI can be substituted with 7-AAD, which is excited by the 488 nm line but has different emission characteristics.
Flow Cytometry Acquisition and Analysis
  • Acquire data using a flow cytometer (e.g., BD LSRII) within 1 hour of staining.
  • Use a minimum of 10,000 events per sample for reliable analysis.
  • Analyze the data with software such as FlowJo.
  • Interpret the quadrants:
    • Annexin V⁻/PI⁻: Viable cells.
    • Annexin V⁺/PI⁻: Early apoptotic cells.
    • Annexin V⁺/PI⁺: Late apoptotic or necrotic cells.

Troubleshooting Common Issues

Here are some common challenges and solutions for optimizing your this compound apoptosis assay.

Problem Potential Cause Solution & Optimization Tips
High background cell death in controls DMSO toxicity; harsh handling during harvest. Keep final DMSO concentration low (e.g., ≤0.1% v/v) [3]. Use gentle cell dissociation buffers.
Weak or no apoptotic signal Incorrect this compound dose/duration; inefficient staining. Perform a dose-response (e.g., 1-100 µM) and time-course (24-72h) experiment. Use a fresh batch of Annexin V and confirm activity. Include a staurosporine-treated positive control.
Discordant results between assays This compound may induce non-apoptotic death (e.g., autophagy) [4] or assays target different death stages. Use multiple, methodologically unrelated assays to quantify cell death [6] [7]. Correlate Annexin V/PI with caspase-3/7 activity assays [8].
Unexpected results in downstream signaling Off-target effects; complex pathway crosstalk. This compound also inhibits PPARs [3]. Use complementary methods (e.g., western blot for β-catenin, survivin) to confirm on-target effect [3].
Low viability for flow cytometry Overwhelming cell death from treatment. Reduce this compound concentration or treatment time. Increase the number of cells plated to account for loss.

This compound Signaling Pathway and Assay Workflow

To better understand the mechanistic background and experimental steps, the following diagrams illustrate the Wnt/β-catenin pathway targeted by this compound and the key stages of the apoptosis assay.

fh535_pathway This compound Mechanism: Inhibiting Wnt/B-catenin Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5_6 Degradation_Complex Degradation_Complex LRP5_6->Degradation_Complex Inactivates Frizzled->LRP5_6 b_catenin_cyto β-catenin (Cytoplasmic) Degradation_Complex->b_catenin_cyto Degrades b_catenin_nuclear β-catenin (Nuclear) b_catenin_cyto->b_catenin_nuclear Accumulates & Translocates TCF_LEF TCF_LEF b_catenin_nuclear->TCF_LEF Target_genes Target Gene Transcription (e.g., Survivin, Cyclin D1) TCF_LEF->Target_genes This compound This compound This compound->b_catenin_nuclear Inhibits This compound->TCF_LEF Inhibits

workflow Key Steps in Apoptosis Assay Protocol Start Plate and Culture Cells Treat Treat with this compound/DMSO (Commonly 48 hours) Start->Treat Harvest Harvest Cells (Gentle method) Treat->Harvest Stain Stain with Annexin V & PI Harvest->Stain Analyze Flow Cytometry Acquisition & Analysis Stain->Analyze

Important Technical Notes

  • Confirming Assay Specificity: The Annexin V/PI assay detects phosphatidylserine exposure, which is a hallmark of apoptosis. However, to conclusively demonstrate that this compound induces apoptotic cell death, it is best practice to use this assay in conjunction with other methods, such as measuring caspase-3/7 activity [8] or observing cleavage of PARP by western blot [4].
  • Context-Dependent Effects: Be aware that the cellular response to this compound can vary. In some contexts, particularly in combination with other drugs, it may promote other forms of regulated cell death like lethal autophagy rather than classic apoptosis [4].

References

FH535 resistance mechanisms cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

FH535 at a Glance

The table below summarizes the primary mechanisms, cancer types studied, and key experimental findings for this compound based on current literature.

Cancer Type Primary Mechanism of Action Key Experimental Findings Reported Resistance-Associated Factors

| Esophageal Cancer [1] [2] | Inhibits Wnt/β-catenin signaling; reverses EMT. | - Increased radiosensitivity (survival fraction significantly decreased).

  • Reduced nuclear β-catenin.
  • Impaired DNA double-strand break repair. | Activation of EMT and Wnt/β-catenin pathway is linked to acquired radioresistance. | | Pancreatic Cancer [3] [4] | Inhibits Wnt/β-catenin signaling; impairs cancer stemness and angiogenesis. | - Repressed xenograft growth in vivo.
  • Downregulated CSC markers (CD24, CD44).
  • Inhibited invasion and migration. | Abnormal β-catenin activation is a marker of poor prognosis. | | Hepatocellular Carcinoma [5] | Suppresses Wnt/β-catenin signaling. | - Suppressed cell proliferation and motility.
  • Downregulated Cyclin D1 and MMP9.
  • Induced apoptosis. | Information not specified in search results. | | Breast Cancer [6] | Inhibits canonical Wnt signaling. | - Inhibited growth, migration, and invasion of triple-negative cell lines.
  • Markedly inhibited NEDD9 expression. | Information not specified in search results. |

Frequently Asked Questions & Troubleshooting

Here are answers to common technical and experimental questions about this compound.

Q1: What is the core mechanism of this compound? A1: this compound is a small-molecule inhibitor that primarily targets the Wnt/β-catenin signaling pathway (canonical Wnt pathway) [6] [4]. It inhibits the pathway's transcriptional activity, leading to the downregulation of target genes like Cyclin D1 that are involved in cell proliferation, survival, and metastasis [5]. In some cancers, like esophageal, it has been shown to reverse the Epithelial-to-Mesenchymal Transition (EMT), a process linked to therapy resistance [1] [2].

Q2: My experiment shows this compound is ineffective on my pancreatic cancer cell line. What could be the reason? A2: Resistance or low efficacy can be complex. Here are factors to investigate:

  • Confirm Pathway Activity: Ensure your cell model has an active Wnt/β-catenin pathway. Check for nuclear localization of β-catenin and baseline expression of target genes (e.g., Cyclin D1, c-Myc) before treatment [3] [4].
  • Cancer Stem Cells (CSCs): this compound has been shown to target CSCs by downregulating markers like CD44 and CD24 [3]. If your cell population is enriched with CSCs that utilize alternative survival pathways, efficacy may be reduced.
  • Tumor Microenvironment (TME): Factors like hypoxia can contribute to resistance. While not directly shown for this compound, studies with other targeted therapies suggest the TME can shield cells [7].

Q3: How can I demonstrate that this compound successfully inhibits the Wnt pathway in my experiment? A3: You can use a combination of the following assays:

  • Luciferase Reporter Assay: Use the TOPFlash/FOPFlash system to directly measure the transcriptional activity of β-catenin/TCF. Successful inhibition will show a significant drop in TOPFlash luciferase activity [4].
  • Western Blotting / Immunofluorescence: Monitor the nuclear translocation of β-catenin. Effective this compound treatment should decrease levels of nuclear β-catenin. Also, check for downregulation of downstream proteins like Cyclin D1 and upregulation of epithelial markers like E-cadherin if EMT reversal is being studied [1] [2].
  • qPCR: Quantify the mRNA expression of Wnt target genes such as CYCD1 (CCND1), c-MYC, and AXIN2. A significant reduction confirms functional pathway inhibition [5].

Detailed Experimental Protocols

Here are standardized protocols for key experiments cited in the research.

Protocol 1: Assessing Radiosensitization using a Clonogenic Assay [1] [2] This protocol is used to determine if this compound increases the sensitivity of cancer cells to radiation.

  • Cell Line: Use a radioresistant esophageal cancer cell line (e.g., KYSE-150R) and its parental line as a control.
  • Treatment: Pre-treat cells with this compound (e.g., 20 μM) or vehicle control (DMSO) for 24 hours.
  • Irradiation: Expose cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
  • Clonogenic Assay: After irradiation, seed a specific number of cells into culture dishes and incubate for 10-15 days to allow colony formation.
  • Analysis: Stain colonies with crystal violet, count colonies (>50 cells), and plot survival curves. A significant leftward/downward shift in the curve for the this compound+radiation group compared to radiation alone indicates radiosensitization.

Protocol 2: Monitoring EMT Reversal via Western Blotting and Immunofluorescence [1] [2] This protocol checks for phenotypic changes associated with increased sensitivity.

  • Cell Treatment: Culture radioresistant cells (e.g., KYSE-150R) and treat with this compound (e.g., 20 μM) for 24-48 hours.
  • Protein Extraction: Harvest cells and extract total protein, or separate nuclear and cytoplasmic fractions.
  • Western Blotting:
    • Probe for: β-catenin (total and nuclear), E-cadherin (epithelial marker), Vimentin, Snail, Twist (mesenchymal markers).
    • Expected Result: Decreased nuclear β-catenin and mesenchymal markers; increased E-cadherin.
  • Immunofluorescence:
    • Stain for: β-catenin and E-cadherin.
    • Expected Result: After this compound treatment, β-catenin signal shifts from the nucleus to the membrane/cytoplasm, and E-cadherin signal intensifies at cell-cell junctions.

Protocol 3: Evaluating Anti-metastatic Effects using a Transwell Invasion Assay [4]

  • Cell Preparation: Serum-starve pancreatic cancer cells (e.g., PANC-1) for 24 hours. Harvest and resuspend in serum-free medium.
  • Coating: Coat the upper chamber of a Transwell insert with Matrigel to simulate the extracellular matrix.
  • Treatment & Seeding: Add this compound (e.g., at IC50 or graded concentrations) to the cell suspension and seed into the upper chamber. Place complete growth medium with serum in the lower chamber as a chemoattractant.
  • Incubation: Incubate for 24-48 hours to allow cells to invade through the Matrigel.
  • Analysis: Remove non-invading cells from the upper chamber. Fix, stain (e.g., with crystal violet), and count invaded cells on the underside of the membrane in five random fields under a microscope.

Visualization: this compound's Mechanism and Resistance Investigation

The following diagrams illustrate the molecular pathway targeted by this compound and a suggested workflow for investigating resistance.

G cluster_pathway Canonical Wnt/β-catenin Pathway WNT Wnt Ligand FZD Frizzled (FZD) WNT->FZD LRP LRP5/6 WNT->LRP DVL Dvl FZD->DVL GSK3b GSK3β DVL->GSK3b Inhibits BCAT β-catenin GSK3b->BCAT Phosphorylates (for degradation) AXIN Axin AXIN->BCAT APC APC APC->BCAT BCAT_deg β-catenin (Degraded) BCAT->BCAT_deg Leads to TCF TCF/LEF BCAT->TCF Translocates to nucleus & binds TargetGenes Target Gene Transcription (e.g., Cyclin D1, c-Myc) TCF->TargetGenes Nucleus Nucleus This compound This compound This compound->BCAT Inhibits Interaction This compound->TCF Inhibits Interaction

Diagram: this compound inhibits the Wnt/β-catenin pathway by disrupting the critical interaction between β-catenin and TCF/LEF transcription factors in the nucleus, preventing the expression of pro-tumorigenic genes [4] [5].

G Start Observed this compound Resistance or Low Efficacy Step1 1. Confirm Target Engagement Start->Step1 Step2 2. Profile Resistance Phenotype Step1->Step2 Step1_Sub1 qPCR for Wnt target genes (e.g., CYCD1, c-MYC) Step1->Step1_Sub1 Step1_Sub2 Western Blot for nuclear β-catenin Step1->Step1_Sub2 Step1_Sub3 TOPFlash Reporter Assay Step1->Step1_Sub3 Step3 3. Investigate Tumor Microenvironment Step2->Step3 Step2_Sub1 Flow Cytometry for CSC markers (CD44, CD24) Step2->Step2_Sub1 Step2_Sub2 Western Blot for EMT markers Step2->Step2_Sub2 Step2_Sub3 Transwell Invasion Assay Step2->Step2_Sub3 Step4 4. Analyze Compensatory Pathways Step3->Step4 Step3_Sub1 Hypoxia Marker Staining (e.g., HIF-1α) Step3->Step3_Sub1 Step3_Sub2 Cytokine Array Step3->Step3_Sub2 Step4_Sub1 Phospho-Kinase Array Step4->Step4_Sub1 Step4_Sub2 Check PI3K/AKT, STAT3 pathway activity Step4->Step4_Sub2 Outcome Identify Mechanism & Plan Combination Therapy Step4->Outcome

Diagram: A systematic workflow for troubleshooting and investigating potential mechanisms of resistance to this compound in cancer cell models.

Research Implications & Future Directions

It is important to note that while the provided search results extensively document the efficacy of this compound, they do not explicitly describe specific molecular resistance mechanisms that cancer cells develop against it. Therefore, the investigation of this compound resistance remains an active and open area of research.

Based on the established mechanisms of action and known resistance pathways in oncology, the following are potential and highly plausible avenues for resistance to this compound that your research could explore:

  • Upstream Pathway Activation: Constitutive activation of Wnt pathway components downstream of β-catenin/TCF interaction could render this compound ineffective.
  • Activation of Compensatory Pathways: Cancer cells may upregulate alternative survival pathways, such as PI3K/AKT, STAT3, or ERK signaling, to bypass the inhibition of the Wnt pathway [8] [7].
  • CSC Enrichment: If this compound effectively kills differentiated cells but not all CSCs, this could lead to the selection of a resistant, stem-like population over time [8] [3].
  • Pharmacokinetic Escape: Issues related to drug metabolism, efflux, or cellular uptake could lead to insufficient intracellular concentrations of this compound.

References

FH535: Mechanism & In Vivo Evidence

Author: Smolecule Technical Support Team. Date: February 2026

FH535 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. Its efficacy has been demonstrated in several xenograft models [1] [2] [3].

The following diagram illustrates the canonical Wnt/β-catenin pathway and the points where this compound acts to inhibit signaling.

G WNT WNT Ligand FZD Frizzled (FZD) WNT->FZD LRP LRP5/6 Co-receptor WNT->LRP DVL Dishevelled (DVL) FZD->DVL LRP->DVL DestructionComplex Destruction Complex (APC, Axin, GSK-3β, CK1α) DVL->DestructionComplex Inactivates BCateninDestruction β-catenin Phosphorylation & Degradation DestructionComplex->BCateninDestruction BCateninAccumulation β-catenin Accumulation BCateninDestruction->BCateninAccumulation No Signal BCateninNuclear β-catenin Nuclear Translocation BCateninAccumulation->BCateninNuclear TCF_LEF TCF/LEF Transcription Factors BCateninNuclear->TCF_LEF TargetGenes Target Gene Expression (e.g., Cyclin D1, Survivin, c-Myc) TCF_LEF->TargetGenes Inhibitor This compound Inhibitor->TCF_LEF Inhibits Interaction Inhibitor->TargetGenes Represses Transcription

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and solutions to specific issues you might encounter during your experiments.

Question Issue & Potential Causes Recommended Solution
What is a proven formulation for in vivo delivery? Issue: Poor solubility of this compound. Causes: Use of inappropriate solvents that are toxic or ineffective for systemic administration. Use a 1:1 mixture of DMSO and RPMI-1640 culture medium [3]. Pre-dissolve this compound in a small volume of DMSO first, then dilute with RPMI-1640 to the final concentration.
What is a standard dosing regimen for a mouse xenograft model? Issue: Determining an effective yet non-toxic dose. Causes: Dosing that is too low may be ineffective; too high may cause toxicity. A dose of 15 mg/kg, administered via intraperitoneal (IP) injection every two days for two weeks, has been used effectively [1] [3].
How do I confirm that this compound is hitting its target in vivo? Issue: Lack of biomarker confirmation. Causes: Inability to verify pathway inhibition, leading to inconclusive results. Analyze tumor lysates via Western Blot or RT-qPCR to show downregulation of target genes like Cyclin D1 and Survivin [2] [3]. Immunohistochemistry can also show reduced Ki-67 (proliferation) and CD31 (angiogenesis) [1] [3].
This compound shows efficacy in vitro but not in my mouse model. Why? Issue: Poor in vivo efficacy despite in vitro success. Causes: Rapid clearance, insufficient drug exposure at tumor site, or issues with tumor model/staging. Ensure treatment starts when xenografts are small (e.g., 100-200 mm³) [3]. Confirm formulation and dosing route. Consider testing in multiple cell line-derived xenograft (CDX) models to rule out model-specific resistance.

Experimental Protocols & Data Synthesis

To assist in your experimental design and data analysis, here are summarized protocols and key quantitative findings from the literature.

In Vivo Xenograft Protocol

This is a consolidated methodology based on the common procedures described across studies [1] [3].

  • Cell Preparation: Harvest cultured cancer cells (e.g., HT-29 colon cancer, pancreatic cancer cells) and create a single-cell suspension in Phosphate-Buffered Saline (PBS).
  • Xenograft Establishment: Inject 1 x 10⁷ cells subcutaneously into the flanks of immunodeficient mice (e.g., BALB/c nude mice).
  • Treatment Initiation: Once tumors reach a palpable size (100-200 mm³), randomize the mice into control and treatment groups.
  • Dosing & Administration: Administer this compound via intraperitoneal (IP) injection at 15 mg/kg. The control group receives the vehicle only (e.g., 1:1 DMSO/RPMI-1640).
  • Dosing Schedule: Treat mice every two days. Monitor tumor volume and body weight regularly throughout the study.
  • Endpoint Analysis: After the treatment period (e.g., 14 days), sacrifice the animals. Excise and weigh the tumors for final comparison. Process tumor tissues for further histological (IHC) and molecular (WB, RT-qPCR) analysis.
Key In Vivo Efficacy Data

The table below summarizes the anti-tumor effects of this compound observed in various animal models.

Cancer Type Model System Key Efficacy Findings Reference
Pancreatic Cancer Mouse Xenograft Repressed tumor xenograft growth; reduced microvessel density; downregulated CD24/CD44 (CSC markers) [1]. [1]
Colon Cancer HT-29 Mouse Xenograft Inhibited xenograft growth; reduced tumor weight and Ki-67 proliferation index [3]. [3]
Liver Cancer In vitro LCSC & HCC lines Inhibited proliferation of Liver Cancer Stem Cells (LCSC) and HCC cell lines; reduced expression of Cyclin D1 and Survivin [2]. [2]

Pro-Tips for Experimental Success

  • Confirm Pathway Activation: Before initiating costly in vivo studies, ensure your chosen cell model has active Wnt/β-catenin signaling. You can use a TCF/LEF luciferase reporter assay (e.g., TOPFlash) or check for nuclear β-catenin localization [2].
  • Include Positive Controls: If available, using a positive control (like another known Wnt inhibitor) can help validate your experimental system and provide a benchmark for this compound's efficacy.
  • Plan for Biomarker Analysis: The value of your in vivo study increases significantly if you can correlate tumor shrinkage with molecular evidence of pathway inhibition. Always reserve a portion of each tumor for Western Blot or RT-qPCR analysis.

References

FH535 vs. IWP-2: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

Feature FH535 IWP-2
Primary Molecular Target β-catenin/TCF transcription complex; also a dual inhibitor of PPAR [1] [2] [3] Porcupine (Porcn), a membrane-bound O-acyltransferase [4] [5] [6]
Mechanism of Action Inhibits Wnt signaling in the nucleus by disrupting the β-catenin/TCF/LEF interaction; also functions as a mitochondrial proton uncoupler [7] [1] [6] Blocks the palmitoleation and subsequent secretion of Wnt ligands from the cell, preventing pathway initiation [4] [5] [6]
Stage of Pathway Inhibited Downstream (Nuclear transcription) [1] [6] Upstream (Ligand secretion) [4] [6]
Key Experimental Findings Inhibits cancer cell proliferation, motility, and tumor growth in liver, colon, and pancreatic cancers [1] [2] [3]. Reduces expression of stem cell markers (CD24, CD44) and angiogenesis [3]. Inhibits HPV16 pseudovirus infection [4]. Inhibits HPV16 pseudovirus infection [4]. Potentiates β-catenin degradation [7]. Used to study Wnt ligand-driven processes in airway sensitization [6].
Reported Concentrations (In Vitro) Varies by cell line; examples include ~50 µM (HPV study) [4], 20-40 µM (colon cancer) [2], 15 mg/kg in vivo (pancreatic cancer) [3]. 0.5 µM (HPV study) [4], 1 µM (airway study) [6].

Detailed Mechanisms and Experimental Applications

The following diagrams and descriptions outline how these inhibitors function within the Wnt pathway and how they are applied in experimental settings.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dvl Dvl Frizzled->Dvl Activates LRP LRP DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1α) Dvl->DestructionComplex Inhibits bcatenin_cyto β-catenin DestructionComplex->bcatenin_cyto Degrades bcatenin_nuc β-catenin bcatenin_cyto->bcatenin_nuc Accumulates & Translocates TCF_LEF TCF_LEF bcatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1, Survivin) TCF_LEF->TargetGenes Activates Transcription IWP2 IWP-2 IWP2->Wnt Blocks Secretion This compound This compound This compound->bcatenin_nuc Disrupts Interaction with TCF/LEF Mitochondria Mitochondrion This compound->Mitochondria Proton Uncoupler

Key Experimental Protocols

The methodologies below are commonly used to evaluate the efficacy of Wnt inhibitors like this compound and IWP-2.

1. Luciferase Reporter Assay (e.g., TOPFlash/FOPFlash)

  • Purpose: To directly measure the activity of the β-catenin/TCF transcriptional complex.
  • Method:
    • Transfert cells with a plasmid containing a firefly luciferase gene driven by multiple TCF/LEF binding sites (TOPFlash). A control plasmid with mutated sites (FOPFlash) is used to assess specificity.
    • Co-transfect with a Renilla luciferase plasmid for normalization.
    • Treat cells with the inhibitor (e.g., this compound or IWP-2) for a specified duration (e.g., 24 hours).
    • Lyse cells and measure luciferase activity. Inhibition of Wnt signaling is indicated by a decrease in the TOPFlash/FOPFlash luminescence ratio [4] [1].

2. Protein Expression Analysis via Western Blot

  • Purpose: To detect changes in the levels of key pathway components, most notably β-catenin.
  • Method:
    • Treat cells with the inhibitor.
    • Harvest cell lysates and separate proteins using gel electrophoresis.
    • Transfer proteins to a membrane and probe with antibodies against targets such as:
      • Active β-catenin: A decrease indicates pathway inhibition [4].
      • Downstream Targets (e.g., Cyclin D1, Survivin): A reduction confirms functional downstream inhibition [1] [2].

3. Functional Cellular Assays

  • Proliferation/Viability Assays: Cells are treated with a range of inhibitor concentrations, and viability is measured after 24-72 hours using assays like CCK-8 to determine IC50 values [2].
  • Migration/Invasion Assays: The inhibitory effect on cell motility is assessed using wound-healing (scratch) assays or Transwell chambers with Matrigel [2].

Important Considerations for Researchers

  • Mechanistic Specificity: IWP-2 is an upstream inhibitor that prevents all Wnt ligand secretion, making it ideal for studying autocrine/paracrine Wnt signaling. In contrast, this compound acts downstream and may inhibit signaling even when it is constitutively activated by mutations in components like APC or β-catenin itself [1].
  • The Mitochondrial Uncoupling Activity of this compound: A critical study revealed that this compound, and related compounds, can function as mitochondrial proton uncouplers [7]. This means they can deplete cellular ATP levels, which in itself can inhibit ATP-dependent processes in the Wnt pathway, such as β-catenin nuclear translocation. This off-target effect suggests that some phenotypic results observed with this compound (e.g., reduced proliferation) may not be solely due to direct β-catenin/TCF inhibition. Researchers should include appropriate controls to account for this [7].

References

Comparative Analysis: FH535 vs. Niclosamide

Author: Smolecule Technical Support Team. Date: February 2026

Feature FH535 Niclosamide
Primary Molecular Target Wnt/β-catenin pathway inhibitor [1] Wnt/β-catenin pathway inhibitor; induces degradation of the LRP6 co-receptor [2]
Key Mechanistic Actions Inhibits Wnt/β-catenin signaling; disrupts autophagic flux; alters metabolic homeostasis in immune cells [1] [3] Suppresses Wnt/β-catenin signaling by downregulating LRP6; induces mitochondrial uncoupling [2] [4]
Experimental Evidence (In Vitro) Reduces HCC cell proliferation (Huh7, Hep3B, PLC); disrupts metabolic profile and suppressor function of regulatory T cells (Tregs) [1] [3] Inhibits growth and induces apoptosis in prostate (PC-3, DU145) and breast (MDA-MB-231, T-47D) cancer cells (IC₅₀ < 1 µM) [2]
Experimental Evidence (In Vivo) Inhibits HCC tumor progression in a mouse xenograft model (15 mg/kg/day) [1] In combination with statins, synergistically inhibits colorectal cancer metastasis in vivo [5]
Other Therapeutic Effects Immunomodulatory effects on Tregs [3] Anti-helminthic; shows anti-obesity effects in mice; effective antibacterial agent against Staphylococcus aureus [4] [6]

Detailed Experimental Data and Protocols

To aid in the interpretation of the comparative data, here is a summary of key experimental methodologies and findings from the literature.

Experimental Protocols for Key Findings
Compound Cell Lines / Model Used Protocol / Treatment Details Key Outcome Measures

| This compound | In vitro: Huh7, Hep3B, PLC (HCC cells) [1] | Treated with this compound; derivative this compound-N also tested [1] | - Protein expression (Western Blot)

  • Gene expression (RT-qPCR for p62, c-MYC, Survivin)
  • Oxygen Consumption Rate (OCR; Seahorse Analyzer) [1] | | | In vitro: Primary human Tregs and conventional T cells [3] | Treated with 1 µM this compound over a 7-day culture [3] | - Cell proliferation and viability (Annexin-V/PI staining)
  • Suppressor activity assay
  • Metabolic profiling (OCR and ECAR) [3] | | | In vivo: Mouse Huh7 xenograft model [1] | 15 mg/kg/day this compound, administered intraperitoneally every other day [1] | - Tumor volume measurement
  • Immunohistochemistry (Ki-67) on explanted tumors [1] | | Niclosamide | In vitro: Prostate (PC-3, DU145) and breast (MDA-MB-231, T-47D) cancer cells [2] | Treated with niclosamide; mechanism studied [2] | - LRP6 expression and phosphorylation (Western Blot)
  • Wnt/β-catenin signaling activity
  • Apoptosis assay; cell growth (IC₅₀ determination) [2] | | | In vivo: Colorectal cancer metastasis model [5] | Used in combination with statins [5] | - Metastasis formation
  • Cancer cell motility | | | In vivo: Anti-obesity model in mice [4] | 140 mg/kg/day oral niclosamide for 4 weeks in HFD-fed mice [4] | - Body weight
  • Food intake
  • Glycemic indices (fasting glucose, insulin)
  • Lipid profile [4] | | | In vitro / ex vivo: Antibacterial activity [6] | NIC-loaded catheters tested against S. aureus and S. epidermidis [6] | - Bacterial colonization
  • Drug release assay |

Signaling Pathways and Mechanisms

The following diagram synthesizes the mechanisms of action for both compounds, particularly their relationship to the Wnt/β-catenin pathway, which is a common target.

G WntSignal Wnt Signal LRP6 LRP6 Co-receptor WntSignal->LRP6 betaCateninDestruction β-catenin Destruction Complex LRP6->betaCateninDestruction Inactivates betaCatenin β-catenin betaCateninDestruction->betaCatenin Degrades nucleus Nucleus betaCatenin->nucleus Accumulates & Translocates targetGenes Proliferation/Metastasis Target Genes (e.g., S100A4) nucleus->targetGenes Niclosamide Niclosamide Niclosamide->LRP6 Degrades Mitochondria Mitochondrial Uncoupling Niclosamide->Mitochondria Induces This compound This compound This compound->betaCatenin Inhibits Autophagy Autophagic Flux This compound->Autophagy Disrupts Flux

Key Conclusions for Researchers

  • This compound offers a multifaceted mechanism, combining direct Wnt/β-catenin inhibition with disruption of autophagic flux and notable immunomodulatory effects, particularly on Tregs [1] [3]. Its efficacy in HCC models is clearly documented.
  • Niclosamide is a versatile, repurposed drug with a potent and distinct mechanism of Wnt pathway inhibition via LRP6 degradation [2]. Its additional effects, such as mitochondrial uncoupling, contribute to its efficacy in cancer models [5] [2] and other conditions like obesity [4] and bacterial infections [6].

References

Mechanism of Action and Selective Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

FH535 is a small-molecule inhibitor that primarily targets the Wnt/β-catenin signaling pathway. This pathway is aberrantly activated in many cancers but is less critical in normal adult cells, providing a basis for selective toxicity [1] [2] [3].

The diagram below illustrates how this compound inhibits this pathway and its downstream effects on cancer cells.

fh535_mechanism cluster_pathway Canonical Wnt/β-catenin Pathway cluster_inhibition This compound Action cluster_outcomes Cancer Cell Outcomes Wnt Wnt FZD FZD Wnt->FZD LRP5_6 LRP5_6 Wnt->LRP5_6 DVL DVL FZD->DVL LRP5_6->DVL Destruction_Complex Destruction_Complex DVL->Destruction_Complex Inactivates β-catenin_degradation β-catenin_degradation Destruction_Complex->β-catenin_degradation Promotes β-catenin_accumulation β-catenin_accumulation Target_Gene_Transcription Target_Gene_Transcription β-catenin_accumulation->Target_Gene_Transcription Proliferation_↓ Proliferation ↓ β-catenin_accumulation->Proliferation_↓ Cell_Cycle_Arrest Cell Cycle Arrest β-catenin_accumulation->Cell_Cycle_Arrest Apoptosis_↑ Apoptosis ↑ β-catenin_accumulation->Apoptosis_↑ Stemness_↓ Cancer Stem Cell Markers ↓ β-catenin_accumulation->Stemness_↓ Migration/Invasion_↓ Migration & Invasion ↓ β-catenin_accumulation->Migration/Invasion_↓ Angiogenesis_↓ Angiogenesis ↓ β-catenin_accumulation->Angiogenesis_↓ This compound This compound Inhibitor TNKS Inhibits Tankyrases (TNKS1/2) This compound->TNKS PARylation Reduces PARylation of Axin2 TNKS->PARylation Stable_Destruction_Complex Stabilizes β-catenin Destruction Complex PARylation->Stable_Destruction_Complex Stable_Destruction_Complex->β-catenin_degradation Stable_Destruction_Complex->β-catenin_accumulation

Evidence for selective toxicity includes:

  • In Osteosarcoma: this compound was cytotoxic to all tested osteosarcoma cell lines but was well tolerated by normal human osteoblast cells (HOBs) [4].
  • Doxorubicin-Resistant Cells: this compound remained highly effective against osteosarcoma cells that had developed resistance to the common chemotherapeutic doxorubicin, indicating potential for overcoming treatment resistance [4].

Comparative Anti-Cancer Performance of this compound

The table below summarizes key experimental findings from pre-clinical studies across various cancer types.

Table 1: Efficacy of this compound in Pre-clinical Cancer Models

Cancer Type Experimental Model Key Efficacy Findings & Metrics Reference

| Colon Cancer | HT29 & SW480 cell lines; mouse xenografts | In Vitro: Inhibited proliferation (IC~50~ ~20-25 µM), induced cell cycle arrest, suppressed migration/invasion, reduced stem cell markers (CD24, CD44, CD133). In Vivo: Inhibited xenograft growth. | [1] | | Pancreatic Cancer | Multiple cell lines; mouse xenografts | In Vitro: Downregulated CSC markers (CD24, CD44), inhibited secretion of pro-angiogenic cytokines (VEGF, IL-6, IL-8). In Vivo: Repressed xenograft growth and angiogenesis. | [3] | | Osteosarcoma (OS) | 143b, U2OS, SaOS-2, HOS, K7M2 cell lines; primary HOBs | In Vitro: Cytotoxic to all OS lines, including doxorubicin-resistant 143b-DxR. Well tolerated by normal HOBs. Inhibited Wnt signaling and tankyrase activity. | [4] | | Biliary Tract Cancer (BTC) | 9 different BTC cell lines | In Vitro: Showed high cytotoxicity (viability reduction: this compound > DMAT > TBB > myricetin > quercetin). Induced apoptosis. | [5] |

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies for key assays used in the cited studies.

Table 2: Key Experimental Protocols from Cited Research

Assay Type Protocol Summary Key Reagents & Equipment Reference
Cell Viability (Proliferation) Cells seeded in 96-well plates, treated with this compound/DMSO for 24-72 hrs. Viability measured using Cell Counting Kit-8 (CCK-8) or MTS assay, measuring absorbance at 450/490 nm. IC~50~ calculated from inhibition rates. Cell Counting Kit-8 (Dojindo), MTS reagent (ProMega), microplate reader. [1] [4]
Colony Formation (Clonogenicity) Cells seeded at low density (500-1000 cells/well), treated with this compound for 72 hrs, then cultured in drug-free media for 7-12 days. Colonies fixed, stained with crystal violet, and counted. Crystal violet (0.1%), 4% PFA for fixation. [1] [4]

| Migration & Invasion | Wound Healing: Confluent cell monolayer scratched, wound closure photographed and measured over 24 hrs. Transwell Invasion: Cells seeded in Matrigel-coated upper chamber. Invaded cells on lower membrane fixed/stained after 36 hrs and counted. | Matrigel (BD Biosciences), crystal violet, Transwell chamber (Corning). | [1] | | Flow Cytometry (Cell Cycle & Stemness) | Cell Cycle: Serum-starved cells treated, then stained with propidium iodide (PI) and analyzed. Stemness Markers: Cells incubated with fluorescent anti-CD24/CD44 antibodies after this compound treatment and analyzed. | Propidium iodide, anti-CD24 (PE-conjugated), anti-CD44 (FITC-conjugated), flow cytometer (e.g., BD FACSCalibur). | [1] | | Western Blotting (Protein Analysis) | Cells lysed, proteins separated by SDS-PAGE, transferred to PVDF membrane, blocked, and incubated with primary antibodies overnight. Detection via HRP-conjugated secondary antibodies and chemiluminescence. | Primary antibodies: β-catenin, Cyclin D1, Survivin, Snail, Vimentin, Axin2, PARP1 (from Cell Signaling Tech, Avivasysbio). | [1] [4] | | In Vivo Xenograft Studies | Cancer cells injected subcutaneously into immunodeficient mice. Treatment (e.g., 15 mg/kg this compound i.p.) begins when tumors reach 100-200 mm³. Tumor volume measured regularly. | BALB/c nude mice, this compound dissolved in DMSO/RPMI 1640 mixture. | [1] [3] |

Development Status and Research Considerations

This compound is currently a pre-clinical research compound and has not yet entered clinical trials in humans [1] [4] [3]. The standard drug development pathway includes Discovery, Preclinical Research, Clinical Research (Phases I-IV), FDA Review, and Post-Market Safety Monitoring [6].

For researchers considering this compound:

  • Mechanistic Insight: this compound may inhibit Wnt signaling by inhibiting tankyrase enzymes (TNKS1/2), which are involved in regulating the β-catenin destruction complex [4].
  • Research Utility: It is a valuable tool for probing Wnt pathway biology and studying chemotherapy resistance, especially in cancers with aberrant Wnt activation [1] [4] [3].
  • Comparative Analysis: When comparing drug efficacy pre-clinically, use adjusted indirect comparisons or more advanced statistical methods rather than naïve direct comparisons of results from different experiments to avoid confounding bias [7].

References

FH535 Monotherapy: Mechanisms and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key experimental data on FH535's anti-cancer effects from various studies.

Cancer Type Experimental Model Key Findings Proposed Molecular Mechanism Citation
Pancreatic Cancer In vivo xenograft models Repressed tumor growth; reduced expression of CSC markers (CD24, CD44); inhibited angiogenesis. Downregulation of β-catenin/TCF transcriptional activity; inhibition of pro-angiogenic cytokines (VEGF, IL-6, IL-8). [1]
Colon Cancer In vitro (HT29, SW480 cells); In vivo xenograft models Inhibited proliferation, migration, invasion; induced cell cycle arrest; reduced CSC markers (CD24, CD44, CD133). Downregulation of Wnt/β-catenin target genes (cyclin D1, survivin); suppression of EMT markers (Snail, vimentin, MMP-7, MMP-9). [2]
Hepatocellular Carcinoma (HCC) In vitro (HepG2 cells) Inhibited cell proliferation. Downregulation of β-catenin protein and its downstream target, iNOS; reduced NO production. [3]
Immunomodulation (Treg Cells) Primary human regulatory T cells (Tregs) Disrupted Treg suppressor function; induced bioenergetic dysregulation. Inhibition of autophagy; altered metabolic homeostasis (reduced fatty acid oxidation and glycolysis). [4]

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies from key studies:

  • Cell Viability/Proliferation (MTS/MTS Assay):

    • Cells (e.g., 3x10³ per well for HepG2) are seeded in 96-well plates and incubated overnight. [3]
    • They are treated with a range of this compound concentrations (e.g., 0-100 µM) for a set period (e.g., 72 hours). [2] [3]
    • An MTS or MTS reagent is added, and the optical density (OD) at 490 nm is measured using a microplate reader. Viability is calculated relative to control (DMSO-treated) cells. [2] [3]
  • Migration and Invasion Assays:

    • Wound Healing (Migration): A confluent cell monolayer is scraped with a sterile tip to create a "wound." The wound width is measured immediately and after incubation (e.g., 24 hours) with this compound to assess cell migration into the gap. [2]
    • Transwell (Invasion): Cells in a serum-free medium are placed in the upper chamber of a Transwell insert coated with Matrigel. A medium with a serum as a chemoattractant is placed in the lower chamber. After incubation (e.g., 36 hours), cells that invade through the Matrigel are fixed, stained, and counted. [2]
  • Analysis of Cancer Stem Cell (CSC) Markers:

    • After this compound treatment, cells are harvested and incubated with fluorescently-labeled antibodies against CSC markers like CD24 and CD44. [2]
    • The expression levels are then analyzed using a flow cytometer. [2]
  • In Vivo Xenograft Models:

    • Immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously injected with cancer cells. [2]
    • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to control or treatment groups.
    • The treatment group receives this compound via intraperitoneal injection (e.g., 15 mg/kg every 2 days for 14 days), while the control group receives the vehicle.
    • Tumor volume and weight are monitored and measured throughout the study. [2]

This compound's Mechanism of Action in the Wnt/β-catenin Pathway

The following diagram illustrates how this compound disrupts the canonical Wnt signaling pathway, which is its primary documented mechanism.

G cluster_off OFF State (No WNT Ligand) cluster_on ON State (WNT Ligand Present) DestructionComplex Destruction Complex (APC, Axin, GSK3β) BCAT1 β-catenin DestructionComplex->BCAT1 Phosphorylation Ubiquitination Ubiquitination & Degradation DestructionComplex->Ubiquitination Leads to BCAT1->Ubiquitination WNT WNT Ligand FZD Frizzled (FZD) WNT->FZD Binds LRP LRP5/6 WNT->LRP Binds DVL DVL FZD->DVL LRP->DVL DestructionComplexON Destruction Complex Inhibited DVL->DestructionComplexON Inhibits BCAT_cyto β-catenin Accumulates DestructionComplexON->BCAT_cyto Stabilizes BCAT_nuc β-catenin BCAT_cyto->BCAT_nuc Translocates TCF TCF/LEF BCAT_nuc->TCF TargetGenes Target Gene Transcription (e.g., cyclin D1, survivin) BCAT_nuc->TargetGenes TCF->TargetGenes Nucleus Nucleus This compound This compound This compound->BCAT_nuc Inhibits Interaction This compound->TCF Inhibits Interaction

Research Prospects and Conclusion

While direct data on this compound combination therapy is limited in this search, the existing evidence strongly supports its potential in this area:

  • Synergistic Potential: this compound's ability to target cancer stem cells (CSCs) [1] [2] and disrupt immunosuppressive Treg cells [4] provides a strong rationale for combining it with conventional chemotherapy or immunotherapy. Targeting these components of the tumor microenvironment can help overcome drug resistance and improve treatment efficacy.
  • Proposed Research Workflow: The diagram below outlines a logical approach to validate a combination therapy involving this compound.

G Step1 1. In Vitro Screening (Dose-Finding) Step2 2. Mechanistic Studies (e.g., Western Blot, Flow Cytometry) Step1->Step2 Step3 3. In Vivo Validation (Xenograft Models) Step2->Step3 Step4 4. Efficacy & Safety (Tumor Volume, Survival, Toxicity) Step3->Step4

To move forward, I suggest you:

  • Consult specialized databases like ClinicalTrials.gov to check for any ongoing or completed clinical trials involving this compound.
  • Perform a broader literature search focusing on "this compound combination" with specific drug classes (e.g., "this compound with immunotherapy" or "this compound with chemotherapy").

References

Anti-Cancer Effects of FH535 Across Different Cancers

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the experimental findings on FH535 from published pre-clinical studies.

Cancer Type Experimental Model Key Findings on β-catenin Downregulation & Anti-Cancer Effects Reference
Pancreatic Cancer In vitro & in vivo xenograft models Repressed tumor growth; downregulated CSC markers (CD24, CD44); inhibited pro-angiogenic cytokines (VEGF, IL-6, IL-8). [1]
Colon Cancer HT29 & SW480 cell lines; in vivo xenograft models Inhibited cell proliferation, migration, and invasion; induced cell cycle arrest; downregulated stemness markers (CD24, CD44, CD133) and target genes (Cyclin D1, Survivin). [2]
Hepatocellular Carcinoma (HCC) HepG2 cell line Inhibited cell proliferation; reduced β-catenin protein expression; downregulated mRNA of iNOS (a Wnt target gene) and reduced Nitric Oxide production. [3]

Overview of Key Experimental Protocols

The credibility of the data above is supported by standardized experimental methods. Here is a summary of the core protocols used in these studies.

| Experimental Goal | Commonly Used Protocol | Key Details from Studies | | :--- | :--- | :--- | | Assessing Cell Viability & Proliferation | MTS/Trypan Blue Exclusion Assay | Cells seeded in 96-well plates and treated with a concentration gradient of this compound (e.g., 0-100 μM) for 24-72 hours. Viability measured via colorimetric MTS assay [2] [3]. | | Evaluating Effects on Cancer Stem Cells (CSCs) | Flow Cytometry | Cells treated with this compound, then stained with fluorescently labeled antibodies against CSC surface markers (e.g., CD24, CD44) and analyzed by flow cytometer [1] [2]. | | Measuring Gene & Protein Expression | Western Blot & RT-qPCR | • Western Blot: Treated cells lysed, proteins separated by SDS-PAGE, and transferred to a membrane. Blots probed with primary antibodies against β-catenin, Cyclin D1, etc., and HRP-conjugated secondary antibodies for detection [2] [3]. • RT-qPCR: Total RNA extracted, reverse transcribed to cDNA, and amplified with gene-specific primers (e.g., for iNOS, Cyclin D1) using SYBR Green on a real-time PCR system [2] [3]. | | Investigating Migration & Invasion | Transwell & Wound Healing Assay | • Transwell Invasion: Cells placed in Matrigel-coated upper chamber; this compound in medium. Cells migrating to lower chamber counted after incubation [2]. • Wound Healing: A scratch made in a confluent cell monolayer; wound closure measured after this compound treatment [2]. | | Confirming In Vivo Efficacy | Mouse Xenograft Model | Human cancer cells injected subcutaneously into immunodeficient mice. Once tumors established, mice treated with this compound (e.g., 15 mg/kg, intraperitoneally) or vehicle control. Tumor volume measured regularly [1] [2]. |

The Wnt/β-catenin Pathway and this compound's Mechanism

To better understand how this compound works, it helps to see its role in the broader context of the Wnt/β-catenin signaling pathway. The diagram below illustrates this pathway and highlights this compound's point of inhibition.

G cluster_normal WNT SIGNAL OFF: β-catenin degradation cluster_cancer WNT SIGNAL ON: β-catenin accumulates GSK3b GSK3β BCAT β-catenin GSK3b->BCAT Phosphorylation APC_Axin APC/Axin (Destruction Complex) APC_Axin->GSK3b Ubiquitination Ubiquitination & Proteasomal Degradation BCAT->Ubiquitination WNT WNT Ligand FZD Frizzled Receptor WNT->FZD LRP LRP5/6 Co-receptor FZD->LRP DVL Dishevelled (DVL) FZD->DVL GSK3b_Inhibit Destruction Complex Inactivated DVL->GSK3b_Inhibit Recruits & Inactivates BCAT2 β-catenin Nucleus Nucleus BCAT2->Nucleus TCF TCF/LEF Transcription Factors TargetGenes Transcription of Target Genes (c-MYC, Cyclin D1) TCF->TargetGenes Nucleus->TCF BCAT_Stable β-catenin accumulates in cytoplasm GSK3b_Inhibit->BCAT_Stable β-catenin stabilized BCAT_Stable->BCAT2 This compound This compound Inhibitor This compound->TCF Disrupts interaction

As the diagram shows, when the Wnt pathway is abnormally active, β-catenin accumulates in the cell and travels to the nucleus. There, it binds to TCF/LEF transcription factors to drive the expression of pro-cancer genes [4] [5]. This compound works by directly disrupting the critical interaction between β-catenin and TCF inside the nucleus, thereby suppressing the transcription of downstream oncogenes like c-MYC and Cyclin D1 [1] [6] [2].

Research Significance and Context

  • Multi-Target Efficacy: The data demonstrates that this compound is effective against a range of cancers driven by aberrant Wnt/β-catenin signaling, highlighting its potential as a broad-spectrum agent.
  • Impact on Cancer Stem Cells (CSCs): A key finding is this compound's ability to reduce markers associated with CSCs [1] [2]. Since CSCs are often responsible for therapy resistance and cancer recurrence, this makes this compound a compelling candidate for combination therapies.
  • Pre-clinical Stage: It is important to note that all this data is from pre-clinical studies in cells and animal models. While promising, this means this compound has not yet been proven safe or effective in human patients.

References

Comprehensive Research Guide: FH535 Dual Inhibition of Wnt/β-catenin Signaling and PPAR Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FH535 and Its Dual Mechanisms of Action

This compound is a small molecule inhibitor recognized for its unique dual targeting capability against both the Wnt/β-catenin signaling pathway and peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARδ. This dual activity positions this compound as a valuable research tool for investigating the complex crosstalk between these critical cellular regulatory systems in various disease states, particularly in cancer and neurological disorders. While both pathways represent distinct signaling mechanisms, they converge on shared cellular processes including metabolism, differentiation, and proliferation, making their simultaneous inhibition a promising therapeutic strategy. The compound's ability to modulate these pathways has been demonstrated across multiple experimental models, from in vitro cell cultures to in vivo xenograft studies, revealing consistent patterns in its mechanistic actions and therapeutic potential.

The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays crucial roles in embryonic development, tissue homeostasis, and stem cell maintenance. Under physiological conditions, this pathway is tightly regulated, but its aberrant activation has been strongly implicated in various cancers, neurodegenerative diseases, and other pathological conditions. Similarly, PPAR signaling regulates essential metabolic processes, inflammation, and cell differentiation, with PPARγ agonists showing promise in metabolic disorders. This compound's capacity to simultaneously target both pathways provides researchers with a unique pharmacological tool to dissect the complex interactions between these systems and evaluate their collective contribution to disease pathogenesis.

Comparative Analysis of this compound's Primary Mechanisms

Wnt/β-catenin Pathway Inhibition

This compound exerts its effects on the canonical Wnt signaling pathway primarily through disruption of the β-catenin/TCF/LEF transcriptional complex in the nucleus. The Wnt/β-catenin pathway is initiated when Wnt ligands bind to Frizzled receptors and LRP5/6 co-receptors, leading to stabilization and nuclear translocation of β-catenin, where it partners with TCF/LEF transcription factors to activate target genes. This compound directly interferes with this final step by blocking β-catenin-mediated transcription, thereby suppressing the expression of downstream target genes such as cyclin D1, survivin, and c-myc that are critical for cell proliferation, survival, and metastasis [1] [2]. This mechanism is particularly valuable in cancers with constitutively active Wnt signaling resulting from mutations in pathway components such as APC or β-catenin itself.

Multiple studies have consistently demonstrated that this compound effectively suppresses Wnt/β-catenin signaling across various cancer models. In hepatocellular carcinoma, this compound inhibited β-catenin responsive reporter genes in multiple HCC cell lines (Huh7, Hep3B, PLC) and liver cancer stem cells, reducing proliferation and decreasing S-phase cell population [2]. Similarly, in colon cancer models, this compound treatment resulted in dose-dependent inhibition of Wnt target genes and impaired cancer cell motility by downregulating matrix metalloproteinases (MMP-7, MMP-9) and epithelial-mesenchymal transition (EMT) markers including Snail and vimentin [1]. The compound also reversed radiation resistance in esophageal cancer by inhibiting nuclear β-catenin accumulation and EMT phenotypes [3].

PPAR Pathway Antagonism

This compound functions as a dual PPARγ and PPARδ antagonist, blocking the transcriptional activity of these nuclear receptors. PPARγ is a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity, while PPARδ influences fatty acid oxidation and energy homeostasis. In the context of Alzheimer's disease research, this compound administered at 15 μM was shown to exacerbate Aβ-induced toxicity in hippocampal pyramidal neurons when co-applied with amyloid beta, worsening electrophysiological alterations and reducing cell viability [4]. This suggests that PPARγ inhibition may have detrimental effects in neurological contexts where PPARγ activation is protective.

The interplay between Wnt and PPAR signaling represents a significant area of biological complexity. Research indicates that PPARγ activation can antagonize Wnt signaling through expression of Wnt inhibitors and direct interaction with β-catenin [5]. This reciprocal regulation suggests that this compound's dual inhibitory activity may produce synergistic effects in certain pathological contexts, particularly in cancers where both pathways contribute to proliferation and survival. However, the compound's net effect appears to be context-dependent, with Wnt pathway inhibition typically dominating the observed phenotypic outcomes in cancer models.

Table 1: Comparative Activity Profiles of this compound's Primary Mechanisms

Feature Wnt/β-catenin Inhibition PPAR Antagonism
Primary molecular target β-catenin/TCF/LEF transcription complex PPARγ and PPARδ nuclear receptors
Key downstream effects Downregulation of cyclin D1, survivin, c-myc; Reduced cell proliferation and EMT Blockade of PPAR-mediated transcription; Potential exacerbation of neuronal toxicity
Demonstrated efficacy concentrations 10-30 μM in most cancer cell lines [1] [3] 15 μM in neuronal models [4]
Therapeutic implications Anticancer effects across multiple tumor types Context-dependent beneficial or adverse effects

Therapeutic Applications and Experimental Efficacy Data

Anticancer Effects Across Tumor Types

This compound has demonstrated broad-spectrum anticancer activity in numerous preclinical models, with efficacy observed against cancers of the liver, colon, pancreas, esophagus, and breast. In hepatocellular carcinoma, this compound treatment resulted in significant proliferation inhibition of liver cancer stem cells (LCSC) and HCC cell lines in a dose-dependent manner, with correlated reduction in S-phase cell population and decreased expression of β-catenin targets cyclin D1 and survivin [2]. The ability to target both differentiated cancer cells and cancer stem cells is particularly valuable, as cancer stem cells are often responsible for tumor recurrence and therapeutic resistance.

In pancreatic cancer models, this compound markedly inhibited Wnt/β-catenin pathway activity as measured by luciferase reporter assays, leading to significant suppression of cancer cell metastasis and growth [6]. The compound impaired wound healing, invasion, and adhesion capabilities of pancreatic cancer cells, suggesting effects on both proliferation and metastatic potential. Similarly, in colon cancer, this compound inhibited proliferation and motility of HT29 and SW480 cell lines, suppressed expression of cancer stem cell markers (CD24, CD44, CD133), and inhibited xenograft tumor growth in nude mice [1]. The observed anti-metastatic effects were associated with downregulation of EMT markers and matrix metalloproteinases, indicating disruption of critical pathways required for invasion and dissemination.

Perhaps notably, this compound has shown potential for overcoming therapeutic resistance in aggressive cancers. In radioresistant esophageal cancer cells (KYSE-150R), this compound treatment increased radiosensitivity and reversed EMT phenotypes by decreasing nuclear β-catenin and increasing E-cadherin expression [3]. This resensitization effect was accompanied by impaired DNA double-strand break repair capacity, suggesting mechanistic involvement in DNA damage response pathways. These findings position this compound as a promising candidate for combination therapy approaches, particularly for treatment-resistant malignancies.

Table 2: Summary of this compound Efficacy Across Cancer Models

Cancer Type Experimental Model Key Findings Effective Concentration
Hepatocellular Carcinoma LCSC, Huh7, Hep3B, PLC cell lines Inhibition of proliferation, reduced cyclin D1/survivin, cell cycle arrest [2] 10-30 μM
Colon Cancer HT29, SW480 cell lines; xenograft models Suppressed proliferation, migration, invasion; reduced stem cell markers; inhibited tumor growth [1] 10-20 μM
Pancreatic Cancer PANC-1, BxPC-3 cell lines Inhibited metastasis and growth; suppressed Wnt pathway activity [6] 10-30 μM
Esophageal Cancer KYSE-150R radioresistant cells Reversed radioresistance and EMT; impaired DNA repair [3] 20 μM
Breast Cancer Literature review Potential application in breast cancer TME modulation [7] Not specified

Experimental Protocols and Methodologies

Standard In Vitro Assessment Protocols

Cell viability and proliferation assays are fundamental for evaluating this compound efficacy. The CCK-8 assay is commonly employed, where cells are seeded in 96-well plates (3×10³ cells/well) and treated with this compound across a concentration range (typically 5-30 μM) for 24-72 hours. After adding CCK-8 solution, absorbance is measured at 450nm using a microplate reader [1]. Alternatively, ³H-thymidine incorporation assays can be used specifically to measure DNA synthesis and proliferation rates. For colony formation assessment, cells are seeded at low density (500-1000 cells/well) in 6-well plates, treated with this compound for 72 hours, then maintained in drug-free media for 10-14 days before staining with crystal violet and counting visible colonies [1] [2].

Wnt/β-catenin pathway activity is typically measured using the TOPFlash luciferase reporter assay. Cells are co-transfected with the TOPFlash plasmid (containing TCF/LEF binding sites) and pRL-SV40 control plasmid. After 24-hour this compound treatment, firefly and Renilla luciferase activities are measured using a dual-luciferase reporter system [6] [2]. Results are expressed as relative luciferase activity (firefly/Renilla ratio). For assessment of protein expression changes, western blotting is performed with antibodies against β-catenin, cyclin D1, survivin, and other targets, with β-actin or GAPDH as loading controls [1] [3].

Functional and Mechanistic Assays

Cell cycle analysis provides insights into this compound's antiproliferative mechanisms. Cells are serum-starved for synchronization, treated with this compound for 24 hours, then fixed, stained with propidium iodide, and analyzed by flow cytometry to determine DNA content and cell cycle distribution [1] [2]. For migration and invasion assessment, wound healing assays are performed by creating a denuded zone in a confluent monolayer and monitoring cell migration into the wounded area over 24 hours. More sophisticated Transwell invasion assays utilize Matrigel-coated chambers to quantify invasive capability through a basement membrane model [6] [1].

Cancer stem cell properties can be evaluated by flow cytometric analysis of surface markers including CD24, CD44, and CD133. Cells are harvested after this compound treatment, incubated with fluorescently-labeled antibodies, and analyzed by flow cytometry to determine stem cell marker expression levels [1]. For EMT characterization, both western blotting and immunofluorescence are used to assess changes in epithelial (E-cadherin) and mesenchymal (vimentin, Snail) markers, providing insights into this compound's effects on cellular plasticity and metastatic potential [3].

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the points where this compound exerts its inhibitory effects:

G cluster_0 Without Wnt Signal (Pathway Off) cluster_1 With Wnt Signal (Pathway On) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP LRP5/6 Co-receptor Wnt->LRP Binds Dvl Dishevelled (Dvl) Frizzled->Dvl Activates LRP->Dvl Recruits DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1α) Dvl->DestructionComplex Inactivates BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates PhosphoBetaCatenin Phosphorylated β-catenin (Degraded) BetaCatenin->PhosphoBetaCatenin Ubiquitination & Proteasomal Degradation TCForLEF TCF/LEF Transcription Factors BetaCatenin->TCForLEF Nuclear Translocation & Binding TargetGenes Target Gene Expression (Cyclin D1, Survivin, c-myc) TCForLEF->TargetGenes Transactivation This compound This compound Inhibition This compound->TCForLEF Disrupts Interaction with β-catenin

This visualization clarifies that this compound primarily targets the nuclear transcriptional complex rather than upstream pathway components, effectively blocking the expression of Wnt target genes regardless of the activation mechanism.

Experimental Workflow for Evaluating this compound Efficacy

The following diagram outlines a comprehensive experimental approach for assessing this compound activity in cancer models:

G cluster_0 In Vitro Assessment CellCulture Cell Culture Establishment (Cancer cell lines/primary cells) TreatmentGroups Treatment Groups (Control vs. This compound 5-30 μM) CellCulture->TreatmentGroups Viability Viability & Proliferation Assays (CCK-8, Colony Formation) TreatmentGroups->Viability PathwayActivity Pathway Activity Assessment (TOPFlash, Western Blot) TreatmentGroups->PathwayActivity FunctionalAssays Functional Assays (Migration, Invasion, Cell Cycle) TreatmentGroups->FunctionalAssays Stemness Stemness Evaluation (Flow Cytometry for CD markers) TreatmentGroups->Stemness InVivo In Vivo Validation (Xenograft models) Viability->InVivo Promising Results PathwayActivity->InVivo Mechanistic Confirmation FunctionalAssays->InVivo Functional Effects DataAnalysis Data Analysis & Integration FunctionalAssays->DataAnalysis Stemness->InVivo Stem Cell Targeting Stemness->DataAnalysis InVivo->DataAnalysis

This workflow highlights the multidimensional evaluation required to comprehensively characterize this compound's effects, spanning from molecular pathway modulation to functional phenotypic consequences in relevant disease models.

Research Considerations and Limitations

Specificity and Off-Target Effects

While this compound is described as a dual inhibitor of Wnt/β-catenin signaling and PPAR pathways, researchers should consider its potential off-target effects and the relative contribution of each mechanism to observed phenotypes. The specificity of Wnt pathway inhibition has been demonstrated through reporter assays showing suppression of β-catenin/TCF-mediated transcription [2], but the compound's effects on other signaling pathways cannot be entirely excluded, particularly at higher concentrations. The PPAR antagonism activity, while potentially beneficial in some cancer contexts, may produce undesirable effects in certain experimental systems, such as the exacerbation of Aβ toxicity observed in neuronal models [4].

The dual inhibitory profile presents both advantages and challenges for experimental interpretation. In cases where both Wnt and PPAR signaling contribute to disease pathogenesis, simultaneous inhibition may produce synergistic therapeutic effects. However, distinguishing which pathway inhibition drives specific phenotypic changes requires careful experimental design, including appropriate controls and validation with more specific single-pathway inhibitors. Researchers should implement counter-screening approaches to verify that observed effects are indeed mediated through the intended targets rather than off-pathway activities.

Optimal Usage and Alternative Considerations

This compound demonstrates concentration-dependent effects across various experimental systems, with most cancer studies reporting efficacy in the 10-30 μM range [1] [3] [2]. However, researchers should note that optimal concentrations may vary depending on cell type, exposure duration, and specific experimental objectives. The compound's solubility in DMSO and stability in culture media should be considered when designing experiments, with appropriate vehicle controls included to account for potential solvent effects.

For researchers specifically interested in isolating Wnt pathway inhibition without PPAR effects, alternative Wnt inhibitors such as XAV939 (which stabilizes Axin through tankyrase inhibition) or ICG-001 (which specifically blocks β-catenin/CBP interaction) may be considered. Conversely, for focused PPAR antagonism, compounds such as GW9662 (PPARγ-specific) provide more selective targeting. The choice between this compound and these alternatives depends on the experimental goals—whether dual pathway inhibition is desirable or single-pathway modulation is preferred.

Conclusion and Future Research Directions

This compound represents a valuable dual-pathway inhibitor with demonstrated efficacy across multiple cancer models, particularly those driven by aberrant Wnt/β-catenin signaling. Its ability to simultaneously target both Wnt transcriptional activity and PPAR signaling creates a unique pharmacological profile that may be advantageous in complex diseases where these pathways interact. The comprehensive experimental data summarized in this guide provides researchers with a solid foundation for incorporating this compound into their investigative workflows, with clear protocols for assessing its biological effects.

References

Anticancer Efficacy of FH535 Across Cancer Types

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key findings from FH535 chemosensitization studies. The data primarily comes from in vitro cell line models, and potency (IC50) can vary based on cell type and experimental conditions.

Cancer Type Cell Line/Model Key Efficacy Findings Proposed Mechanism Citation
Esophageal Cancer KYSE-150R (radioresistant) Increased radiosensitivity; reversed Epithelial-Mesenchymal Transition (EMT). Inhibited Wnt/β-catenin pathway; reduced nuclear β-catenin; impaired DNA double-strand break repair. [1] [2]
Colon Cancer HT29 & SW480 (in vitro & in vivo) Inhibited proliferation, migration, invasion; reduced tumor xenograft growth; decreased cancer stem cell markers (CD24, CD44, CD133). Downregulated Wnt target genes (Cyclin D1, Survivin); suppressed EMT markers (Snail, Vimentin, MMP-7/9). [3]
Gastric Cancer MKN45 Inhibited proliferation; induced G0/G1 cell cycle arrest; promoted apoptosis. Decreased β-catenin and c-Myc protein levels; increased cleaved caspase-3. [4]
Triple-Negative Breast Cancer MDA-MB-231 & HCC38 Inhibited growth in 3D culture; suppressed migration and invasion. Inhibited canonical Wnt signaling; downregulated NEDD9 expression. [5]

Detailed Experimental Protocols

To ensure the reproducibility of chemosensitivity tests, here are the core methodologies commonly used in the cited studies.

1. Cell Viability and Proliferation Assay (CCK-8/MTT)

  • Purpose: To determine the inhibitory effect of this compound on cancer cell proliferation and calculate the half-maximal inhibitory concentration (IC50). [4] [3]
  • Procedure:
    • Seed cells (e.g., 3,000 cells/well) in a 96-well plate.
    • After cell attachment, treat with a concentration gradient of this compound (e.g., 0-100 µM) or a control solvent (DMSO) for 24, 48, and 72 hours.
    • Add 10 µL of CCK-8 reagent or MTT solution to each well and incubate for 1-4 hours.
    • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
    • Calculate cell viability and plot dose-response curves to determine the IC50 value.

2. Colony Formation Assay

  • Purpose: To evaluate the long-term clonogenic survival of cancer cells after drug treatment. [3]
  • Procedure:
    • Seed a low density of cells (500-1000 cells/well) in a 6-well plate.
    • Treat cells with this compound for a set period (e.g., 72 hours).
    • Remove the drug-containing medium and replace it with fresh culture medium.
    • Continue culturing for 10-14 days, allowing control cells to form visible colonies.
    • Fix cells with 4% paraformaldehyde, stain with 0.1% crystal violet, and count the number of colonies (usually defined as >50 cells).

3. Migration and Invasion Assays

  • Purpose: To assess the anti-metastatic potential of this compound. [5] [3]
  • Migration (Wound Healing/Wound Closure Assay):
    • Grow cells to a confluent monolayer in a 6-well plate.
    • Create a scratch ("wound") using a sterile pipette tip.
    • Wash away detached cells and add medium containing this compound.
    • Capture images of the wound at 0 hours and 24 hours post-scratch.
    • Measure the change in wound width to quantify migration inhibition.
  • Invasion (Transwell/Matrigel Assay):
    • Coat the upper chamber of a Transwell insert with Matrigel (a basement membrane extract) to create a matrix barrier.
    • Seed serum-starved cells into the upper chamber, with this compound added to the medium.
    • Place chemoattractant (e.g., medium with 10% FBS) in the lower chamber.
    • After 24-36 hours of incubation, fix and stain cells that have invaded through the Matrigel and membrane.
    • Count the invaded cells under a microscope.

4. Protein Expression Analysis (Western Blotting)

  • Purpose: To investigate the molecular mechanism by analyzing changes in pathway protein levels. [1] [3] [2]
  • Procedure:
    • Lyse cells after this compound treatment to extract total protein.
    • Separate proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
    • Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
    • Block the membrane with 5% non-fat milk to prevent non-specific antibody binding.
    • Incubate the membrane with primary antibodies (e.g., against β-catenin, E-cadherin, Vimentin, Cyclin D1) overnight at 4°C.
    • The next day, incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.
    • Visualize target proteins using enhanced chemiluminescence (ECL) reagents.

Mechanism of Action: Wnt/β-catenin Pathway

This compound exerts its effects primarily by inhibiting the Wnt/β-catenin signaling pathway, a key driver of cell proliferation, stemness, and metastasis in many cancers. [6] The following diagrams, created using DOT language, illustrate this mechanism.

1. Normal Wnt/β-catenin Pathway Activation

G Wnt Wnt FZD FZD Wnt->FZD Binds to LRP LRP FZD->LRP Forms complex DestructionComplex Destruction Complex (APC, AXIN, GSK3β, CK1α) FZD->DestructionComplex Recruits & inhibits LRP->DestructionComplex Recruits & inhibits beta_catenin_cyto β-catenin (Cytoplasmic) DestructionComplex->beta_catenin_cyto Phosphorylates for proteasomal degradation beta_catenin_nuc β-catenin (Nuclear) beta_catenin_cyto->beta_catenin_nuc Stabilizes & translocates TargetGenes Target Gene Transcription (c-MYC, Cyclin D1, Survivin) beta_catenin_nuc->TargetGenes Binds TCF/LEF & activates

In the absence of this compound, the Wnt pathway is active, leading to target gene expression that promotes cancer cell survival and proliferation. [6]

2. This compound Inhibition of the Wnt/β-catenin Pathway

G This compound This compound TCF_LEF TCF/LEF Transcription Factors This compound->TCF_LEF Antagonizes interaction TargetGenes Target Gene Transcription (c-MYC, Cyclin D1, Survivin) This compound->TargetGenes Represses Outcome Inhibited: - Cell Proliferation - EMT - Stemness beta_catenin_nuc β-catenin (Nuclear) beta_catenin_nuc->TCF_LEF Binds to TCF_LEF->TargetGenes Activates

This compound inhibits the Wnt pathway by antagonizing the β-catenin/TCF/LEF transcription complex in the nucleus, thereby repressing the expression of pro-tumorigenic genes. [1] [3] [6]

Key Takeaways and Research Implications

  • Broad-Spectrum Potential: this compound shows efficacy across gastrointestinal cancers (esophageal, colon, gastric) and triple-negative breast cancer, suggesting its value is not limited to a single cancer type. [1] [4] [5]
  • Multi-Faceted Action: It doesn't just kill cancer cells; it suppresses hallmarks of cancer like metastasis (by inhibiting migration/invasion and reversing EMT) and recurrence (by targeting cancer stem cells). [1] [3] [2]
  • Considerations for Research: The existing data is robust but primarily preclinical. Researchers should note that the IC50 values and effective doses can vary significantly between different cell lines and culture conditions, so dose-response experiments are crucial in any new model system.

References

Antimetastatic Efficacy of FH535 Across Cancers

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates evidence from multiple preclinical studies demonstrating that FH535 inhibits key processes in the metastatic cascade.

Table 1: Summary of this compound's Antimetastatic Effects

Cancer Type Experimental Model Key Findings on Metastasis & Growth Proposed Molecular Mechanisms Citation

| Pancreatic Cancer | • In vitro: PANC-1, BxPC-3 cells • In vivo: Xenograft models | • Inhibited cell migration, invasion, and adhesion. • Repressed xenograft tumor growth in vivo. • Inhibited angiogenesis in vitro and in vivo. | • Downregulated WNT/β-catenin pathway activity & target genes. • Reduced secretion of pro-angiogenic cytokines (VEGF, IL-6, IL-8). • Downregulated cancer stem cell markers (CD24, CD44). | [1] [2] | | Colon Cancer | • In vitro: HT29, SW480 cells • In vivo: Xenograft models | • Suppressed cancer cell migration and invasion. • Inhibited xenograft growth in vivo. • Reduced expression of cancer stem cell markers (CD24, CD44, CD133). | • Downregulated β-catenin/TCF signaling. • Decreased levels of metastasis-related proteins (MMP-7, MMP-9, Snail, Vimentin). • Downregulated target genes (Cyclin D1, Survivin). | [3] | | Breast Cancer (Triple-Negative) | • In vitro: MDA-MB-231, HCC38 cells | • Significantly inhibited cell migration and invasion. • Potently inhibited growth in 3D culture models. | • Inhibited the expression of NEDD9, a protein involved in cell migration. • Suggested association with canonical WNT signaling inhibition. | [4] |

Experimental Protocols for Key Assays

The validation of this compound's efficacy relied on standard, robust laboratory techniques. Here are the methodologies for the key experiments cited above.

Table 2: Detailed Experimental Protocols

Experiment Type Core Objective Standard Protocol Summary

| Cell Migration (Wound Healing) Assay | To measure the ability of cells to move collectively. | 1. Grow cells to a confluent monolayer in a culture dish. 2. Create a thin, "wounded" gap by scratching the monolayer with a sterile pipette tip. 3. Wash away detached cells and add media containing this compound or a control. 4. Monitor and photograph the wound area at regular intervals (e.g., 0, 8, 24 hours). 5. Quantify migration by measuring the change in the width of the wound over time using image analysis software (e.g., ImageJ). | [1] [4] | | Cell Invasion (Transwell) Assay | To measure the ability of cells to degrade and invade through a matrix. | 1. Use a Transwell chamber with a porous membrane. 2. Coat the membrane with a basement membrane matrix (e.g., Matrigel) to simulate a biological barrier. 3. Seed cells in serum-free media with this compound or control into the upper chamber. 4. Place media with a chemical attractant (e.g., serum) in the lower chamber. 5. After incubation (e.g., 24-36 hours), cells that do not invade are removed from the top. 6. Cells that have invaded through the matrix to the bottom side are fixed, stained (e.g., with crystal violet), and counted under a microscope. | [3] [1] | | Gene/Protein Expression Analysis (Western Blot, RT-qPCR) | To confirm the effect of this compound on molecular targets. | Western Blot:

  • Treat cells with this compound or control.
  • Extract total protein from the cells.
  • Separate proteins by size using gel electrophoresis and transfer them to a membrane.
  • Probe the membrane with antibodies specific to proteins of interest (e.g., β-catenin, Cyclin D1, Vimentin).
  • Detect the signal to visualize and quantify protein levels.

RT-qPCR:

  • Treat cells with this compound or control.
  • Extract total RNA from the cells.
  • Convert RNA into complementary DNA (cDNA).
  • Amplify specific target genes (e.g., CD24, CD44) using fluorescent probes.
  • Quantify the initial amount of the target mRNA, which reflects gene expression levels. | [3] [2] | | *In Vivo* Xenograft Study | To validate efficacy in a live animal model. | 1. Establish tumors by subcutaneously injecting human cancer cells into immunocompromised mice (e.g., nude mice).
  • Once tumors reach a measurable size (e.g., 100-200 mm³), randomly divide mice into treatment and control groups.
  • Administer this compound or vehicle control via intraperitoneal injection at a set regimen (e.g., every 2 days for 2 weeks).
  • Monitor and measure tumor volume regularly throughout the treatment period.
  • At the endpoint, harvest and weigh the tumors for final comparison. Tumor tissues can be analyzed further (e.g., immunohistochemistry for Ki-67 to assess cell proliferation). | [3] [2] |

This compound's Mechanism of Action in Metastasis Inhibition

This compound is a small molecule inhibitor that primarily targets the WNT/β-catenin signaling pathway [3] [1] [2]. This pathway is crucial in cancer metastasis, and this compound disrupts it at the nuclear level. The following diagram illustrates how this compound exerts its antimetastatic effects through this pathway and the key experimental evidence supporting it.

fh535_mechanism This compound This compound PathwayActivation WNT Pathway Activation (β-catenin accumulates in nucleus) This compound->PathwayActivation Inhibits TargetGenes Transcription of Target Genes PathwayActivation->TargetGenes MetastasisPhenotypes Metastasis Processes TargetGenes->MetastasisPhenotypes EMT EMT (Downregulates Snail, Vimentin) MetastasisPhenotypes->EMT Stemness Cancer Stemness (Downregulates CD24, CD44) MetastasisPhenotypes->Stemness Angiogenesis Angiogenesis (Downregulates VEGF) MetastasisPhenotypes->Angiogenesis MigrationInvasion Migration/Invasion (Downregulates MMPs) MetastasisPhenotypes->MigrationInvasion Subgraph1        this compound Inhibits:    

Interpretation of the Evidence

  • Mechanistic Insight: The consistent theme across studies is that this compound's antimetastatic effects are linked to its suppression of the WNT/β-catenin pathway. This leads to the downregulation of key genes that drive Epithelial-Mesenchymal Transition (EMT), cancer stem cell (CSC) maintenance, and angiogenesis—all critical for metastasis [3] [1] [2].
  • Research Context: It is important to note that the evidence for this compound is currently at the preclinical stage, derived from in vitro cell studies and in vivo animal models. While this makes it a valuable research tool for investigating WNT-driven cancers, its efficacy and safety in humans remain unknown.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

359.9738334 g/mol

Monoisotopic Mass

359.9738334 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

Dates

Last modified: 08-15-2023
1: Liu L, Zhi Q, Shen M, Gong FR, Zhou BP, Lian L, Shen B, Chen K, Duan W, Wu MY, Tao M, Li W. FH535, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis. Oncotarget. 2016 Jul 26;7(30):47145-47162. doi: 10.18632/oncotarget.9975. PubMed PMID: 27323403.
2: Su H, Jin X, Zhang X, Zhao L, Lin B, Li L, Fei Z, Shen L, Fang Y, Pan H, Xie C. FH535 increases the radiosensitivity and reverses epithelial-to-mesenchymal transition of radioresistant esophageal cancer cell line KYSE-150R. J Transl Med. 2015 Mar 31;13:104. doi: 10.1186/s12967-015-0464-6. PubMed PMID: 25888911; PubMed Central PMCID: PMC4384308.
3: Wu MY, Liang RR, Chen K, Shen M, Tian YL, Li DM, Duan WM, Gui Q, Gong FR, Lian L, Li W, Tao M. FH535 inhibited metastasis and growth of pancreatic cancer cells. Onco Targets Ther. 2015 Jul 6;8:1651-70. doi: 10.2147/OTT.S82718. PubMed PMID: 26185454; PubMed Central PMCID: PMC4500609.
4: Suknuntha K, Thita T, Togarrati PP, Ratanachamnong P, Wongtrakoongate P, Srihirun S, Slukvin I, Hongeng S. Wnt signaling inhibitor FH535 selectively inhibits cell proliferation and potentiates imatinib-induced apoptosis in myeloid leukemia cell lines. Int J Hematol. 2016 Oct 20. [Epub ahead of print] PubMed PMID: 27766528.
5: Tomizawa M, Shinozaki F, Motoyoshi Y, Sugiyama T, Yamamoto S, Ishige N. FH535 suppresses the proliferation and motility of hepatocellular carcinoma cells. Int J Oncol. 2016 Jan;48(1):110-4. doi: 10.3892/ijo.2015.3220. PubMed PMID: 26530115.
6: Gedaly R, Galuppo R, Daily MF, Shah M, Maynard E, Chen C, Zhang X, Esser KA, Cohen DA, Evers BM, Jiang J, Spear BT. Targeting the Wnt/β-catenin signaling pathway in liver cancer stem cells and hepatocellular carcinoma cell lines with FH535. PLoS One. 2014 Jun 18;9(6):e99272. doi: 10.1371/journal.pone.0099272. PubMed PMID: 24940873; PubMed Central PMCID: PMC4062395.
7: Liu J, Li G, Liu D, Liu J. FH535 inhibits the proliferation of HepG2 cells via downregulation of the Wnt/β-catenin signaling pathway. Mol Med Rep. 2014 Apr;9(4):1289-92. doi: 10.3892/mmr.2014.1928. PubMed PMID: 24482011.
8: Iida J, Dorchak J, Lehman JR, Clancy R, Luo C, Chen Y, Somiari S, Ellsworth RE, Hu H, Mural RJ, Shriver CD. FH535 inhibited migration and growth of breast cancer cells. PLoS One. 2012;7(9):e44418. doi: 10.1371/journal.pone.0044418. PubMed PMID: 22984505; PubMed Central PMCID: PMC3439405.
9: Polk WW. FH535 potentiation of cigarette smoke condensate cytotoxicity is associated with changes in β-catenin and EGR-1 signaling. Int J Toxicol. 2012 Jul-Aug;31(4):380-9. doi: 10.1177/1091581812447956. PubMed PMID: 22713211.
10: Kril LM, Vilchez V, Jiang J, Turcios L, Chen C, Sviripa VM, Zhang W, Liu C, Spear B, Watt DS, Gedaly R. N-Aryl benzenesulfonamide inhibitors of [3H]-thymidine incorporation and β-catenin signaling in human hepatocyte-derived Huh-7 carcinoma cells. Bioorg Med Chem Lett. 2015 Sep 15;25(18):3897-9. doi: 10.1016/j.bmcl.2015.07.040. PubMed PMID: 26243371; PubMed Central PMCID: PMC4540627.
11: Galuppo R, Maynard E, Shah M, Daily MF, Chen C, Spear BT, Gedaly R. Synergistic inhibition of HCC and liver cancer stem cell proliferation by targeting RAS/RAF/MAPK and WNT/β-catenin pathways. Anticancer Res. 2014 Apr;34(4):1709-13. PubMed PMID: 24692700.
12: Umazume K, Tsukahara R, Liu L, Fernandez de Castro JP, McDonald K, Kaplan HJ, Tamiya S. Role of retinal pigment epithelial cell β-catenin signaling in experimental proliferative vitreoretinopathy. Am J Pathol. 2014 May;184(5):1419-28. doi: 10.1016/j.ajpath.2014.01.022. PubMed PMID: 24656918.
13: Handeli S, Simon JA. A small-molecule inhibitor of Tcf/beta-catenin signaling down-regulates PPARgamma and PPARdelta activities. Mol Cancer Ther. 2008 Mar;7(3):521-9. doi: 10.1158/1535-7163.MCT-07-2063. PubMed PMID: 18347139.
14: Wu MY, Xie X, Xu ZK, Xie L, Chen Z, Shou LM, Gong FR, Xie YF, Li W, Tao M. PP2A inhibitors suppress migration and growth of PANC-1 pancreatic cancer cells through inhibition on the Wnt/β-catenin pathway by phosphorylation and degradation of β-catenin. Oncol Rep. 2014 Aug;32(2):513-22. doi: 10.3892/or.2014.3266. PubMed PMID: 24926961; PubMed Central PMCID: PMC4091883.
15: Wachter J, Neureiter D, Alinger B, Pichler M, Fuereder J, Oberdanner C, Di Fazio P, Ocker M, Berr F, Kiesslich T. Influence of five potential anticancer drugs on wnt pathway and cell survival in human biliary tract cancer cells. Int J Biol Sci. 2012;8(1):15-29. PubMed PMID: 22211101; PubMed Central PMCID: PMC3226029.
16: Iwata M, Aikawa T, Hakozaki T, Arai K, Ochi H, Haro H, Tagawa M, Asou Y, Hara Y. Enhancement of Runx2 expression is potentially linked to β-catenin accumulation in canine intervertebral disc degeneration. J Cell Physiol. 2015 Jan;230(1):180-90. doi: 10.1002/jcp.24697. PubMed PMID: 24916026.
17: Kim HJ, Kang GJ, Kim EJ, Park MK, Byun HJ, Nam S, Lee H, Lee CH. Novel effects of sphingosylphosphorylcholine on invasion of breast cancer: Involvement of matrix metalloproteinase-3 secretion leading to WNT activation. Biochim Biophys Acta. 2016 Sep;1862(9):1533-43. doi: 10.1016/j.bbadis.2016.05.010. PubMed PMID: 27216977.
18: Ren J, Wang R, Song H, Huang G, Chen L. Secreted frizzled related protein 1 modulates taxane resistance of human lung adenocarcinoma. Mol Med. 2014 Apr 8;20:164-78. doi: 10.2119/molmed.2013.00149. PubMed PMID: 24643460; PubMed Central PMCID: PMC4002848.
19: Zhang S, Da L, Yang X, Feng D, Yin R, Li M, Zhang Z, Jiang F, Xu L. Celecoxib potentially inhibits metastasis of lung cancer promoted by surgery in mice, via suppression of the PGE2-modulated β-catenin pathway. Toxicol Lett. 2014 Mar 3;225(2):201-7. doi: 10.1016/j.toxlet.2013.12.014. PubMed PMID: 24374173.
20: Frewer KA, Sanders AJ, Owen S, Frewer NC, Hargest R, Jiang WG. A role for WISP2 in colorectal cancer cell invasion and motility. Cancer Genomics Proteomics. 2013 Jul-Aug;10(4):187-96. PubMed PMID: 23893926.

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